molecular formula C17H28N2O B15586586 Etidocaine CAS No. 60108-68-1

Etidocaine

カタログ番号: B15586586
CAS番号: 60108-68-1
分子量: 276.4 g/mol
InChIキー: VTUSIVBDOCDNHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etidocaine is an amino acid amide in which 2-[ethyl(propyl)amino]butanoic acid and 2,6-dimethylaniline have combined to form the amide bond. Used as a local anaesthetic (amide caine), it has rapid onset and long action properties, similar to bupivacaine, and is given by injection during surgical procedures and during labour and delivery. It has a role as a local anaesthetic.
This compound is marketed under the name Duranest. It is an injectable local anesthetic during surgery, labor, and delivery. This compound has a long duration of activity, but has the main disadvantage of increased bleeding during oral surgery.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.
See also: Lidocaine (related);  Trimecaine (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSIVBDOCDNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023027
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1
Record name Etidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36637-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etidocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Butyroxylidide, 2-(ethylpropylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etidocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDOCAINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

203-203.5
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Etidocaine's Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which etidocaine (B1208345), a long-acting amide local anesthetic, exerts its effects on voltage-gated sodium channels (Nav). A thorough understanding of this interaction is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Core Mechanism: State-Dependent Blockade

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells. This blockade is not static; rather, it is highly dependent on the conformational state of the channel. This compound exhibits a much higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state. This phenomenon, known as state-dependent or use-dependent blockade, is a hallmark of many local anesthetics and antiarrhythmic drugs.[1][2]

The preferential binding to open and inactivated channels means that this compound is more effective at blocking channels in rapidly firing neurons, such as those involved in transmitting pain signals, than in neurons at their resting potential. This contributes to its clinical efficacy in providing localized anesthesia.

The this compound Binding Site: A Multi-Domain Interaction

Molecular studies, primarily through site-directed mutagenesis and electrophysiological recordings, have identified the binding site for this compound within the inner pore of the sodium channel α-subunit.[3][4] This receptor site is formed by amino acid residues from the S6 transmembrane segments of multiple domains, specifically domains I, III, and IV.

Key residues in the rat brain Nav1.2 channel that are critical for this compound binding have been identified. Notably, mutations of phenylalanine at position 1764 (F1764A) and isoleucine at position 1760 (I1760A) in domain IV S6 dramatically reduce the affinity of the channel for this compound in the open and inactivated states, virtually eliminating use-dependent block.[4] Further studies have implicated a residue in domain I S6, isoleucine 409 (I409), in the binding of this compound to the inactivated state. An alanine (B10760859) substitution at this position (I409A) has been shown to decrease the inactivated-state block by this compound sixfold.[3]

Quantitative Analysis of this compound Blockade

The potency of this compound's blockade can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. This value varies depending on the state of the channel being targeted.

ParameterChannel Type/TissueValueReference
Tonic Block IC50 Voltage-gated Na+ channels in Xenopus laevis sciatic nerve fibers18 µM[5]
Phasic (Use-Dependent) Block Wild-type rat brain Nav1.2Specific IC50/Kd value not explicitly stated in the reviewed literature; however, the F1764A mutation decreases the affinity of open and inactivated channels to 1% of the wild-type value, indicating high-affinity binding to these states in the wild-type channel.[4]
Inactivated State Block Wild-type rat brain Nav1.2The I409A mutation in domain I S6 decreases the inactivated-state block by sixfold, suggesting a significant contribution of this residue to high-affinity binding in the inactivated state.[3]

Signaling Pathway and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized as a dynamic process governed by the channel's state and the accessibility of the binding site.

Etidocaine_Mechanism cluster_channel_states Voltage-Gated Sodium Channel States cluster_etidocaine_interaction This compound Interaction Resting Resting (Closed) Open Open Resting->Open Depolarization BindingSite Pore Binding Site (D-I, D-III, D-IV S6) Resting->BindingSite Low Affinity (Tonic) Inactivated Inactivated Open->Inactivated Inactivation Open->BindingSite High Affinity (Use-Dependent) Inactivated->Resting Repolarization Inactivated->BindingSite High Affinity (Use-Dependent) This compound This compound This compound->BindingSite Binds to Block Channel Block BindingSite->Block Leads to

This compound's state-dependent binding to Nav channels.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology for Analyzing this compound Effects

This protocol outlines the steps to measure the tonic and use-dependent block of a specific sodium channel isoform (e.g., Nav1.2) by this compound.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the human Nav1.2 α-subunit and β1-subunit.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in the external solution and perform serial dilutions to obtain the desired final concentrations.

3. Electrophysiological Recording:

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and data acquisition software to record sodium currents.

4. Voltage-Clamp Protocols:

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

    • Perfuse with increasing concentrations of this compound, allowing for steady-state block at each concentration.

    • Measure the peak inward current at each concentration and normalize to the control to determine the IC50 for tonic block.

  • Use-Dependent (Phasic) Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a higher frequency (e.g., 10 Hz).

    • Record the peak current for each pulse in the train in the absence and presence of this compound.

    • The progressive decrease in current amplitude during the pulse train in the presence of the drug demonstrates use-dependent block.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Nav1.2 expressing) Form_Seal Form Giga-ohm Seal Cell_Culture->Form_Seal Solution_Prep Prepare Solutions (Internal, External, this compound) Solution_Prep->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Control Record Control Currents (Tonic & Phasic Protocols) Whole_Cell->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Drug Record Currents with this compound Apply_this compound->Record_Drug Measure_Peak Measure Peak Currents Record_Drug->Measure_Peak Calculate_IC50 Calculate IC50 (Tonic Block) Measure_Peak->Calculate_IC50 Analyze_Use_Dependence Analyze Use-Dependent Block Measure_Peak->Analyze_Use_Dependence

Workflow for whole-cell patch-clamp experiments.
Site-Directed Mutagenesis to Identify Key Binding Residues

This protocol describes the general steps to create a specific point mutation (e.g., F1764A in Nav1.2) to investigate its role in this compound binding.

1. Primer Design:

  • Design a pair of complementary mutagenic primers containing the desired nucleotide change to substitute Phenylalanine (TTC or TTT) with Alanine (GCC, GCA, GCG, or GCT) at position 1764.

  • The mutation site should be in the center of the primers, with 10-15 complementary bases on each side.

2. Mutagenesis PCR:

  • Use a high-fidelity DNA polymerase for the PCR reaction.

  • The reaction mixture should contain the plasmid DNA with the wild-type Nav1.2 cDNA, the mutagenic primers, dNTPs, and the polymerase buffer.

  • Perform PCR with a sufficient number of cycles to amplify the entire plasmid containing the mutation.

3. Template DNA Digestion:

  • Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI. This enzyme will selectively digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) DNA.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.

6. Functional Expression and Analysis:

  • Transfect the verified mutant Nav1.2 plasmid into the chosen cell line.

  • Perform whole-cell patch-clamp experiments as described above to assess the effect of the mutation on this compound's tonic and use-dependent block.

Conclusion

This compound's interaction with voltage-gated sodium channels is a complex, state-dependent process. Its preferential binding to the open and inactivated states, mediated by key amino acid residues in the channel's inner pore, underlies its clinical efficacy as a long-acting local anesthetic. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other sodium channel blockers, which is essential for the rational design of next-generation therapeutics for pain, epilepsy, and cardiac arrhythmias.

References

Physicochemical properties of Etidocaine for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Etidocaine (B1208345) and its application in advanced drug delivery systems. The information is intended to support researchers and professionals in the development of novel anesthetic formulations with enhanced efficacy and safety profiles.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational design of effective drug delivery systems. This compound, an amide-type local anesthetic, possesses a unique combination of characteristics that influence its formulation, stability, and in vivo performance. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C17H28N2O[1][2]
Molecular Weight 276.42 g/mol [1][2][3][4]
pKa (Strongest Basic) 7.9 - 8.59[5][6]
LogP (Octanol-Water Partition Coefficient) 3.05 - 4.46[5]
Aqueous Solubility 0.19 mg/mL[5]
Protein Binding ~95%[6]
Melting Point 203-203.5 °C[1]
Chemical Name N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide[1]

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound's properties. The following sections outline methodologies for determining its key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a drug at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological membranes.

Principle: A solution of this compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at which the drug is 50% ionized.

Methodology:

  • Preparation of this compound Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated beaker at a constant temperature (e.g., 25 °C) with continuous stirring.

  • Titration: Add small, precise volumes of a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) to the this compound solution.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is a key predictor of its ability to cross biological membranes.

Principle: The retention time of a compound in a reversed-phase HPLC system is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of this compound is then determined by interpolating its retention time on this curve.

Methodology:

  • HPLC System: Utilize an HPLC system equipped with a C18 column, a UV detector, and an isocratic pump.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized.

  • Standard Solutions: Prepare solutions of standard compounds with a range of known LogP values in the mobile phase.

  • This compound Solution: Prepare a solution of this compound in the mobile phase.

  • Chromatographic Analysis: Inject the standard solutions and the this compound solution into the HPLC system and record their retention times.

  • Calibration Curve: Plot the logarithm of the retention factor (k') for the standard compounds against their known LogP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

  • LogP Determination: Determine the LogP of this compound by interpolating its calculated k' value on the calibration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Principle: An excess amount of the drug is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature. The concentration of the dissolved drug in the saturated solution is then measured.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing purified water or buffer solutions of different pH values.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.22 µm), and dilute it appropriately.

  • Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

This compound in Drug Delivery Systems: Liposomal Formulations

The encapsulation of this compound within lipid-based nanocarriers, such as liposomes, has emerged as a promising strategy to prolong its anesthetic effect and reduce its potential systemic toxicity.

Formulation of this compound-Loaded Ionic Gradient Liposomes

Ionic gradient liposomes (IGLs) are particularly effective for encapsulating ionizable drugs like this compound, achieving high loading efficiencies and providing sustained drug release.[7]

Principle: A transmembrane pH or ion gradient is created, which drives the uncharged form of the drug into the aqueous core of the liposome, where it becomes charged and is subsequently trapped.

Methodology:

  • Lipid Film Hydration: Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an acidic buffer solution (e.g., ammonium (B1175870) sulfate (B86663) solution) by vortexing or sonication. This step forms multilamellar vesicles (MLVs).

  • Size Extrusion: Subject the MLV suspension to repeated extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Creation of Ion Gradient: Remove the external acidic buffer and replace it with a physiological buffer (e.g., PBS at pH 7.4) via dialysis or size exclusion chromatography. This creates an ion gradient between the inside and outside of the liposomes.

  • Drug Loading: Incubate the liposomes with a solution of this compound at a temperature above the phase transition temperature of the lipids. The uncharged form of this compound will diffuse across the lipid bilayer and become protonated and trapped in the acidic core.

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization of this compound-Loaded Liposomes

Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS) to assess the size distribution and surface charge of the liposomes.

  • Encapsulation Efficiency: The amount of this compound successfully encapsulated within the liposomes is determined by separating the liposomes from the unencapsulated drug and quantifying the drug in both fractions using HPLC. The encapsulation efficiency (EE%) is calculated as: EE% = (Total Drug - Free Drug) / Total Drug * 100

  • In Vitro Drug Release: The release profile of this compound from the liposomes is evaluated using a dialysis method. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37 °C). Aliquots of the release medium are withdrawn at predetermined time intervals and the concentration of released this compound is quantified by HPLC.[8][9]

  • Morphology: The shape and surface morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).[10]

In Vitro and In Vivo Evaluation

In Vitro Cell Viability Assay

Principle: The cytotoxicity of free this compound and this compound-loaded liposomes is assessed using a cell viability assay, such as the MTT or MTS assay, on relevant cell lines (e.g., fibroblasts or neuronal cells).[11][12][13][14] These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of free this compound and the liposomal formulation for a specific duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or MTS reagent to each well and incubate for a few hours. The viable cells will convert the reagent into a colored formazan (B1609692) product.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.

In Vivo Analgesic Efficacy Study

Principle: The duration and intensity of the anesthetic effect of the this compound formulations are evaluated in an animal model, such as the rat sciatic nerve block model or the mouse skin infiltration model.[15][16]

Methodology (Mouse Skin Infiltration Model):

  • Animal Model: Use healthy adult mice.

  • Baseline Measurement: Determine the baseline response to a noxious stimulus (e.g., a light pinch or electrical stimulation) in the area to be anesthetized.

  • Administration: Administer a subcutaneous injection of the free this compound solution, the liposomal formulation, or a saline control into the designated skin area.

  • Assessment of Anesthesia: At regular time intervals, apply the same noxious stimulus and observe the animal's response (e.g., flinching or vocalization).

  • Data Analysis: Record the duration of the anesthetic block, defined as the time until the animal's response returns to baseline.

Visualizations

Signaling Pathway of Amide Local Anesthetics

Amide Local Anesthetic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Etido_unionized This compound (Unionized) Etido_ionized_ext This compound (Ionized) Etido_unionized->Etido_ionized_ext Equilibrium (pKa dependent) Na_channel Voltage-Gated Na+ Channel Etido_unionized_int This compound (Unionized) Etido_unionized->Etido_unionized_int Passive Diffusion Block Channel Blockade Na_channel->Block Prevents Na+ influx Etido_ionized_int This compound (Ionized) Etido_unionized_int->Etido_ionized_int Equilibrium Etido_ionized_int->Na_channel Binds to S6 segment

Caption: Mechanism of action of this compound at the neuronal membrane.

Experimental Workflow for Liposomal this compound Development

Liposomal this compound Development Workflow Formulation 1. Liposome Formulation (Thin Film Hydration) Sizing 2. Sizing (Extrusion) Formulation->Sizing Gradient 3. Ion Gradient Formation (Dialysis) Sizing->Gradient Loading 4. Drug Loading (Incubation) Gradient->Loading Purification 5. Purification Loading->Purification Characterization 6. Physicochemical Characterization (DLS, TEM, EE%) Purification->Characterization InVitroRelease 7. In Vitro Release Study Characterization->InVitroRelease InVitroTox 8. In Vitro Cytotoxicity InVitroRelease->InVitroTox InVivoEfficacy 9. In Vivo Analgesia Study InVitroTox->InVivoEfficacy Analysis 10. Data Analysis & Reporting InVivoEfficacy->Analysis

Caption: Workflow for the development and evaluation of liposomal this compound.

References

Etidocaine Hydrochloride: A Technical Guide to its Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of etidocaine (B1208345) hydrochloride in physiological buffers. Due to a lack of specific quantitative data in publicly available literature for this compound hydrochloride in various physiological buffers, this guide presents its predicted aqueous solubility and outlines a detailed experimental protocol for determining its solubility. Additionally, it describes the mechanism of action of this compound as a voltage-gated sodium channel blocker.

Physicochemical Properties of this compound

This compound is an amide-type local anesthetic known for its rapid onset and long duration of action.[1] Its solubility is influenced by its physicochemical properties, most notably its pKa and lipid solubility. The pKa of this compound is approximately 7.74-7.9.[2] This value is crucial as it determines the proportion of the ionized and unionized forms of the molecule at a given pH. The unionized form is more lipid-soluble and readily crosses nerve membranes, while the ionized form is more active at the intracellular binding site on the sodium channel.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Predicted Water Solubility (as base)0.19 mg/mL[2]
pKa7.74 - 7.9[2]
Molecular Weight (HCl salt)312.88 g/mol [2]
LogP3.05[2]

Solubility of this compound Hydrochloride in Physiological Buffers

Experimental Protocol for Determining this compound Hydrochloride Solubility

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound hydrochloride in physiological buffers, adapted from standard laboratory practices for amide-type local anesthetics.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various physiological buffers (e.g., PBS, TRIS, 0.9% NaCl) at a physiologically relevant temperature (37°C).

Materials:

  • This compound hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • TRIS buffer, pH 7.4

  • Physiological saline (0.9% NaCl)

  • Deionized water

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator capable of maintaining 37°C

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Procedure:

  • Preparation of Buffer Solutions: Prepare the desired physiological buffers (PBS, TRIS, saline) and adjust the pH to 7.4 using a calibrated pH meter.

  • Sample Preparation:

    • Add an excess amount of this compound hydrochloride powder to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 5 mL) of the respective physiological buffer to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to 37°C.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A preliminary experiment may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at 37°C for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with the appropriate mobile phase (for HPLC) or buffer to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes determining the appropriate mobile phase, flow rate, column, and detection wavelength.

      • Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted samples and determine the concentration of this compound hydrochloride from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound hydrochloride in the chosen buffer.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound hydrochloride in each buffer by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each buffer and report the mean solubility and standard deviation.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3] The un-ionized form of this compound crosses the cell membrane and, once inside the slightly more acidic cytoplasm, re-equilibrates to the ionized form.[3][4] This cationic form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in the open or inactivated state.[5][6] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3] This blockade of nerve impulses results in a loss of sensation in the area innervated by the affected nerve.

EtidocaineMechanism cluster_channel Voltage-Gated Sodium Channel Et_HCl_ext This compound HCl (Ionized) Et_base_ext This compound Base (Unionized) Et_HCl_ext->Et_base_ext Equilibrium Et_base_int This compound Base (Unionized) Et_base_ext->Et_base_int Diffusion Et_HCl_int This compound HCl (Ionized) Et_base_int->Et_HCl_int Equilibrium Na_channel Sodium Channel Pore Et_HCl_int->Na_channel Binding Block Inhibition of Na+ Influx & Action Potential Na_channel->Block Blockade

Caption: Mechanism of this compound hydrochloride action on voltage-gated sodium channels.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound hydrochloride.

SolubilityWorkflow start Start prep_buffers Prepare Physiological Buffers (PBS, TRIS, Saline) start->prep_buffers add_excess Add Excess this compound HCl to Buffers prep_buffers->add_excess equilibrate Equilibrate at 37°C (e.g., 24, 48, 72h) add_excess->equilibrate sample Collect Supernatant equilibrate->sample filter_sample Filter through 0.22µm Syringe Filter sample->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

The Genesis of a Long-Acting Anesthetic: A Technical History of Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), a long-acting amide local anesthetic, emerged as a significant advancement in regional anesthesia, offering prolonged sensory and motor blockade. Marketed under the trade name Duranest, its development was a part of the broader mid-20th-century exploration of amide-linked local anesthetics, building upon the foundation laid by lidocaine (B1675312). This technical guide delves into the history, discovery, synthesis, mechanism of action, and key experimental findings that established this compound as a potent and long-lasting anesthetic agent.

Discovery and Development

The development of this compound was a direct outcome of systematic structure-activity relationship studies aimed at modifying the lidocaine molecule to enhance its duration of action. Researchers at Astra Pharmaceuticals sought to increase the lipid solubility of the compound, a key determinant of local anesthetic potency and duration. This led to the synthesis of this compound, chemically known as N-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide, which was granted a U.S. patent in 1974.[1] this compound's introduction into clinical practice offered an alternative to bupivacaine (B1668057) for procedures requiring profound and extended anesthesia.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of an amide linkage followed by an alkylation reaction. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

A patented method for synthesizing this compound involves the following two main steps[1]:

  • Amide Formation: The initial step is the reaction between 2,6-xylidine and 2-bromobutyryl chloride. This reaction forms the intermediate, 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide.

  • Alkylation: The intermediate is then alkylated with N-Ethylpropylamine to yield the final product, this compound.

While the patent provides the general scheme, a more detailed laboratory-scale synthesis would involve precise control of reaction conditions and purification steps. A general procedure for similar amide syntheses includes the following:

  • Reaction Conditions: The acylation of 2,6-dimethylaniline (B139824) is typically carried out in an inert solvent like glacial acetic acid. The addition of a base, such as sodium acetate, helps to neutralize the hydrogen chloride byproduct. The subsequent alkylation of the α-bromo amide with diethylamine (B46881) is often performed in a suitable solvent like toluene (B28343) under reflux conditions.

  • Purification: The final product is typically isolated and purified through a series of extractions and recrystallization. For instance, the crude product can be dissolved in an organic solvent and washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The final purification is often achieved by recrystallization from a suitable solvent mixture, such as hexanes.

Mechanism of Action: Blocking the Sodium Gateway

Like all local anesthetics, this compound exerts its effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels (VGSCs) embedded in the neuronal membrane.

Signaling Pathway of this compound Action

This compound, being a lipophilic molecule, can readily cross the nerve sheath and neuronal membrane. Once in the axoplasm, the protonated form of the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential. The modulated receptor hypothesis suggests that local anesthetics have a higher affinity for the open and inactivated states of the sodium channel, which explains the use-dependent nature of the block.

Mechanism of this compound action on the voltage-gated sodium channel.

Mutagenesis studies have identified key amino acid residues within the S6 segments of domains I, III, and IV of the sodium channel α-subunit as being crucial for local anesthetic binding. For this compound, the interaction with a phenylalanine residue in domain IV S6 has been shown to be particularly important for use-dependent block.

Physicochemical and Pharmacokinetic Properties

The clinical performance of a local anesthetic is intimately linked to its physicochemical properties.

PropertyValueSignificance
pKa 7.74Determines the proportion of ionized and non-ionized forms at physiological pH, influencing the onset of action.
Octanol/Water Partition Coefficient 7,317High lipid solubility contributes to high potency and a long duration of action.[2]
Protein Binding 95%Extensive protein binding contributes to a longer duration of action by creating a local drug reservoir.
Elimination Half-life (Adults) 2.6 hoursReflects the rate of clearance from the body.[3]
Elimination Half-life (Neonates) 6.42 hoursSlower elimination in neonates is likely due to a larger volume of distribution.[3]
Pharmacokinetic Parameters

Pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and elimination of this compound.

ParameterValueStudy Population/Conditions
Cmax (serum) 9.64 +/- 1.31 µg/mLMale NMRI mice, 40 mg/kg i.p. dose at 10:00 h[4]
Elimination Half-life (brain) Varies with time of administration (amplitude 161.9%)Male NMRI mice[4]
AUC (brain) Varies with time of administration (amplitude 133.2%)Male NMRI mice[4]

Preclinical and Clinical Efficacy

The long-acting nature of this compound has been demonstrated in numerous preclinical and clinical studies.

Preclinical Potency

Preclinical studies are essential for determining the intrinsic anesthetic potency of a new compound.

AnestheticEC50 (%)Animal ModelTest
This compound 0.017MouseIntrathecal injection, tail-flick test[5]
Bupivacaine 0.012MouseIntrathecal injection, tail-flick test[5]
Tetracaine 0.019MouseIntrathecal injection, tail-flick test[5]
Lidocaine 0.098MouseIntrathecal injection, tail-flick test[5]

Experimental Protocol: Tail-Flick Test for Spinal Anesthesia Potency

The tail-flick test is a common method to assess the analgesic effect of intrathecally administered drugs in rodents.

  • Animal Model: Male mice are typically used.

  • Drug Administration: A precise volume of the local anesthetic solution is injected into the intrathecal space.

  • Analgesia Assessment: A radiant heat source is focused on a specific area of the tail. The latency for the mouse to "flick" its tail away from the heat is measured. A prolongation of this latency indicates an analgesic effect.

  • Endpoint: The concentration of the drug that produces a maximal possible analgesic effect in 50% of the animals (EC50) is determined.

Clinical Duration of Action

Clinical trials have consistently demonstrated the long duration of anesthesia provided by this compound, particularly in comparison to shorter-acting agents like lidocaine.

AnestheticNerve BlockDuration of Sensory Anesthesia
1.5% this compound w/ epinephrine Periodontal surgerySignificantly longer than 2% lidocaine w/ epinephrine
0.5% Bupivacaine w/ epinephrine Periodontal surgeryNo significant difference compared to 1.5% this compound w/ epinephrine

Experimental Protocol: Clinical Trial in Periodontal Surgery

A double-blind, randomized controlled trial design is often employed to compare the efficacy of different local anesthetics.

  • Patient Selection: Patients requiring bilateral periodontal surgery are enrolled.

  • Randomization: Each patient receives one anesthetic (e.g., this compound) on one side of the mouth and the other anesthetic (e.g., lidocaine) on the contralateral side in a randomized order.

  • Blinding: Both the patient and the surgeon are blinded to the anesthetic being administered.

  • Outcome Measures: The primary outcomes are the time to onset of anesthesia, the duration of complete anesthesia, and the time to the first request for postoperative pain medication. Secondary outcomes can include surgeon's rating of bleeding and patient-reported pain scores.

Experimental Workflows

The development and evaluation of a long-acting anesthetic like this compound involve a series of logical experimental steps.

Etidocaine_Development_Workflow A Synthesis and Purification B Physicochemical Characterization (pKa, Lipophilicity) A->B C In Vitro Mechanism of Action Studies (Patch Clamp) A->C D Preclinical In Vivo Efficacy Studies (e.g., Sciatic Nerve Block) B->D C->D E Pharmacokinetic Studies (Animal Models) D->E F Toxicology Studies D->F G Clinical Trials (Phase I, II, III) E->G F->G H Regulatory Approval G->H

Generalized workflow for the development of a local anesthetic.

Conclusion

This compound stands as a testament to the power of rational drug design in the field of local anesthesia. Its development, driven by an understanding of the relationship between chemical structure and anesthetic properties, provided clinicians with a valuable tool for managing pain in a variety of surgical and dental settings. While newer agents have since been introduced, the story of this compound's discovery and characterization remains a cornerstone in the history of long-acting local anesthetics and continues to inform the development of novel pain management therapies.

References

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), a long-acting amide local anesthetic, is well-recognized for its primary mechanism of action: the blockade of voltage-gated sodium channels in neuronal membranes, which interrupts the propagation of action potentials and results in localized anesthesia. However, a growing body of evidence reveals that the pharmacological profile of this compound, and local anesthetics in general, is far more complex. The off-target interactions of this compound with a variety of other molecular targets contribute not only to its therapeutic effects but also to its potential side effects and toxicity.[1] This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound beyond the sodium channel, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Potassium Channels

This compound has been shown to interact with several types of potassium channels, which are crucial for setting the resting membrane potential and for the repolarization phase of the action potential.

Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are a primary target for this compound. Inhibition of these channels can prolong the action potential duration and alter neuronal excitability.

Quantitative Data:

Channel TypePreparationIC50 (µM)Reference
Voltage-dependent K+ currentSciatic nerve fibers of Xenopus laevis176[2]
Flicker K+ channelMyelinated nerve fibers8.6[3]

Experimental Protocol: Patch-Clamp Electrophysiology for Voltage-Gated Potassium Channels

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated potassium currents in cultured neurons.

  • Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines expressing specific Kv channel subtypes are plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • A micropipette is brought into contact with a neuron, and a high-resistance seal (GΩ seal) is formed by applying gentle suction.

    • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • Voltage steps are applied (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.

    • After obtaining a stable baseline recording, this compound at various concentrations is perfused into the bath, and the voltage-step protocol is repeated.

    • The peak outward current at each voltage step is measured before and after drug application to determine the concentration-dependent inhibition.[4][5]

Experimental Workflow:

experimental_workflow_kv_channel cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture giga_seal Form GΩ Seal cell_culture->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal pipette_pull Pull Micropipettes pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app Perfuse this compound voltage_clamp->drug_app record_inhibition Record Current Inhibition drug_app->record_inhibition measure_peak Measure Peak Outward Currents record_inhibition->measure_peak dose_response Generate Dose-Response Curve measure_peak->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Workflow for Patch-Clamp Analysis of this compound on Kv Channels.

Tandem Pore Domain Potassium Channels

Tandem pore domain potassium (K2P) channels, such as TASK channels, contribute to the "leak" potassium current that helps maintain the resting membrane potential. Inhibition of these channels by this compound can lead to membrane depolarization.

Quantitative Data:

Channel TypePreparationIC50 (µM)Reference
TASK-1Xenopus laevis oocytes39[6]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to study the effect of this compound on K2P channels expressed in Xenopus oocytes.

  • Oocyte Preparation:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The oocytes are defolliculated by treatment with collagenase.

    • cRNA encoding the desired K2P channel subunit is injected into the oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for channel expression.[7][8]

  • Solutions:

    • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.

  • Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-5 MΩ and filled with 3 M KCl.

  • Recording:

    • An oocyte is placed in the recording chamber and perfused with the recording solution.

    • Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).

    • A voltage ramp or step protocol is applied to elicit channel currents.

    • After establishing a stable baseline, this compound is added to the perfusion solution at various concentrations.

    • The effect of this compound on the channel current is recorded to determine the IC50.[9][10]

Signaling Pathway:

signaling_pathway_k2p This compound This compound TASK_channel TASK Channel (K2P) This compound->TASK_channel Inhibits K_efflux K+ Efflux TASK_channel->K_efflux Reduces Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Leads to

Caption: Inhibition of TASK channels by this compound leads to membrane depolarization.

Calcium Channels

Local anesthetics, including this compound, are known to inhibit voltage-gated calcium channels (VGCCs), albeit with lower potency than for sodium channels. This inhibition can affect neurotransmitter release and cardiac function.

Quantitative Data:

Experimental Protocol: Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and this compound application.

  • Cell Preparation:

    • Cultured cells (e.g., neuronal or cardiac cells) are grown on glass-bottom dishes.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution containing the dye.

  • Imaging:

    • The dish is mounted on an inverted fluorescence microscope equipped with a camera and a light source for excitation at the appropriate wavelengths for the chosen dye.

    • A baseline fluorescence measurement is taken.

    • Cells are depolarized to open VGCCs, typically by applying a high concentration of KCl (e.g., 50 mM). This will cause an increase in intracellular calcium and a corresponding change in fluorescence.

    • After the [Ca2+]i returns to baseline, the cells are pre-incubated with this compound.

    • The KCl stimulation is repeated in the presence of this compound.

    • The fluorescence intensity is measured throughout the experiment, and the change in [Ca2+]i is calculated from the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). The reduction in the KCl-evoked calcium transient in the presence of this compound indicates inhibition of VGCCs.

G-Protein Coupled Receptors (GPCRs)

Local anesthetics can interfere with GPCR signaling, particularly those that couple to the Gαq subunit of heterotrimeric G proteins. This can modulate a wide range of cellular responses.

Mechanism of Action:

Studies on local anesthetics like lidocaine (B1675312) and ropivacaine (B1680718) suggest that they inhibit Gαq-mediated signaling.[2][6] This inhibition appears to occur downstream of the receptor, at the level of the Gαq protein itself, preventing its activation by the agonist-bound receptor.

Experimental Protocol: Gαq Signaling Assay in Xenopus Oocytes

This assay measures the effect of this compound on a GPCR that signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.

  • Oocyte Preparation: Oocytes are prepared and injected with cRNA for the GPCR of interest and a G-protein-activated inwardly rectifying potassium channel (GIRK) that can be used as a reporter of G protein activation.

  • Recording:

    • Using the two-electrode voltage clamp technique, the oocyte is clamped at a holding potential of -80 mV.

    • The oocyte is perfused with a solution containing the agonist for the expressed GPCR. Activation of the Gαq pathway will lead to a characteristic chloride current due to the release of intracellular calcium.

    • After washing out the agonist, the oocyte is incubated with this compound.

    • The agonist is re-applied in the presence of this compound.

    • The inhibition of the agonist-induced chloride current by this compound indicates an effect on the Gαq signaling pathway.[13]

Signaling Pathway:

signaling_pathway_gpcr Agonist Agonist GPCR GPCR Agonist->GPCR Activates Gaq Gαq GPCR->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces This compound This compound This compound->Gaq Inhibits

Caption: this compound inhibits Gαq-mediated signaling.

Mitochondria

Mitochondria are emerging as a significant off-target site for local anesthetics. These drugs can impair mitochondrial function, which may contribute to their systemic toxicity, particularly cardiotoxicity and neurotoxicity.

Mechanism of Action:

Local anesthetics can inhibit the mitochondrial respiratory chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS). The primary target within the respiratory chain for many local anesthetics is Complex I (NADH:ubiquinone oxidoreductase).

Experimental Protocol: Mitochondrial Respiration Assay

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells using a Seahorse XF Analyzer or a similar instrument.

  • Mitochondria Isolation (or Cell Plating):

    • Mitochondria are isolated from fresh tissue (e.g., rat liver or heart) by differential centrifugation.

    • Alternatively, cells are seeded in a Seahorse XF microplate.

  • Assay:

    • Isolated mitochondria or cells are incubated in a specialized assay medium.

    • A baseline OCR is measured.

    • This compound is injected into the wells at various concentrations.

    • The OCR is measured after the addition of this compound.

    • A series of mitochondrial respiratory chain inhibitors and uncouplers (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine various parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • The effect of this compound on these parameters is then calculated.[3][14]

Mitochondrial Respiration Workflow:

workflow_mitochondrial_respiration cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria or Plate Cells baseline_ocr Measure Baseline OCR isolate_mito->baseline_ocr prepare_reagents Prepare Assay Medium and Compounds prepare_reagents->baseline_ocr inject_this compound Inject this compound baseline_ocr->inject_this compound measure_ocr_this compound Measure OCR with This compound inject_this compound->measure_ocr_this compound inject_inhibitors Inject Mitochondrial Stress Test Compounds measure_ocr_this compound->inject_inhibitors measure_final_ocr Measure Final OCR inject_inhibitors->measure_final_ocr calculate_params Calculate Respiration Parameters measure_final_ocr->calculate_params determine_effect Determine Effect of this compound calculate_params->determine_effect

Caption: Workflow for assessing this compound's effect on mitochondrial respiration.

Acid-Sensing Ion Channels (ASICs)

While direct evidence for this compound's effect on ASICs is limited, studies on other local anesthetics like tetracaine (B1683103) and lidocaine strongly suggest that ASICs are a potential target.[15][16][17] ASICs are proton-gated cation channels involved in pain sensation, particularly in acidic environments characteristic of inflammation and tissue injury. Inhibition of ASICs by local anesthetics could contribute to their analgesic effects, especially in these pathological conditions.

Hypothesized Mechanism:

Based on studies with other local anesthetics, this compound is expected to inhibit ASIC currents in a concentration-dependent manner. This inhibition may be more pronounced at physiological or slightly acidic pH, suggesting that the uncharged form of the drug is more effective.

Conclusion

The molecular pharmacology of this compound extends far beyond its well-established role as a sodium channel blocker. Its interactions with potassium channels, calcium channels, G-protein coupled receptors, and mitochondria represent a complex and multifaceted pharmacological profile. A thorough understanding of these off-target effects is crucial for the rational design of new local anesthetics with improved efficacy and safety profiles, as well as for a more complete appreciation of the clinical actions and potential toxicities of this compound. Further research is warranted to fully elucidate the quantitative aspects and clinical relevance of these non-sodium channel targets of this compound.

References

Etidocaine Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), marketed under the trade name Duranest, is a long-acting, amide-type local anesthetic renowned for its rapid onset and prolonged duration of action.[1][2][3][4][5] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its physicochemical properties, mechanism of action, and overall anesthetic profile. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers and professionals engaged in the development of novel local anesthetics.

This compound's molecular framework, N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide, is central to its function.[6] Like other amino-amide local anesthetics, its structure comprises three key components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[7] Variations in each of these moieties significantly impact the drug's potency, duration, and potential for toxicity.

Core Structure-Activity Relationships of this compound

The anesthetic properties of this compound are primarily governed by its lipophilicity, protein binding capacity, and its interaction with the voltage-gated sodium channels.

The Role of Lipophilicity

Increased lipophilicity, often quantified by the octanol-water partition coefficient, is a critical determinant of local anesthetic potency.[8] this compound's high lipid solubility facilitates its transit across the nerve cell membrane to reach its target binding site on the intracellular side of the sodium channel.[8] However, an excessively high partition coefficient can lead to sequestration in non-target tissues, potentially increasing toxicity.

The Influence of the Amine Group

The tertiary amine portion of the this compound molecule is crucial for its water solubility and its interaction with the sodium channel. At physiological pH, this amine group exists in both a charged (protonated) and uncharged (neutral) form. The uncharged form readily crosses the lipid-rich nerve membrane, while the charged form is believed to be the more active species that binds to the sodium channel receptor.[8]

Impact of N-Alkyl Substitution

Studies on lidocaine (B1675312) homologs, which share a similar structural backbone with this compound, have demonstrated that increasing the length of the N-alkyl substituents on the tertiary amine enhances anesthetic potency.[9] This is attributed to an increase in both lipophilicity and the affinity for the sodium channel binding site.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data that illustrate the structure-activity relationships of this compound in comparison to other relevant local anesthetics.

Local AnestheticOctanol-Water Partition Coefficient (Free Base)Potency (Relative to Lidocaine)Duration of Action (min)Onset of ActionProtein Binding (%)
This compound 7,317 [8]High [8]240-480 Rapid [8]~95 [8]
Lidocaine366[8]160-120Rapid[8]~65[8]
Bupivacaine3,420[8]High[8]240-480Moderate~95[8]
Mepivacaine130[8]Intermediate[8]120-240Rapid[8]~75[8]
Procaine100[8]Low[8]15-30Slow~6
Local AnestheticIC50 for Na+ Channel Block (μM)
This compound 18
Tetracaine0.7
Bupivacaine27
Procaine60
Mepivacaine149
Lidocaine204

Experimental Protocols

In Vitro Evaluation of Sodium Channel Blockade: Whole-Cell Patch Clamp

This protocol outlines the methodology for assessing the inhibitory effect of this compound and its analogs on voltage-gated sodium channels expressed in a cellular model.

Materials:

  • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells)

  • Cell culture reagents

  • External and internal patch clamp solutions

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Test compounds (this compound and analogs) dissolved in appropriate vehicle

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency. On the day of recording, dissociate cells into a single-cell suspension.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Mount the coverslip with adherent cells onto the recording chamber of the microscope and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) to keep sodium channels in the closed state. Apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak sodium current amplitude in the presence of the test compound and compare it to the baseline to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.[10]

In Vivo Assessment of Anesthetic Efficacy: Rodent Sciatic Nerve Block Model

This protocol describes an in vivo method to evaluate the onset, duration, and potency of local anesthetics in a rodent model.

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthetic for animal induction (e.g., isoflurane)

  • Test compounds (this compound and analogs)

  • Injection syringes and needles

  • Nerve stimulator and recording electrodes

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a prone position. Shave the hair over the thigh and hip region to expose the injection site.

  • Nerve Localization: Identify the location of the sciatic nerve. A nerve stimulator can be used to elicit a motor response (e.g., foot twitch) to confirm the correct location.

  • Drug Administration: Inject a defined volume and concentration of the test compound perineurally around the sciatic nerve.

  • Assessment of Motor Block: At regular intervals, assess the motor function of the injected limb. This can be done by observing the animal's gait or by using a scoring system to evaluate the degree of paralysis.

  • Assessment of Sensory Block: Evaluate the sensory blockade by applying a noxious stimulus (e.g., thermal or mechanical) to the paw of the injected limb and observing the withdrawal reflex.

  • Data Analysis: Record the time to onset of complete motor and sensory block and the duration of the block (time until recovery of normal function). Compare these parameters between different test compounds to determine their relative potency and duration of action.[11][12][13]

Determination of Physicochemical Properties: Equilibrium Dialysis for Plasma Protein Binding

This protocol details the equilibrium dialysis method for determining the extent to which a drug binds to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membranes (with appropriate molecular weight cutoff)

  • Plasma (from the species of interest)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound and analogs)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Sample Preparation: Spike the plasma with the test compound at a known concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and the buffer chambers.

  • Quantification: Analyze the concentration of the test compound in both the plasma and buffer samples using a validated analytical method.

  • Data Analysis: Calculate the fraction of unbound drug (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber). The percentage of protein binding is then calculated as (1 - fu) x 100.[14][15][16][17][18]

Visualizations

Signaling Pathway of this compound Action

Etidocaine_Mechanism cluster_membrane Nerve Cell Membrane Voltage-gated Na+ Channel (Closed) Voltage-gated Na+ Channel (Closed) Voltage-gated Na+ Channel (Open) Voltage-gated Na+ Channel (Open) Voltage-gated Na+ Channel (Closed)->Voltage-gated Na+ Channel (Open) Voltage-gated Na+ Channel (Inactive/Blocked) Voltage-gated Na+ Channel (Inactive/Blocked) Voltage-gated Na+ Channel (Open)->Voltage-gated Na+ Channel (Inactive/Blocked) Na+ Influx Na+ Influx Voltage-gated Na+ Channel (Open)->Na+ Influx No Na+ Influx No Na+ Influx Voltage-gated Na+ Channel (Inactive/Blocked)->No Na+ Influx Nerve Impulse (Action Potential) Nerve Impulse (Action Potential) Nerve Impulse (Action Potential)->Voltage-gated Na+ Channel (Closed) Depolarization This compound (Extracellular) This compound (Extracellular) This compound (Intracellular) This compound (Intracellular) This compound (Extracellular)->this compound (Intracellular) Diffusion across membrane This compound (Intracellular)->Voltage-gated Na+ Channel (Open) Binds to intracellular site Na+ Influx->Nerve Impulse (Action Potential) Propagation No Nerve Impulse Propagation No Nerve Impulse Propagation No Na+ Influx->No Nerve Impulse Propagation

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture D Giga-seal Formation A->D B Pipette Fabrication B->D C Solution Preparation C->D E Whole-Cell Configuration D->E F Baseline Na+ Current Recording E->F G Drug Application (this compound) F->G H Recording of Inhibited Na+ Current G->H I Measure Peak Current Amplitude H->I J Calculate % Inhibition I->J K Generate Concentration-Response Curve J->K L Determine IC50 K->L

Caption: Workflow for determining sodium channel inhibition by this compound.

Experimental Workflow for In Vivo Nerve Block Assay

Nerve_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Anesthesia B Nerve Localization A->B C Perineural Injection of this compound B->C D Monitor Onset of Block C->D E Assess Motor and Sensory Function D->E G Record Time to Onset D->G F Monitor Duration of Block E->F H Record Duration of Action F->H I Compare with Control/Other Analogs

Caption: Workflow for assessing the in vivo anesthetic efficacy of this compound.

References

Etidocaine's Physicochemical Profile and its Impact on Anesthetic Onset: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the physicochemical properties of etidocaine (B1208345), with a specific focus on its acid dissociation constant (pKa) and the consequential relevance to its clinical onset of action. This compound, an amide-type local anesthetic, presents a unique pharmacological profile characterized by a rapid onset and long duration of action, making its study valuable for the development of future anesthetic agents.

Core Concepts: pKa and the Mechanism of Local Anesthesia

Local anesthetics are weak bases that exist in equilibrium between two forms: a lipid-soluble, uncharged (non-ionized) base and a water-soluble, charged (ionized) cation.[1][2] The proportion of each form is governed by the drug's pKa and the pH of the surrounding tissue, a relationship described by the Henderson-Hasselbalch equation.[1][2]

The mechanism of action requires the uncharged base to diffuse across the lipid-rich neuronal membrane to reach the axoplasm.[2][3] Once inside the slightly more acidic intracellular environment, the equilibrium shifts, favoring the formation of the charged cation.[3] It is this cationic form that binds to the voltage-gated sodium channels from within, blocking sodium influx and thereby preventing the initiation and conduction of nerve impulses.[3][4][5]

The pKa is the pH at which 50% of the drug is in the ionized form and 50% is in the non-ionized form.[6][7] For a local anesthetic, a pKa closer to the physiological pH of tissue (approximately 7.4) means a larger fraction of the drug exists in the non-ionized, membrane-permeable form upon injection. This facilitates faster diffusion into the nerve, resulting in a more rapid onset of anesthesia.[1][2][8]

The Physicochemical Profile of this compound

This compound is noted for its rapid onset, which is comparable to that of lidocaine, and a prolonged duration of action.[4][9][10] Its pKa is 7.74, which is similar to lidocaine's pKa of 7.86.[4] A key differentiator for this compound is its significantly higher lipid solubility and protein binding capacity compared to lidocaine.[4][11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative data for this compound in comparison to other commonly used amide local anesthetics.

PropertyThis compoundLidocaineBupivacaine
pKa 7.74[4]7.86[4]8.1[6]
Lipid Solubility (Octanol/Buffer Partition Coefficient) 7,317[11]366[11]3,420[11]
Plasma Protein Binding (%) 95%[4]~65%[12]~95%[3]
Clinical Onset of Action Rapid (3-5 minutes)[4]Rapid (3-5 minutes)[4]Slower
Duration of Action Long (5-10 hours)[4]ModerateLong

This compound's Onset of Action: An Anomaly Explained

The general principle holds that a lower pKa correlates with a faster onset. While this compound's pKa is close to physiological pH, its onset is anomalously rapid, especially when considering its extremely high lipid solubility.[11] Typically, very high lipid solubility can sometimes delay onset as the drug may become sequestered in surrounding lipid-rich tissues before reaching the nerve membrane. However, in the case of this compound, its high lipophilicity appears to enhance, rather than hinder, its rapid penetration of the nerve sheath and membrane, contributing to its fast onset.[13] This combination of a favorable pKa and high lipid solubility results in a large number of molecules rapidly reaching their site of action.[11] The profound motor blockade associated with this compound is also a notable characteristic of its clinical profile.[10][11]

Experimental Protocols

Determination of pKa Values

A standard method for determining the pKa of a pharmaceutical agent is through potentiometric titration . This methodology is precise and widely accepted.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: A precise amount of the local anesthetic (e.g., this compound hydrochloride) is dissolved in deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

  • Standardization of Titrant: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M), is prepared and its concentration is accurately determined using a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

  • Titration Setup: The anesthetic solution is placed in a thermostated vessel maintained at a constant temperature (e.g., 25°C or 37°C) to ensure the thermodynamic consistency of the pKa value. A calibrated pH electrode and a burette containing the standardized NaOH solution are positioned in the vessel. The solution is stirred continuously.

  • Titration Process: The NaOH titrant is added to the anesthetic solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.

  • Data Analysis: The recorded pH is plotted against the volume of NaOH added. This generates a titration curve.

  • pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoid curve.[14] Specifically, the pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the compound. The first derivative of the titration curve can be used to precisely locate this equivalence point.

Mandatory Visualizations

Signaling Pathway for Local Anesthetic Action

LocalAnestheticMechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Neuronal Membrane cluster_intracellular Axoplasm (pH ~6.9) LA_Equilibrium Local Anesthetic (BH⁺ ⇌ B) B_form Uncharged Base (B) (Lipid Soluble) LA_Equilibrium->B_form Favored by pKa close to pH B_inside Uncharged Base (B) B_form->B_inside Diffusion BH_inside Charged Cation (BH⁺) (Active Form) B_inside->BH_inside Re-equilibration NaChannel Voltage-Gated Na⁺ Channel BH_inside->NaChannel Binding BlockedChannel Blocked Na⁺ Channel NaChannel->BlockedChannel Blockade of Na⁺ Influx

Caption: Mechanism of local anesthetic action on a neuron.

Experimental Workflow for pKa Determination

pKa_Workflow start Start prep_analyte Prepare Analyte Solution (this compound in H₂O) start->prep_analyte setup Assemble & Calibrate Titration Apparatus (pH meter, burette) prep_analyte->setup prep_titrant Standardize Titrant (NaOH Solution) prep_titrant->setup titrate Perform Incremental Titration Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end End calculate->end

Caption: Workflow for determining pKa via potentiometric titration.

Logical Relationship of Factors Influencing Onset

OnsetFactors pKa pKa (e.g., this compound = 7.74) Unionized ↑ Proportion of Non-Ionized Form (B) pKa->Unionized TissuepH Tissue pH (~7.4) TissuepH->Unionized LipidSol High Lipid Solubility MembranePerm ↑ Rate of Diffusion Across Nerve Membrane LipidSol->MembranePerm Unionized->MembranePerm Onset Rapid Onset of Action (3-5 minutes) MembranePerm->Onset

Caption: Key factors influencing this compound's rapid onset of action.

References

An In-Depth Technical Guide on the Lipid Solubility of Etidocaine and Its Effect on Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the physicochemical properties of etidocaine (B1208345), with a primary focus on its high lipid solubility and the consequential impact on its anesthetic potency. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

This compound, marketed under the trade name Duranest, is a long-acting, amide-type local anesthetic renowned for its rapid onset and extended duration of action[1][2]. Its clinical efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties. A defining characteristic of this compound is its exceptionally high lipid solubility, which is a critical determinant of its ability to penetrate nerve membranes and exert its anesthetic effect. This document serves as a technical exploration of this relationship, detailing the underlying mechanisms, supporting quantitative data, and the experimental protocols used to derive this knowledge.

Physicochemical Properties of this compound

The potency and activity of a local anesthetic are governed by several key physicochemical parameters, including its lipid solubility, pKa, and protein binding. For this compound, its high lipid solubility is the most prominent feature influencing its potency.

PropertyValueSource(s)
Molar Mass 276.42 g/mol [1][3]
pKa 7.92 - 8.21 (typical for amides)[4]
Octanol (B41247):Water Partition Coefficient (P)
Neutral (Uncharged) Form (P₀)7,317[5]
Protonated (Charged) Form (P+)Prefers aqueous environment (P+ < 1.0)[4][6]
Table 1: Key Physicochemical Properties of this compound. The octanol:water partition coefficient is a direct measure of lipid solubility.

The Critical Role of Lipid Solubility in Anesthetic Action

The primary barrier for a local anesthetic to reach its site of action—the voltage-gated sodium channel within the nerve axon—is the lipid-rich axoplasmic membrane. The ability of a drug to cross this barrier is directly proportional to its lipid solubility.

The widely accepted Specific Receptor Theory posits that local anesthetics must physically bind to a receptor site within the sodium channel to induce a nerve block. This process is critically dependent on the molecule's ability to traverse the nerve membrane.

  • Diffusion: The un-ionized, lipid-soluble (lipophilic) form of the this compound molecule readily diffuses across the lipid bilayer of the nerve sheath and membrane.

  • Equilibration: Once inside the axoplasm, which has a lower pH than the extracellular space, an equilibrium shift occurs. The this compound molecule gains a proton and becomes the ionized, water-soluble (hydrophilic) cation.

  • Binding: It is this cationic form that binds to the specific receptor site within the sodium channel, inducing the anesthetic block.

Therefore, high lipid solubility directly enhances potency by increasing the concentration of the anesthetic agent that can reach the intracellular binding site.

G cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Nerve Membrane (Lipid Bilayer) cluster_intracellular Intracellular Axoplasm (Lower pH) Etidocaine_Uncharged This compound (Base, Lipophilic) Equilibrium_Ext pKa <=> pH Etidocaine_Uncharged->Equilibrium_Ext Etidocaine_Uncharged_Int This compound (Base) Etidocaine_Uncharged->Etidocaine_Uncharged_Int Diffusion (Lipid Solubility Dependent) Etidocaine_Charged_Ext This compound (Cation, Hydrophilic) Etidocaine_Charged_Ext->Equilibrium_Ext Equilibrium_Int pKa <=> pH Etidocaine_Uncharged_Int->Equilibrium_Int Etidocaine_Charged_Int This compound (Cation) Etidocaine_Charged_Int->Equilibrium_Int Receptor Na+ Channel Receptor Site Etidocaine_Charged_Int->Receptor Binding Block Block Receptor->Block Conduction Blockade

Caption: Logical workflow of this compound from injection to sodium channel blockade.

Signaling Pathway: Sodium Channel Blockade

Local anesthetics function by blocking the propagation of action potentials along nerve axons.[7] This is achieved by inhibiting the voltage-gated sodium channels responsible for the rapid influx of sodium ions that characterizes nerve depolarization.[8][9]

Normal Action Potential Propagation:

  • A nerve impulse triggers a threshold depolarization of the membrane.

  • Voltage-gated Na+ channels open, allowing a rapid influx of Na+ ions.

  • This influx causes further depolarization, propagating the action potential along the axon.

  • Na+ channels then inactivate and close, and K+ efflux repolarizes the membrane.

This compound's Mechanism of Interruption:

  • The cationic form of this compound accesses its binding site from the intracellular side of the Na+ channel.

  • It binds with high affinity to the channel, particularly when it is in the open or inactivated state (a phenomenon known as use-dependent block).[8][10]

  • This binding stabilizes the channel in an inactivated conformation, preventing its return to the resting state and subsequent opening.[9][11]

  • The prevention of Na+ influx halts the propagation of the action potential, resulting in a conduction blockade and the clinical effect of anesthesia.

cluster_pathway Action Potential Pathway Stimulus Nerve Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Na_Open Na+ Channels Open Depolarization->Na_Open Na_Influx Na+ Influx Na_Open->Na_Influx AP_Prop Action Potential Propagation Na_Influx->AP_Prop Na_Inactivate Na+ Channels Inactivate AP_Prop->Na_Inactivate Repolarization Repolarization Na_Inactivate->Repolarization This compound This compound (Cationic Form) Binds to Receptor This compound->Na_Inactivate  Stabilizes Inactivated State

Caption: Signaling pathway of a nerve action potential and this compound's point of inhibition.

Quantitative Data: Lipid Solubility vs. Potency

A strong positive correlation exists between the lipid solubility of local anesthetics and their intrinsic anesthetic potency, particularly within the amide class.[5] this compound's high partition coefficient places it among the most potent local anesthetics available.

DrugTypeOctanol:Water Partition Coefficient (P₀)Relative Potency (approx.)
ProcaineEster1001
LidocaineAmide3664
Bupivacaine (B1668057)Amide3,42016
This compound Amide 7,317 16-20
TetracaineEster5,82216
Table 2: A comparison of lipid solubility and relative potency for common local anesthetics. Data compiled from sources[5][12].

While this compound and bupivacaine exhibit similar potency in isolated nerve studies (in vitro), clinical (in vivo) scenarios can differ.[12] The higher lipid solubility of this compound can lead to greater sequestration in surrounding epidural fat, which may necessitate higher administered concentrations to achieve a comparable neural block to bupivacaine.[12]

Experimental Protocols

Determination of Lipid Solubility: The Shake-Flask Method

The octanol-water partition coefficient (Kow or P) is most commonly determined using the "shake-flask" method, as recommended by the OECD Guideline for Testing of Chemicals, TG 107.[13]

Methodology:

  • Solvent Saturation: 1-octanol (B28484) and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are mutually saturated by mixing for 24 hours, followed by a separation period.

  • Analyte Preparation: A known, low concentration of the local anesthetic (e.g., this compound) is dissolved in the pre-saturated aqueous buffer. The concentration should be below 0.01 mol/L to ensure ideal solution behavior.[13]

  • Partitioning: A precise volume of the analyte solution is mixed with a precise volume of the pre-saturated 1-octanol in a separatory funnel or vial.

  • Equilibration: The mixture is agitated (shaken) gently for a set period (e.g., 2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[14] Centrifugation is then used to ensure a clean separation of the two phases.

  • Concentration Analysis: The concentration of the analyte in the aqueous phase is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

start Start prep 1. Prepare Saturated Octanol and Buffer start->prep dissolve 2. Dissolve this compound in Aqueous Buffer prep->dissolve mix 3. Mix Octanol and Aqueous-Etidocaine Solution dissolve->mix equilibrate 4. Shake to Equilibrate, then Centrifuge to Separate mix->equilibrate measure 5. Measure [this compound] in Aqueous Phase (e.g., HPLC) equilibrate->measure calculate 6. Calculate [this compound] in Octanol (by mass balance) measure->calculate end Calculate P = [Octanol]/[Aqueous] calculate->end

Caption: Experimental workflow for determining the octanol:water partition coefficient.

Determination of In Vitro Potency: Isolated Nerve Block Assay

The intrinsic anesthetic potency is often quantified by determining the minimum concentration (Cm) required to produce a certain degree of conduction blockade in an isolated nerve preparation.[12]

Methodology:

  • Nerve Dissection: A suitable nerve, such as the sciatic nerve from a frog (Rana pipiens), is carefully dissected and isolated.

  • Apparatus Setup: The nerve is mounted in a nerve chamber across a series of electrodes for stimulation and recording. The chamber allows a segment of the nerve to be bathed in a test solution.

  • Baseline Recording: The nerve is superfused with a physiological solution (e.g., Ringer's solution), and a baseline compound action potential (CAP) is recorded by applying a supramaximal electrical stimulus to one end of the nerve.

  • Anesthetic Application: The physiological solution bathing the central segment of the nerve is replaced with a solution containing a known concentration of this compound.

  • Blockade Monitoring: The nerve is stimulated periodically (e.g., every 5 minutes), and the amplitude of the CAP is recorded over time until a stable level of block is achieved.

  • Cm Determination: The procedure is repeated with different concentrations of this compound. The Cm is defined as the concentration that causes a specific reduction (e.g., 50%) in the CAP amplitude within a defined time period (e.g., 20 minutes).

start Start dissect 1. Isolate Frog Sciatic Nerve start->dissect mount 2. Mount Nerve in Chamber with Stimulating/Recording Electrodes dissect->mount baseline 3. Record Baseline Compound Action Potential (CAP) mount->baseline apply 4. Apply this compound Solution of Known Concentration to Nerve baseline->apply monitor 5. Stimulate Periodically and Record CAP Amplitude apply->monitor repeat 6. Repeat with Multiple Concentrations monitor->repeat repeat->apply  Next Concentration end Determine Cm (Concentration for 50% Block) repeat->end  Sufficient Data

Caption: Experimental workflow for determining in vitro anesthetic potency (Cm).

Conclusion

The high anesthetic potency of this compound is fundamentally driven by its high lipid solubility. This physicochemical property enables efficient penetration of the nerve membrane, delivering the active molecule to its intracellular target, the voltage-gated sodium channel. While the correlation between lipid solubility and intrinsic potency is strong and well-established through in vitro experimentation, factors such as sequestration in adipose tissue can modulate its apparent potency in a clinical setting. A thorough understanding of these principles is essential for the continued development and optimization of local anesthetic agents.

References

Etidocaine's Plasma Protein Binding Characteristics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting amide local anesthetic known for its rapid onset and prolonged duration of action. A critical determinant of its pharmacokinetic profile and clinical performance is its interaction with plasma proteins. The extent of plasma protein binding significantly influences the drug's distribution, availability at the site of action, and rate of elimination. This technical guide provides an in-depth exploration of the core protein binding characteristics of this compound in plasma, including the primary binding proteins, quantitative binding parameters, and the experimental methodologies used for their determination.

Principal Plasma Proteins Involved in this compound Binding

The binding of drugs in plasma is primarily mediated by albumin and alpha-1-acid glycoprotein (B1211001) (AAG). While albumin has a high concentration in plasma, it predominantly binds acidic drugs. This compound, as a basic drug, exhibits a higher affinity for alpha-1-acid glycoprotein[1]. The plasma concentration of AAG is a critical factor influencing the extent of this compound binding. It is important to note that AAG is an acute-phase reactant, and its plasma concentrations can increase in response to stress, inflammation, or surgery, potentially altering the free fraction of this compound[1].

Quantitative Analysis of this compound-Protein Binding

DrugProtein Binding (%)Primary Binding ProteinDissociation Constant (Kd)No. of Binding Sites (n)Reference
This compound High (specific value not cited)Alpha-1-Acid GlycoproteinNot availableNot available[1]
Lidocaine (B1675312) 60-80%Alpha-1-Acid Glycoprotein~15.2 µM (for AAG)Not specified[2]
Bupivacaine (B1668057) ~95%Alpha-1-Acid Glycoprotein~1-2 µM (Ki for AAG)Not specified[3][4]

Note: The data for lidocaine and bupivacaine are provided for comparative purposes to illustrate the typical range of binding characteristics for amide local anesthetics.

The high lipophilicity of this compound is a key physicochemical property that correlates with its high degree of plasma protein binding[3]. This extensive binding acts as a reservoir, contributing to its long duration of action[3].

Experimental Protocols for Determining Plasma Protein Binding

The quantitative assessment of drug-protein binding relies on several established in vitro experimental techniques. The most common methods include equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for its accuracy. The principle involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. This membrane allows the free (unbound) drug to diffuse across until its concentration is equal on both sides, while the larger protein-drug complex is retained in the plasma compartment.

Detailed Methodology:

  • Apparatus: A dialysis cell composed of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10-15 kDa) is used.

  • Sample Preparation: Human plasma is spiked with a known concentration of this compound.

  • Dialysis: The plasma-etidocaine mixture is placed in one chamber of the dialysis cell, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.

  • Incubation: The cell is sealed and incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to allow equilibrium to be reached.

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentration of this compound in both aliquots is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • The concentration of the drug in the buffer chamber represents the free drug concentration ([Dfree]).

    • The total drug concentration in the plasma chamber represents the sum of free and bound drug ([Dtotal]).

    • The bound drug concentration is calculated as: [Dbound] = [Dtotal] - [Dfree].

    • The percentage of protein binding is calculated as: % Bound = ([Dbound] / [Dtotal]) * 100.

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis. This method uses centrifugal force or pressure to force the plasma water and small molecules, including the unbound drug, through a semi-permeable filter, while retaining the larger proteins and protein-bound drug.

Detailed Methodology:

  • Apparatus: A centrifugal ultrafiltration device containing a semi-permeable membrane with a defined molecular weight cutoff is used.

  • Sample Preparation: A known concentration of this compound is added to the human plasma.

  • Centrifugation: The plasma-etidocaine mixture is placed in the upper chamber of the ultrafiltration device and centrifuged at a specified speed and temperature for a set duration.

  • Filtrate Collection: The ultrafiltrate, which contains the free drug, is collected in the lower chamber of the device.

  • Analysis: The concentration of this compound in the ultrafiltrate is measured using a suitable analytical technique (e.g., HPLC, LC-MS). This concentration corresponds to the free drug concentration ([Dfree]). The total drug concentration ([Dtotal]) in the initial plasma sample is also determined.

  • Calculation: The percentage of protein binding is calculated using the same formula as in equilibrium dialysis.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in determining and understanding this compound's plasma protein binding, the following diagrams are provided.

Experimental_Workflow_Equilibrium_Dialysis cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calc Calculation Start Spike Plasma with this compound Plasma_Sample Plasma-Etidocaine Mixture Start->Plasma_Sample Dialysis_Cell Load Dialysis Cell (Plasma vs. Buffer) Plasma_Sample->Dialysis_Cell Incubation Incubate at 37°C (Allow Equilibrium) Dialysis_Cell->Incubation Sampling Sample Plasma and Buffer Chambers Incubation->Sampling Quantification Quantify this compound (e.g., HPLC, LC-MS) Sampling->Quantification Free_Drug [Drug] in Buffer = [Free Drug] Quantification->Free_Drug Total_Drug [Drug] in Plasma = [Total Drug] Quantification->Total_Drug Calculation Calculate % Protein Binding Free_Drug->Calculation Total_Drug->Calculation

Experimental Workflow for Equilibrium Dialysis.

Logical_Relationship_Binding cluster_properties Physicochemical Properties cluster_proteins Plasma Proteins cluster_consequences Pharmacokinetic Consequences This compound This compound in Plasma Lipophilicity High Lipophilicity This compound->Lipophilicity pKa pKa (Basic Drug) This compound->pKa Binding High Plasma Protein Binding Lipophilicity->Binding positively correlates with AAG Alpha-1-Acid Glycoprotein (AAG) (Primary Binding Site) pKa->AAG determines affinity for AAG->Binding Albumin Albumin (Minor Binding) Albumin->Binding Free_Fraction Low Free Drug Fraction Binding->Free_Fraction Duration Prolonged Duration of Action Binding->Duration creates reservoir Elimination Slower Elimination Binding->Elimination Distribution Limited Distribution Free_Fraction->Distribution

Factors Influencing this compound's Plasma Protein Binding.

Conclusion

The plasma protein binding of this compound is a crucial factor governing its pharmacokinetic and pharmacodynamic properties. As a highly lipophilic and basic compound, this compound primarily binds to alpha-1-acid glycoprotein in the plasma. This extensive binding results in a low free drug fraction, contributing to its long duration of action and influencing its distribution and elimination. While specific quantitative binding parameters for this compound are not extensively documented, an understanding of the principles of drug-protein interaction and the established experimental methodologies, such as equilibrium dialysis and ultrafiltration, provides a robust framework for its study and for the development of new drug formulations. Further research to quantify the precise binding constants of this compound would be beneficial for refining pharmacokinetic models and optimizing its clinical use.

References

Methodological & Application

Application Notes and Protocols for Etidocaine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For the Analysis of Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etidocaine (B1208345) is a long-acting amide local anesthetic that is a valuable tool for investigating the structure, function, and pharmacology of voltage-gated sodium channels (NaV). These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for drugs aimed at treating pain, cardiac arrhythmias, and epilepsy. This compound, like other local anesthetics, exhibits a state-dependent block of NaV channels, showing a higher affinity for the open and inactivated states than the resting state. This property makes it particularly useful for studying the conformational changes of the channel during gating. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in patch clamp electrophysiology.

Mechanism of Action of this compound on Sodium Channels

This compound exerts its blocking effect on voltage-gated sodium channels primarily by binding to a receptor site within the inner pore of the channel.[1] This interaction is governed by the "Modulated Receptor Hypothesis," which posits that the affinity of the drug for its binding site is dependent on the conformational state of the channel.[2][3] this compound has a low affinity for the resting (closed) state of the channel and a much higher affinity for the open and inactivated states.[2][4] This state-dependent binding leads to two distinct types of block:

  • Tonic Block: This is a steady-state block that occurs at a low frequency of stimulation when most channels are in the resting state. It reflects the binding of this compound to the closed state of the channel.[1]

  • Use-Dependent (Phasic) Block: This form of block becomes more pronounced with repetitive stimulation (i.e., at higher frequencies).[5] During an action potential, channels cycle through the open and inactivated states, for which this compound has a higher affinity. The drug binds to these states and dissociates slowly, leading to a cumulative block with successive depolarizations.[2]

The binding site for this compound and other local anesthetics is located in the S6 transmembrane segments of the sodium channel's four homologous domains (DI-DIV). Specific amino acid residues, particularly in domains I, III, and IV, are critical for the binding and action of these drugs.

Data Presentation: Quantitative Effects of this compound and Other Local Anesthetics on Sodium Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) for tonic block by this compound and other local anesthetics. This data is derived from patch clamp electrophysiology studies.

Local AnestheticChemical ClassIC50 for Tonic Na+ Channel Block (µM)
This compound Amide18
TetracaineEster0.7
BupivacaineAmide27
ProcaineEster60
MepivacaineAmide149
LidocaineAmide204

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Sodium Channel Inhibition Assay

This protocol is designed for measuring the tonic and use-dependent block of voltage-gated sodium channels by this compound in a mammalian cell line (e.g., HEK293 cells) stably expressing the desired sodium channel subtype.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the target NaV channel subtype to 70-80% confluency.

  • Dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and re-suspend them in the extracellular solution.

  • Plate the cells on glass coverslips in a recording chamber.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ).

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Use a patch clamp amplifier and data acquisition system to record sodium currents.

  • Compensate for pipette and whole-cell capacitance.

4. Voltage-Clamp Protocols:

  • To Determine IC50 for Tonic Block:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

    • Apply a depolarizing step to -10 mV for 20-50 ms (B15284909) to elicit a peak sodium current.

    • Repeat this pulse at a low frequency (e.g., every 10 seconds) to establish a stable baseline.

    • Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.

    • Measure the peak inward current at each concentration and normalize it to the control current.

    • Fit the concentration-response data with the Hill equation to determine the IC50.[6]

  • To Study Use-Dependent Block:

    • Hold the cell at -120 mV.

    • Apply a train of depolarizing pulses to 0 mV for 10-20 ms at a frequency of 5 or 10 Hz.[6]

    • Record the peak current for each pulse in the train.

    • Compare the progressive reduction in current amplitude during the pulse train in the absence and presence of this compound.

  • To Assess Effects on Steady-State Inactivation:

    • Hold the cell at -120 mV.

    • Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.

    • Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the available sodium current.

    • Plot the normalized peak current as a function of the pre-pulse potential.

    • Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) in the absence and presence of this compound.[6]

Visualizations

Signaling Pathway of this compound Blockade

Etidocaine_Pathway cluster_membrane Cell Membrane cluster_pore Channel Pore NaV_Channel Voltage-Gated Sodium Channel Binding_Site This compound Binding Site (S6 Segments) Block Channel Block (No Na+ Influx) Binding_Site->Block Etidocaine_ext This compound (Extracellular) Etidocaine_int This compound (Intracellular) Etidocaine_ext->Etidocaine_int Hydrophobic Pathway Etidocaine_int->Binding_Site Hydrophilic Pathway (Open Channel)

Caption: this compound accesses its binding site via hydrophobic and hydrophilic pathways.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow A Cell Culture (HEK293 with NaV) B Cell Dissociation and Plating A->B E Form Gigaohm Seal (>1 GΩ) B->E C Prepare Solutions (Intra- & Extracellular) D Pull Patch Pipette (2-5 MΩ) C->D D->E F Establish Whole-Cell Configuration E->F G Record Baseline Sodium Currents F->G H Apply this compound (Varying Concentrations) G->H I Apply Voltage Protocols (Tonic, Use-Dependent) H->I J Record Drug-Affected Currents I->J K Data Analysis (IC50, V1/2, etc.) J->K

Caption: Workflow for analyzing this compound's effects using patch clamp.

State-Dependent Binding of this compound

State_Dependent_Binding Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity This compound->Open High Affinity This compound->Inactivated High Affinity

Caption: this compound exhibits higher affinity for open and inactivated channel states.

References

Application of Etidocaine in In Vitro Nerve Conduction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Etidocaine (B1208345) in in vitro nerve conduction studies. This document details the mechanism of action, key experimental protocols, and expected quantitative effects of this compound on nerve fiber excitability. The information herein is intended to guide researchers in designing and executing robust experiments to investigate the electrophysiological properties of this potent local anesthetic.

Introduction to this compound

This compound is a long-acting, amide-type local anesthetic known for its rapid onset and profound nerve-blocking properties. Its high lipid solubility and protein-binding capacity contribute to its enhanced potency and prolonged duration of action compared to other local anesthetics like lidocaine (B1675312). In vitro nerve conduction studies are crucial for elucidating the fundamental mechanisms of this compound's action on neuronal membranes and for comparative analyses with other anesthetic agents. These studies typically involve isolated nerve preparations, such as the frog sciatic nerve, where compound action potentials (CAPs) can be reliably elicited and recorded.

Mechanism of Action

This compound, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane. This action inhibits the influx of sodium ions necessary for the depolarization phase of an action potential, thereby preventing nerve impulse propagation.

The binding of this compound to the sodium channel is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent and frequency-dependent blockade, where nerves that are more frequently stimulated are more susceptible to blockade.

Key aspects of this compound's mechanism of action include:

  • Direct Blockade: this compound physically occludes the inner pore of the sodium channel, preventing sodium ion permeation.

  • Stabilization of the Inactivated State: By binding with high affinity to the inactivated state of the sodium channel, this compound prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials.

  • Interaction with Specific Residues: Molecular studies suggest that this compound interacts with specific amino acid residues within the S6 transmembrane segments of the sodium channel's domains, which form the local anesthetic binding site.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound in in vitro nerve conduction studies, providing a basis for experimental design and data interpretation.

ParameterValueSpecies/PreparationReference(s)
IC50 for Na+ Channel Block 18 µMIsolated Nerve Fibers[1]
Relative Potency to Lidocaine 10 times more potentFrog Sciatic Nerve[2]

Table 1: Potency and Inhibitory Concentration of this compound

This compound ConcentrationEffect on Compound Action Potential (CAP)Nerve Fiber Type(s) AffectedReference(s)
Low ConcentrationsDose-dependent decrease in CAP amplitude. At pH 6.9, the first peak (A-fibers) is more profoundly blocked than the second peak (C-fibers).Primarily larger, myelinated A-fibers.[2]
High ConcentrationsComplete blockade of the compound action potential.All fiber types (A, B, and C fibers).[1]

Table 2: Concentration-Dependent Effects of this compound on Compound Action Potentials

ParameterObservationReference(s)
Differential Nerve Block In some preparations, this compound has been observed to block A-delta fibers before C fibers. It generally produces less differential block compared to agents like 2-chloroprocaine.[3]

Table 3: Differential Nerve Block Characteristics of this compound

Experimental Protocols

Two common and robust in vitro methods for studying the effects of this compound on nerve conduction are the isolated frog sciatic nerve preparation with compound action potential recording and the sucrose-gap technique.

Protocol 1: Isolated Frog Sciatic Nerve Preparation for Compound Action Potential (CAP) Recording

This protocol describes the dissection of a frog sciatic nerve and the subsequent recording of compound action potentials to assess the effects of this compound.

Materials:

  • Frog (e.g., Rana pipiens)

  • Dissecting tools (scissors, forceps)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator

  • Amplifier and oscilloscope (or data acquisition system)

  • Ringer's solution for amphibians (see composition below)

  • This compound hydrochloride solutions of varying concentrations in Ringer's solution

Ringer's Solution Composition (for frog):

ComponentConcentration (g/L)
Sodium Chloride (NaCl)6.5
Potassium Chloride (KCl)0.14
Calcium Chloride (CaCl2)0.12
Sodium Bicarbonate (NaHCO3)0.2
Dissolve in 1 liter of distilled water and adjust pH to 7.2-7.4.

Procedure:

  • Nerve Dissection:

    • Humanely euthanize the frog by double pithing.

    • Remove the skin from the lower back and hind limbs.

    • Carefully expose the sciatic nerve, which runs down the dorsal side of the thigh.

    • Ligate the nerve as proximally as possible and cut it above the ligature.

    • Gently free the nerve down to the knee, cutting any small branching fibers.

    • Keep the nerve moist with Ringer's solution throughout the dissection.

  • Experimental Setup:

    • Place the dissected sciatic nerve in the nerve chamber, ensuring it makes good contact with the stimulating and recording electrodes.

    • Fill the chamber with Ringer's solution to keep the nerve from drying out.

  • Recording Baseline CAP:

    • Set the stimulator to deliver short electrical pulses (e.g., 0.1 ms (B15284909) duration).

    • Start with a low stimulus intensity and gradually increase it until a maximal CAP is observed on the oscilloscope. This is the supramaximal stimulus.

    • Record several stable baseline CAPs.

  • Application of this compound:

    • Replace the Ringer's solution in the nerve chamber with a known concentration of this compound solution.

    • Allow the nerve to equilibrate with the this compound solution for a set period (e.g., 10-15 minutes).

  • Recording Post-Etidocaine CAP:

    • Stimulate the nerve with the same supramaximal stimulus used for the baseline recording.

    • Record the resulting CAP. A decrease in amplitude and an increase in latency are expected.

    • Repeat with different concentrations of this compound to establish a dose-response relationship.

  • Data Analysis:

    • Measure the amplitude (peak-to-peak) and latency (time from stimulus artifact to the start of the CAP) of the recorded CAPs.

    • Calculate the percentage block in CAP amplitude for each this compound concentration relative to the baseline.

    • Plot the percentage block against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50.

Protocol 2: Sucrose-Gap Technique for Nerve Conduction Studies

The sucrose-gap technique is a powerful method for measuring changes in membrane potential and the effects of drugs on a segment of a nerve bundle. It creates a high-resistance gap using a non-ionic sucrose (B13894) solution, which electrically isolates different pools of the recording chamber.

Materials:

  • Isolated nerve preparation (e.g., frog sciatic nerve)

  • Sucrose-gap chamber (typically with three compartments)

  • Perfusion system

  • Stimulating and recording electrodes (Ag/AgCl)

  • Amplifier and data acquisition system

  • Ringer's solution

  • Isotonic Potassium Chloride (KCl) solution

  • Isotonic sucrose solution

  • This compound hydrochloride solutions in Ringer's solution

Procedure:

  • Chamber Setup:

    • The sucrose-gap chamber is set up with three compartments: one for the test solution (Ringer's or this compound), a central compartment for the sucrose solution, and a third for the isotonic KCl solution.

    • The isolated nerve is carefully placed across the three compartments, with seals (e.g., Vaseline) between the compartments to prevent mixing of solutions.

  • Perfusion and Equilibration:

    • Begin perfusing the respective compartments with Ringer's solution, isotonic sucrose, and isotonic KCl.

    • Allow the nerve to equilibrate until a stable baseline membrane potential is recorded.

  • Baseline Recording:

    • Stimulate the end of the nerve in the Ringer's solution compartment and record the compound action potential from the potential difference between the Ringer's and KCl compartments.

  • Application of this compound:

    • Switch the perfusion of the test compartment from Ringer's solution to a known concentration of this compound solution.

    • Continue to perfuse and allow the drug to take effect.

  • Recording and Analysis:

    • Record the changes in the compound action potential over time.

    • Measure the reduction in the amplitude of the CAP to quantify the degree of nerve block.

    • Wash out the this compound by switching the perfusion back to Ringer's solution to assess the reversibility of the block.

    • Repeat with different concentrations to obtain a dose-response relationship.

Visualizations

Signaling Pathway of this compound Action

Etidocaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Rest Voltage-Gated Na+ Channel (Resting) NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactivated Voltage-Gated Na+ Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated Inactivation NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) NaChannel_Open->NaChannel_Blocked Na_in Na+ NaChannel_Open->Na_in Na+ Influx (Action Potential) NaChannel_Inactivated->NaChannel_Rest Repolarization NaChannel_Inactivated->NaChannel_Blocked NaChannel_Blocked->Na_in Na+ Influx Blocked Na_out Na+ This compound This compound This compound->NaChannel_Open Binds to open state This compound->NaChannel_Inactivated Binds with high affinity

Caption: Mechanism of this compound blocking voltage-gated sodium channels.

Experimental Workflow for In Vitro Nerve Conduction Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Frog Sciatic Nerve Mounting Mount Nerve in Recording Chamber Dissection->Mounting Baseline Record Baseline Compound Action Potential Mounting->Baseline Drug_Application Apply this compound Solution Baseline->Drug_Application Post_Drug_Recording Record CAP after This compound Drug_Application->Post_Drug_Recording Washout Washout with Ringer's Solution Post_Drug_Recording->Washout Post_Washout_Recording Record CAP after Washout (Reversibility) Washout->Post_Washout_Recording Measure Measure CAP Amplitude and Latency Post_Washout_Recording->Measure Calculate Calculate % Block Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for in vitro analysis of this compound on nerve conduction.

References

Application Notes and Protocols: Etidocaine as a Pharmacological Tool for Studying Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etidocaine (B1208345) is a long-acting, amide-type local anesthetic that serves as a potent tool for investigating the mechanisms underlying neuronal excitability. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons. By modulating the activity of these and other ion channels, this compound allows researchers to dissect the intricate processes that govern neuronal firing and signaling.

These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool. We present key quantitative data on its effects on ion channels, detailed experimental protocols for its application in studying neuronal excitability, and visual representations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and other local anesthetics on various ion channels. This information is critical for designing experiments and interpreting results.

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Ion Channels

Ion ChannelPreparationIC50 (µM)Reference
Voltage-Gated Sodium Channels (Tonic Block)Peripheral Nerve Fibers (Xenopus laevis)18[1]
Voltage-Dependent Potassium ChannelsPeripheral Nerve Fibers (Xenopus laevis)176[1]
Tandem Pore Domain Potassium Channel (TASK)Xenopus laevis oocytes39

Table 2: Comparative IC50 Values of Local Anesthetics on Voltage-Gated Sodium Channel Subtypes

Local AnestheticNav SubtypeIC50 (µM)Reference
Lidocaine (B1675312)Nav1.7450[2]
LidocaineNav1.8104[2]
LidocaineTTXs Na+ currents (DRG neurons)42[3]
LidocaineTTXr Na+ currents (DRG neurons)210[3]
Bupivacaine (B1668057)TTXs Na+ currents (DRG neurons)13[3]
BupivacaineTTXr Na+ currents (DRG neurons)32[3]

Table 3: State-Dependent Affinity of Local Anesthetics for Sodium Channels

Local anesthetics exhibit different affinities for the resting, open, and inactivated states of voltage-gated sodium channels. This state-dependent binding is fundamental to their mechanism of action and their use-dependent effects. This compound, like other local anesthetics, has a higher affinity for the open and inactivated states.

State of Sodium ChannelAffinity of Local Anesthetics
Resting StateLow affinity
Open StateHigh affinity
Inactivated StateHigh affinity

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and provide standardized workflows for relevant experimental protocols.

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling Etidocaine_ext This compound (extracellular) Nav_channel Voltage-Gated Sodium Channel (Nav) Etidocaine_ext->Nav_channel Blocks Kv_channel Voltage-Gated Potassium Channel (Kv) Etidocaine_ext->Kv_channel Blocks Action_Potential Action Potential Propagation Nav_channel->Action_Potential Inhibits Kv_channel->Action_Potential Inhibits Repolarization Neuronal_Excitability Decreased Neuronal Excitability Action_Potential->Neuronal_Excitability Ca_Signaling Modulation of Ca2+ Signaling Neuronal_Excitability->Ca_Signaling Neurotransmitter_Release Altered Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release

Figure 1: Mechanism of action of this compound on neuronal excitability.

start Start: Isolate Neurons (e.g., DRG neurons) culture Culture neurons on MEA plates or coverslips start->culture prepare_solutions Prepare external and internal solutions. Prepare this compound stock solutions. culture->prepare_solutions patch_clamp_setup Set up patch-clamp rig (amplifier, micromanipulator, perfusion system) prepare_solutions->patch_clamp_setup obtain_seal Obtain GΩ seal and whole-cell configuration patch_clamp_setup->obtain_seal record_baseline Record baseline neuronal activity (action potentials, ion currents) obtain_seal->record_baseline apply_this compound Perfuse with this compound at desired concentrations record_baseline->apply_this compound record_effect Record changes in neuronal activity and ion currents apply_this compound->record_effect washout Washout with control solution record_effect->washout record_recovery Record recovery of neuronal activity washout->record_recovery analyze Data Analysis: - Action potential frequency - Ion current amplitude - IC50 determination record_recovery->analyze end End analyze->end

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on neuronal excitability.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine the IC50 of this compound on Voltage-Gated Sodium Currents

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium currents in cultured neurons (e.g., dorsal root ganglion neurons).

Materials:

  • Primary neuronal cell culture (e.g., dorsal root ganglion neurons)

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound hydrochloride

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Isolate and culture primary neurons on glass coverslips.

  • Solution Preparation: Prepare and filter sterilize external and internal solutions. Prepare a stock solution of this compound (e.g., 100 mM in water) and make serial dilutions in the external solution to achieve the desired final concentrations.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a neuron with a patch pipette filled with internal solution and apply positive pressure.

    • Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Record baseline voltage-gated sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the lowest concentration of this compound.

    • Allow the drug to equilibrate for several minutes.

    • Record sodium currents at the same voltage steps as the baseline.

    • Repeat the process with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each this compound concentration.

    • Normalize the current amplitudes to the baseline (control) amplitude.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Cell-Attached Patch-Clamp to Measure the Effect of this compound on Neuronal Firing Rate

Objective: To assess the effect of this compound on the spontaneous or evoked action potential firing frequency of neurons.

Materials:

  • Same as Protocol 1, with the exception of the internal solution. ACSF can be used in the pipette.

Procedure:

  • Cell and Solution Preparation: Prepare cells and solutions as described in Protocol 1.

  • Pipette Fabrication: Pull patch pipettes to a resistance of 3-7 MΩ.

  • Electrophysiological Recording:

    • Place a coverslip with neurons in the recording chamber.

    • Approach a neuron with a pipette filled with ACSF and form a loose patch or a high-resistance seal in the cell-attached configuration.

    • Record spontaneous action currents for a baseline period (e.g., 5 minutes).

    • If studying evoked firing, use a stimulating electrode to deliver current pulses and record the resulting action currents.

  • Drug Application:

    • Bath-apply this compound at the desired concentration.

    • Continue recording the firing activity for a defined period.

  • Data Analysis:

    • Detect and count the number of action potentials (spikes) per unit of time to determine the firing rate.

    • Compare the firing rate before and after the application of this compound.

    • Statistical analysis (e.g., paired t-test) can be used to determine the significance of any observed changes.

Protocol 3: Neurotoxicity Assessment of this compound using a Cell Viability Assay

Objective: To evaluate the potential cytotoxic effects of this compound on neuronal cultures.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well culture plates

  • This compound hydrochloride

  • Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neurons in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere and grow for 24-48 hours.

  • Drug Treatment:

    • Prepare a range of this compound concentrations in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability as a function of this compound concentration to determine the concentration that causes a 50% reduction in viability (LC50).

Conclusion

This compound is a valuable pharmacological agent for probing the intricacies of neuronal excitability. Its well-characterized effects on voltage-gated sodium and potassium channels, coupled with the detailed protocols provided in these application notes, offer researchers a robust framework for investigating a wide range of neurophysiological questions. By carefully considering the quantitative data and employing the described methodologies, scientists can effectively utilize this compound to advance our understanding of neuronal function in both health and disease.

References

Etidocaine Administration in Animal Models of Surgical Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal use protocol. The information provided herein is based on available scientific literature, but specific experimental parameters may require optimization. Crucially, there is a notable lack of published studies detailing the use and efficacy of etidocaine (B1208345) specifically for surgical site infiltration in rodent models of postoperative pain. Therefore, the protocols provided for this compound are extrapolated from its known properties and from established protocols for other local anesthetics, particularly bupivacaine (B1668057). It is strongly recommended that researchers conduct pilot studies to determine optimal dosing and efficacy for their specific models.

Introduction to this compound in the Context of Surgical Pain Models

This compound is a long-acting, amide-type local anesthetic.[1] It is characterized by a rapid onset of action and a prolonged duration of anesthesia.[2][3] In clinical settings, it has been noted for producing profound motor blockade, which can sometimes outlast its sensory anesthetic effects.[3] While its primary application has been in regional anesthesia, such as nerve blocks, its potential for managing postoperative pain in preclinical surgical models is an area of interest. Animal models of surgical pain, such as the rat plantar incision model, are crucial for the development of novel analgesic therapies.[4] These models mimic the mechanical and thermal hyperalgesia observed in humans following surgery.[4]

Mechanism of Action of Local Anesthetics

Local anesthetics, including this compound, exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[5] This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By interrupting nerve impulse transmission from the site of injury to the central nervous system, local anesthetics can effectively prevent or reduce the perception of pain.

VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential Action Potential Propagation NoPain Analgesia (Blockade of Pain Signal) VGSC->NoPain Prevents Na+ influx This compound This compound This compound->VGSC PainSignal Pain Signal Transmission to CNS

Mechanism of Action of this compound.

Quantitative Data Summary

Due to the limited availability of studies using this compound for surgical site infiltration in rodent models, the following table primarily presents data for the commonly used local anesthetics, bupivacaine and lidocaine (B1675312), in the rat plantar incision model. This data can serve as a reference for designing studies with this compound.

Animal ModelSurgical ProcedureDrugDosageAdministration RouteKey OutcomesCitation
Rat (Sprague-Dawley)Plantar IncisionBupivacaine0.5%Subcutaneous infiltrationAttenuated thermal hypersensitivity for 4 days.[6]
Rat (Sprague-Dawley)Plantar IncisionBupivacaine2 mg/kgSubcutaneous infiltrationNo significant effect on mechanical hypersensitivity.[6]
Rat (Sprague-Dawley)Plantar IncisionLiposomal Bupivacaine1 mg/kgSubcutaneous infiltrationAttenuated mechanical and thermal hypersensitivity for 4 days.[6]
RatPlantar IncisionBuprenorphine HCl0.05 mg/kgSubcutaneousAttenuated mechanical hypersensitivity for 2 days and thermal hypersensitivity for 1 day.[6]
Mouse (C57BL/6J)LaparotomyLidocaine/Bupivacaine mixtureNot specifiedSubcutaneous infiltrationNo significant difference in pain relief compared to systemic analgesia alone.[7]
RatGeneral SurgeryBupivacaineDo not exceed 8 mg/kg total doseSubcutaneous or intra-incisionalRecommended for longer duration of action (~4-8 hours).[8]
MouseGeneral SurgeryBupivacaineDo not exceed 8 mg/kg total doseSubcutaneous or intra-incisionalRecommended for longer duration of action.[8]
RatGeneral SurgeryLidocaineDo not exceed 7 mg/kg total doseSubcutaneous or intra-incisionalFaster onset but shorter duration (<1 hour).[8]
MouseGeneral SurgeryLidocaineDo not exceed 7 mg/kg total doseSubcutaneous or intra-incisionalFaster onset but shorter duration.[8]

Experimental Protocols

Animal Model: Rat Plantar Incision Model of Surgical Pain

This model is widely used to assess the efficacy of analgesics in a postoperative setting.[4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • This compound solution (concentration to be determined in pilot studies, e.g., 0.5%, 1%)

  • Vehicle control (e.g., sterile saline)

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

Protocol:

  • Anesthetize the rat using isoflurane (B1672236) (e.g., 5% for induction, 2-3% for maintenance).

  • Place the rat in a supine position and prepare the plantar surface of the left hind paw for surgery using an antiseptic solution.

  • Preemptive Analgesia (Proposed for this compound): Prior to incision, infiltrate a predetermined volume and concentration of this compound solution (or vehicle) subcutaneously into the plantar surface of the paw. A volume of 0.1-0.2 mL is typically used for local infiltration in this area.

  • Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the heel and extending towards the toes.

  • Gently separate the plantaris muscle.

  • Close the incision with two mattress sutures using 5-0 nylon.

  • Allow the animal to recover from anesthesia in a warm, clean cage.

  • Monitor the animal for any signs of distress or adverse effects.

Assessment of Postoperative Pain

a) Mechanical Allodynia:

  • Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

  • Place the rat on an elevated mesh floor and allow it to acclimate.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the incised paw, near the incision site.

  • The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal.

  • Testing is typically performed at baseline (before surgery) and at various time points post-surgery (e.g., 2, 4, 24, 48 hours).

b) Thermal Hyperalgesia:

  • Measure the paw withdrawal latency to a noxious heat stimulus.

  • Place the rat on a glass plate and position a radiant heat source beneath the incised paw.

  • The time taken for the rat to withdraw its paw is recorded as the withdrawal latency.

  • A cut-off time is used to prevent tissue damage.

  • Testing is performed at baseline and at various time points post-surgery.

cluster_pre Pre-Surgery cluster_surg Surgical Procedure cluster_post Post-Surgery Baseline Baseline Behavioral Testing (von Frey, Thermal Paw Withdrawal) Anesthesia Anesthesia Induction (e.g., Isoflurane) Baseline->Anesthesia Infiltration Subcutaneous Infiltration (this compound or Vehicle) Anesthesia->Infiltration Incision Plantar Incision Infiltration->Incision Suturing Wound Closure Incision->Suturing Recovery Recovery from Anesthesia Suturing->Recovery PostOpTesting Postoperative Behavioral Testing (Multiple Time Points) Recovery->PostOpTesting

Experimental Workflow for this compound in a Rat Surgical Pain Model.

Considerations for Drug Development Professionals

  • Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target species is crucial for interpreting efficacy data and predicting clinical translation.

  • Dose-Response Studies: Due to the lack of specific data, initial dose-finding studies are essential to establish the optimal concentration and volume of this compound for effective analgesia without causing local or systemic toxicity.

  • Comparative Efficacy: Studies directly comparing this compound with other long-acting local anesthetics, such as bupivacaine and ropivacaine, in the same surgical pain model would provide valuable data on its relative potency and duration of action.

  • Safety and Toxicity: Careful monitoring for adverse effects, including neurotoxicity and cardiotoxicity, is necessary, especially at higher doses. The profound motor blockade associated with this compound should also be considered in the context of the animal's well-being and its potential to interfere with behavioral assessments.[3]

Conclusion

While this compound's properties as a long-acting local anesthetic suggest its potential for managing postoperative pain, there is a clear need for rigorous preclinical evaluation in relevant animal models of surgical pain. The protocols and information provided here offer a framework for initiating such investigations. By systematically evaluating the efficacy, safety, and optimal administration parameters of this compound, researchers can better understand its potential as a valuable tool in the development of improved pain management strategies.

References

Application Notes and Protocols for Preparing Stable Etidocaine Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, stabilization, and quality assessment of Etidocaine solutions for laboratory use. This compound, an amide-type local anesthetic, is characterized by its rapid onset and long duration of action.[1] Proper preparation and handling are crucial to ensure the stability and reliability of this compound solutions for in vitro and in vivo research applications.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of this compound's physicochemical properties is fundamental to preparing stable solutions. This compound is typically supplied as a hydrochloride salt (this compound HCl) to improve its aqueous solubility.

PropertyValueSource
Molecular Formula C₁₇H₂₉ClN₂O[1]
Molecular Weight 312.88 g/mol [1]
pKa 7.74[2]
Appearance White to pale cream crystalline powder
Solubility - DMSO: 50 mg/mL- Methanol: Soluble- Water (calculated): 0.19 mg/mL[3][4]
Melting Point 198-205°C

Note: The low calculated water solubility of this compound hydrochloride necessitates careful consideration of the solvent and pH when preparing aqueous solutions for laboratory use.

Protocols for Preparing this compound Solutions

Due to the limited aqueous solubility of this compound HCl, different approaches can be taken to prepare solutions for laboratory experiments.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

For many in vitro experiments where the final concentration of the organic solvent can be kept minimal (typically <0.1%), preparing a concentrated stock solution in an organic solvent is the most straightforward method.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound HCl powder in a sterile container.

  • Add the required volume of DMSO to achieve a 50 mg/mL stock solution.

  • Vortex the solution vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution.[3]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment

For applications requiring an aqueous solution, adjusting the pH can enhance the solubility of this compound HCl. Given its pKa of 7.74, this compound will be predominantly in its more water-soluble ionized form at a pH below its pKa.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water or a suitable buffer (e.g., Phosphate (B84403) Buffered Saline - PBS)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile glassware

Procedure:

  • Weigh the desired amount of this compound HCl powder.

  • Add a portion of the final volume of sterile water or buffer to a sterile beaker with a stir bar.

  • Slowly add the this compound HCl powder while stirring. A suspension will likely form.

  • Adjust the pH of the suspension by adding 1 M HCl dropwise until the this compound HCl dissolves. A pH of 4.0-5.0 is a reasonable target, mirroring the pH of some commercial formulations.[2]

  • Once dissolved, adjust the final volume with the remaining water or buffer.

  • Verify the final pH and adjust if necessary.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the solution in a sterile, amber glass vial at 4°C.

Stability of this compound Solutions

The primary degradation pathway for this compound is the hydrolysis of its amide bond.[5] The stability of this compound solutions can be influenced by several factors, including pH, temperature, and exposure to light.

Key Stability Considerations:

  • pH: Amide hydrolysis is susceptible to both acid and base catalysis. Maintaining a slightly acidic pH (e.g., 4-6) is generally recommended for amide-containing local anesthetics to enhance stability.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • Light: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from light by storing them in amber containers. This is particularly important if the solution contains additives like epinephrine, which are known to be light-sensitive.

Experimental Protocol: Stability Assessment of an Aqueous this compound Solution

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of a prepared this compound solution over time.

1. Preparation of Stability Samples:

  • Prepare a batch of aqueous this compound HCl solution (e.g., 1 mg/mL in pH 5.0 phosphate buffer) following Protocol 2.

  • Aliquot the solution into several sterile, amber glass vials.

  • Store the vials under different conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Elevated Temperature: 40°C (for accelerated stability testing)

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition for HPLC analysis.

2. HPLC Method for this compound Quantification:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 300 x 3.9 mm).[6]

  • Mobile Phase: A mixture of 30% acetonitrile (B52724) and 70% 0.05 M sodium phosphate buffer, with the buffer pH adjusted to 3.5.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 50 µL.[6]

  • Standard Preparation: Prepare a series of this compound HCl standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the stability samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

3. Data Analysis:

  • Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the calibration curve.

  • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

  • A common threshold for stability is the retention of at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_stability Stability Testing cluster_application Application weigh Weigh this compound HCl dissolve Dissolve in appropriate solvent (e.g., DMSO or buffered water) weigh->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize store_neg_20 Stock Solution -20°C sterilize->store_neg_20 DMSO Stock store_4 Aqueous Solution 4°C, protected from light sterilize->store_4 Aqueous Solution invitro In Vitro Experiments store_neg_20->invitro Dilute in media sampling Sample at defined time points store_4->sampling invivo In Vivo Studies store_4->invivo Direct use or dilution hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify remaining this compound hplc->data

Caption: Experimental workflow for preparing and testing stable this compound solutions.

signaling_pathway cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light Exposure Light->Hydrolysis (if photosensitizers are present) This compound This compound (Amide Bond) This compound->Hydrolysis Products Degradation Products (Carboxylic Acid + Amine) Hydrolysis->Products

Caption: Factors influencing the hydrolytic degradation of this compound.

References

Etidocaine In Vivo Microdialysis for Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting amide local anesthetic known for its rapid onset and profound sensory and motor blockade. Understanding its pharmacokinetic profile at the site of action is crucial for optimizing efficacy and minimizing potential systemic toxicity. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific tissues. This provides real-time data on drug absorption, distribution, and elimination at the target site, offering invaluable insights for both preclinical and clinical research.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the pharmacokinetics of this compound. While specific in vivo microdialysis studies detailing the complete pharmacokinetic profile of this compound are limited in publicly available literature, this document adapts established methodologies from similar local anesthetics and incorporates available pharmacokinetic data for this compound.

Principle of In Vivo Microdialysis

In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane. A small microdialysis probe, consisting of a shaft with a dialysis membrane at the tip, is surgically implanted into the tissue of interest (e.g., muscle, subcutaneous tissue, brain). A physiological solution, termed the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows through the dialysis membrane, unbound this compound molecules present in the ECF diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is collected at set intervals and analyzed using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound. This technique allows for the measurement of the pharmacologically active, unbound drug concentration directly in the interstitial fluid of a target tissue over an extended period in a single animal.

Key Applications

  • Target Site Pharmacokinetics: Determine the concentration-time profile of unbound this compound directly in the tissue of interest (e.g., sciatic nerve sheath, muscle, subcutaneous tissue) following local administration.

  • Bioavailability and Absorption Studies: Assess the rate and extent of this compound absorption from the administration site into the systemic circulation by simultaneously sampling from the target tissue and a blood vessel.

  • Tissue Distribution: Compare the distribution of this compound in different tissues to understand its partitioning characteristics.

  • Formulation Evaluation: Evaluate the in vivo performance of different this compound formulations, such as liposomal or other controlled-release preparations.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the unbound tissue concentrations of this compound with its pharmacological effects (e.g., nerve block duration, sensory and motor function).

Quantitative Data Summary

Due to the limited availability of specific in vivo microdialysis data for this compound, the following tables summarize systemic pharmacokinetic parameters derived from a study in an animal model and provide a template for presenting tissue-specific data that would be obtained from a microdialysis experiment.

Table 1: Systemic Pharmacokinetic Parameters of this compound in Adult Sheep

ParameterValueUnitReference
Dose (Intravenous) 2.5mg/kg[1]
Distribution Half-Life (t½α) 0.25 ± 0.03hours[1]
Elimination Half-Life (t½β) 2.6 ± 0.3hours[1]
Volume of Distribution (Vd) 1.52 ± 0.18L/kg[1]
Total Body Clearance (CL) 30.3 ± 3.5mL/min/kg[1]

Data from a study in adult sheep following intravenous administration.[1]

Table 2: Representative Tissue Pharmacokinetic Data for this compound from In Vivo Microdialysis (Template)

Time (hours)Unbound this compound Concentration (ng/mL) in Muscle ECF (Mean ± SD)
0.5 Data to be filled
1 Data to be filled
2 Data to be filled
4 Data to be filled
6 Data to be filled
8 Data to be filled
12 Data to be filled
24 Data to be filled

This table is a template to be populated with experimental data obtained from an in vivo microdialysis study.

Experimental Protocols

The following protocols are adapted from established in vivo microdialysis procedures for local anesthetics and should be optimized for specific experimental needs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: In Vivo Microdialysis for this compound Pharmacokinetics in Muscle Tissue

Objective: To determine the concentration-time profile of unbound this compound in the skeletal muscle of a rat following local administration.

Materials and Equipment:

  • Microdialysis pump

  • Fraction collector

  • Microdialysis probes (e.g., CMA 20 or similar, with a molecular weight cutoff appropriate for this compound, ~276.4 g/mol )

  • Perfusion solution: Sterile Ringer's solution or phosphate-buffered saline (PBS), pH 7.4

  • This compound hydrochloride solution (e.g., 0.5% or 1%)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Analytical system (e.g., LC-MS/MS) for this compound quantification

Procedure:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with isoflurane. Maintain anesthesia throughout the surgical and experimental period. Shave the fur over the hind limb (e.g., gastrocnemius muscle).

  • Probe Implantation: Make a small incision in the skin overlying the target muscle. Using a guide cannula or introducer, carefully insert the microdialysis probe into the muscle tissue. Ensure the active membrane surface is fully within the muscle belly.

  • Probe Equilibration: Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector. Begin perfusing the probe with Ringer's solution at a low flow rate (e.g., 0.5 - 2.0 µL/min). Allow the system to equilibrate for at least 60 minutes to establish a stable baseline and allow tissue trauma from insertion to subside.

  • This compound Administration: After the equilibration period, administer a single bolus of this compound solution (e.g., 0.1 mL of 0.5% this compound) into the muscle, adjacent to but not directly on the microdialysis probe.

  • Dialysate Collection: Begin collecting dialysate fractions at regular intervals (e.g., every 15-30 minutes) into collection vials. The collection interval will depend on the expected rate of change in this compound concentration and the sensitivity of the analytical method.

  • Sample Analysis: Analyze the collected dialysate samples for this compound concentration using a validated LC-MS/MS method.

  • Probe Recovery Calculation (Retrodialysis): At the end of the experiment, perfuse the probe with a known concentration of this compound in Ringer's solution (Cin) at the same flow rate. After a steady state is reached, collect several dialysate fractions and measure the this compound concentration (Cout). The in vivo recovery is calculated as: Recovery (%) = [(Cin - Cout) / Cin] x 100

  • Data Analysis: Correct the measured dialysate concentrations for the in vivo recovery of the probe to determine the actual unbound this compound concentration in the muscle ECF at each time point. Plot the concentration-time profile and calculate relevant pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_prep Animal Anesthesia & Surgical Prep probe_insertion Microdialysis Probe Implantation animal_prep->probe_insertion equilibration System Equilibration (60 min) probe_insertion->equilibration drug_admin This compound Administration equilibration->drug_admin dialysate_collection Dialysate Collection (Continuous) drug_admin->dialysate_collection sample_analysis LC-MS/MS Analysis dialysate_collection->sample_analysis recovery_calc In Vivo Recovery Calculation sample_analysis->recovery_calc pk_analysis Pharmacokinetic Analysis recovery_calc->pk_analysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

Signaling Pathway: this compound Mechanism of Action

signaling_pathway Extracellular Extracellular Space Intracellular Intracellular Space Etidocaine_ext This compound (Unionized) Etidocaine_int This compound (Ionized) Etidocaine_ext->Etidocaine_int Diffusion & Ionization Na_channel Voltage-Gated Na+ Channel Block Channel Blockade Etidocaine_int->Block Na_channel->Block Na_ion Na+ Na_ion->Na_channel Influx No_AP Inhibition of Action Potential Block->No_AP Leads to No_Pain Blockade of Nerve Conduction No_AP->No_Pain Results in

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

References

Etidocaine: A Tool for Investigating Differential Blockade of Sensory and Motor Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etidocaine (B1208345) is a long-acting amide local anesthetic known for its rapid onset and profound nerve blockade. Its distinct physicochemical properties, particularly its high lipid solubility, make it a valuable tool for neuropharmacological research, especially in studies aimed at understanding the differential blockade of sensory and motor nerve fibers. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these differential effects.

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane, thereby halting the propagation of action potentials.[1][2] The degree and nature of this blockade can vary between different types of nerve fibers, a phenomenon known as differential blockade. This differential susceptibility is influenced by factors such as nerve fiber diameter, myelination, and the physicochemical properties of the local anesthetic itself. Understanding the differential effects of this compound on sensory neurons (responsible for transmitting pain, temperature, and touch) and motor neurons (controlling muscle function) is crucial for developing more selective and safer local anesthetics.

Physicochemical Properties and Pharmacokinetics of this compound

A comprehensive understanding of this compound's properties is fundamental to designing and interpreting differential blockade studies.

PropertyValue/DescriptionSignificance in Differential Blockade
Chemical Classification AmideDetermines metabolic pathway (hepatic) and generally longer duration of action compared to esters.
pKa 7.7A pKa close to physiological pH means a relatively larger proportion of the drug exists in the un-ionized, lipid-soluble form, contributing to its rapid onset of action.[1]
Lipid Solubility (Octanol:buffer partition coefficient) High (7,317)High lipid solubility is associated with high potency and a long duration of action, as the drug can readily penetrate the nerve membrane and remain in the lipid-rich environment.[3]
Protein Binding ~95%High protein binding contributes to a longer duration of action by creating a depot of the drug at the nerve.
Onset of Action RapidDespite its high lipid solubility, this compound has a rapid onset, an anomalous property that is not fully understood.[3]
Metabolism Hepatic (N-dealkylation and hydroxylation)The metabolic pathway is important for understanding the systemic clearance and potential for toxicity of the drug.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound, in its cationic form, binds to a specific receptor site on the alpha subunit of voltage-gated sodium channels from the intracellular side of the nerve membrane. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.

cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Na+ Channel cluster_pathway This compound Action Extracellular Space Extracellular Space Intracellular Space Intracellular Space S4 S4 (Voltage Sensor) Pore Pore/Selectivity Filter Gate Activation Gate Inactivation Inactivation Gate Receptor Local Anesthetic Receptor Site Block Na+ Channel Block Receptor->Block Stabilizes inactivated state Etidocaine_base This compound (Base) Etidocaine_cation This compound (Cation) Etidocaine_base->Etidocaine_cation Protonation (Intracellular) cluster_channel cluster_channel Etidocaine_cation->Receptor Binds to receptor NoAP Inhibition of Action Potential Block->NoAP

Caption: Signaling pathway of this compound's anesthetic action.

Differential Blockade of Sensory and Motor Neurons

This compound is particularly noted for producing a more profound motor blockade compared to its sensory blockade.[3][4] In some clinical scenarios, the motor block can even outlast the sensory anesthesia.[3][4] However, preclinical studies have shown some nuances. For instance, one in vivo study in cats demonstrated that this compound blocked A-delta (sensory) fibers first, before affecting A-alpha (motor) and C (sensory) fibers.[2] This highlights the importance of controlled experimental conditions to dissect the differential effects.

Nerve Fiber TypeMyelinationDiameterConduction VelocityFunctionRelative Susceptibility to this compound
A-alpha (Aα) MyelinatedLargeFastMotor function, proprioceptionLess susceptible than A-delta, but significantly blocked.
A-delta (Aδ) MyelinatedSmallMediumSharp pain, temperaturePotentially blocked first among myelinated fibers.[2]
C-fibers UnmyelinatedSmallestSlowDull, aching painGenerally less susceptible to local anesthetics than myelinated fibers.[4]

Quantitative Data on this compound Blockade

The following table summarizes quantitative data on the onset and duration of sensory and motor blockade induced by this compound from a double-blind study in human volunteers receiving epidural anesthesia.

ParameterThis compound (1.5% with epinephrine (B1671497) 1:200,000)Bupivacaine (0.5% with epinephrine 1:200,000)Mepivacaine (2% with epinephrine 1:200,000)
Onset of Motor Blockade Significantly more rapidSlower than this compoundSlower than this compound
Degree of Motor Blockade Complete motor blockade in all subjects5%-33% of initial muscle force remained5%-33% of initial muscle force remained
Duration of Maximal Motor Blockade ~360 minutes-~60 minutes
Time to Complete Restoration of Muscle Function ~600 minutes~360 minutes~180 minutes
Relationship between Sensory and Motor Blockade Motor blockade outlasted sensory blockade by ~150 minutes--

Data extracted from a study by Axelsson et al. (1982).[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Differential Nerve Block in Isolated Nerves

This protocol describes a method for assessing the direct effects of this compound on compound action potentials (CAPs) from different nerve fiber types in an isolated nerve preparation.

1. Nerve Preparation:

  • Euthanize a small mammal (e.g., rat, rabbit) according to approved animal care and use protocols.

  • Dissect the desired nerve (e.g., sciatic nerve, vagus nerve) in a bath of cold, oxygenated Krebs solution.

  • Carefully desheath the nerve to facilitate drug penetration.

2. Recording Chamber Setup:

  • Place the isolated nerve in a three-compartment recording chamber.

  • The central compartment is for drug application, while the outer two compartments are for stimulation and recording.

  • Seal the compartments with a waterproof substance (e.g., petroleum jelly) to electrically isolate them.

  • Perfuse the chamber with oxygenated Krebs solution maintained at a physiological temperature (e.g., 37°C).

3. Stimulation and Recording:

  • Use suction electrodes for both stimulation and recording.

  • Apply supramaximal electrical stimuli to one end of the nerve to elicit CAPs.

  • Record the CAPs from the other end of the nerve using a differential amplifier.

  • Digitize and store the recorded signals for offline analysis.

4. Drug Application:

  • After obtaining a stable baseline recording, replace the Krebs solution in the central compartment with a solution containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM).

  • Record the changes in the amplitude and latency of the different components of the CAP (corresponding to A-alpha, A-delta, and C-fibers) over time.

5. Data Analysis:

  • Measure the peak amplitude of each CAP component.

  • Calculate the percentage of block for each fiber type at different this compound concentrations and time points.

  • Determine the onset of block (time to a certain percentage of amplitude reduction) and the duration of block (time to recovery after washout).

cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Nerve Dissection Desheathing Nerve Desheathing Dissection->Desheathing Chamber Place in 3-Compartment Chamber StimRec Attach Stimulating & Recording Electrodes Chamber->StimRec Baseline Record Baseline CAPs DrugApp Apply this compound Baseline->DrugApp Measure Measure Amplitude & Latency Record Record Changes in CAPs DrugApp->Record Calculate Calculate % Block, Onset, & Duration Measure->Calculate

Caption: Workflow for in vitro assessment of differential nerve block.

Protocol 2: In Vivo Assessment of Sensory and Motor Blockade

This protocol outlines a method for evaluating the differential effects of this compound on sensory and motor function in a live animal model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.

  • Surgically expose the target nerve (e.g., sciatic nerve).

  • Place stimulating electrodes on the nerve proximal to the intended injection site and recording electrodes on a muscle innervated by the nerve (for motor assessment) or on the nerve itself distal to the injection site (for sensory assessment).

2. Baseline Measurements:

  • Record baseline compound muscle action potentials (CMAPs) to assess motor nerve conduction.

  • Record baseline sensory nerve action potentials (SNAPs) to assess sensory nerve conduction.

  • For sensory assessment, behavioral tests such as the tail-flick or hot-plate test can also be used to establish a baseline pain response.

3. This compound Administration:

  • Inject a defined volume and concentration of this compound solution perineurally at the target site.

4. Post-Injection Assessment:

  • Motor Block: Record CMAPs at regular intervals following the injection. The onset of motor block is the time to a significant reduction in CMAP amplitude, and the duration is the time to recovery of the baseline amplitude.

  • Sensory Block: Record SNAPs at regular intervals. The onset and duration of sensory block are determined similarly to the motor block. Alternatively, perform behavioral tests at set time points to assess the animal's response to noxious stimuli.

5. Data Analysis:

  • Plot the percentage of block for motor and sensory responses over time.

  • Compare the onset and duration of motor and sensory blockade.

  • Statistical analysis (e.g., t-test, ANOVA) can be used to determine the significance of any observed differences.

cluster_prep Animal Preparation cluster_baseline Baseline Measurement cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Animal Surgery Expose Nerve & Place Electrodes Anesthesia->Surgery Motor_base Record Baseline CMAPs Sensory_base Record Baseline SNAPs/ Behavioral Response Injection Inject this compound Motor_post Record Post-Injection CMAPs Injection->Motor_post Sensory_post Record Post-Injection SNAPs/Behavior Injection->Sensory_post Plot Plot % Block vs. Time Compare Compare Onset & Duration of Motor vs. Sensory Block Plot->Compare

Caption: Experimental workflow for in vivo differential blockade studies.

Conclusion

This compound's unique profile of rapid onset, long duration, and profound motor blockade makes it a powerful pharmacological tool for investigating the mechanisms of differential nerve blockade. By employing the detailed protocols and understanding the quantitative aspects of its action, researchers can gain valuable insights into the complex interplay between local anesthetics and the peripheral nervous system. This knowledge is essential for the rational design of future local anesthetics with improved clinical profiles, such as enhanced sensory-specific blockade for pain management without debilitating motor impairment.

References

Troubleshooting & Optimization

Technical Support Center: Etidocaine in Artificial Cerebrospinal Fluid (aCSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Etidocaine in artificial cerebrospinal fluid (aCSF). The following information is intended to assist in preventing and resolving these issues during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aCSF?

A1: this compound, a weak base, is typically supplied as a hydrochloride salt, which is water-soluble. However, artificial cerebrospinal fluid (aCSF) is buffered to a physiological pH, usually around 7.4. This pH is close to the pKa of this compound (approximately 7.7-7.9). At this pH, a significant portion of the protonated (ionized) and more soluble form of this compound is converted to its un-ionized, less water-soluble free base form. When the concentration of this free base exceeds its solubility limit in aCSF, precipitation occurs.[1][2]

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of a drug is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized form. For this compound, the pKa is approximately 7.74.[3] This is a critical parameter because as the pH of the solution approaches the pKa, the proportion of the less soluble, un-ionized form of the drug increases, making precipitation more likely.

Q3: Can I adjust the pH of my aCSF to prevent this compound precipitation?

A3: While slight pH adjustments can influence this compound's solubility, this approach should be handled with caution. Lowering the pH of the aCSF would increase the proportion of the more soluble ionized form of this compound. However, significant deviations from physiological pH (7.3-7.4) can impact the health and activity of the neurons or brain slices in your experiment. Conversely, increasing the pH further will likely worsen the precipitation.

Q4: Are there any alternative solvents I can use to dissolve this compound first?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] You can prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final desired concentration in your aCSF. It is crucial to keep the final concentration of DMSO in your aCSF as low as possible (typically well below 0.1%) to avoid solvent-induced effects on your biological preparation.

Q5: How can I increase the solubility of this compound in aCSF without changing the pH?

A5: The use of solubilizing agents, such as cyclodextrins, can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like the un-ionized form of this compound, within their central cavity, thereby increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[6]

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to aCSF.
Potential Cause Recommended Solution
High this compound Concentration The desired final concentration of this compound may exceed its solubility limit in aCSF at physiological pH.
Troubleshooting Steps: 1. Determine the Maximum Stable Concentration: Perform a pilot experiment to find the highest concentration of this compound that remains in solution in your specific aCSF formulation. Start with a low concentration and gradually increase it.2. Use a Solubilizing Agent: If a higher concentration is required, consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). See the experimental protocol below.
aCSF Formulation Certain components of your aCSF or the order of mixing may promote precipitation.
Troubleshooting Steps: 1. Prepare Fresh aCSF: Always use freshly prepared aCSF for your experiments, as the pH of stored solutions can change.[1]2. Filter Sterilize: Filter your final aCSF solution through a 0.22 µm filter before adding this compound.
pH of aCSF The pH of your aCSF may be slightly higher than intended, pushing more this compound into its insoluble form.
Troubleshooting Steps: 1. Verify aCSF pH: After bubbling with carbogen (B8564812) (95% O2, 5% CO2), ensure the final pH of your aCSF is between 7.3 and 7.4.[7]
Issue: this compound solution is initially clear but becomes cloudy over time.
Potential Cause Recommended Solution
Temperature Changes The solubility of this compound in aCSF may be temperature-dependent. A decrease in temperature can lead to precipitation.
Troubleshooting Steps: 1. Maintain Constant Temperature: Ensure your aCSF and this compound solution are maintained at a constant and appropriate temperature throughout the experiment.
CO2/Bicarbonate Buffer Instability If using a bicarbonate-based aCSF, inadequate gassing with carbogen can lead to a rise in pH and subsequent precipitation.
Troubleshooting Steps: 1. Continuous Gassing: Continuously bubble your aCSF reservoir with carbogen (95% O2, 5% CO2) to maintain a stable pH.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
pKa 7.74[3]
logP (Octanol/Water Partition Coefficient) 3.05[8]
Water Solubility (Predicted) 0.19 mg/mL[8][9]
Molecular Weight (HCl salt) 312.88 g/mol [9]

Table 2: Common aCSF Formulations for Electrophysiology

ComponentConcentration (mM) - Formulation 1Concentration (mM) - Formulation 2
NaCl125126
KCl2.53
NaH2PO41.251.25
MgCl21-
MgSO4-2
CaCl222
NaHCO32626.4
D-Glucose1010
Note: The final pH of these solutions should be adjusted to 7.3-7.4 by continuous bubbling with 95% O2 / 5% CO2.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder.

  • Dissolution in DMSO: Dissolve the this compound HCl in high-purity DMSO to create a concentrated stock solution (e.g., 100 mM). Sonication may be used to aid dissolution.[4]

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound in aCSF using Dilution
  • Prepare aCSF: Prepare your desired aCSF formulation and ensure it is continuously bubbled with carbogen (95% O2, 5% CO2) to maintain a stable pH of 7.3-7.4.

  • Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Add the required volume of the stock solution to the aCSF to achieve the final desired concentration. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

  • Observation: Visually inspect the solution for any signs of precipitation immediately after mixing and over the course of your experiment.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your prepared aCSF to create a stock solution (e.g., 10-20 mM). Gentle warming and stirring may be required.

  • Molar Ratio Determination: The optimal molar ratio of this compound to HP-β-CD will need to be determined empirically. Start with a 1:1 molar ratio.

  • Complexation:

    • Add the desired amount of this compound HCl to the HP-β-CD/aCSF solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates.

  • Validation: It is recommended to validate the final concentration of dissolved this compound using a suitable analytical method like HPLC.

Mandatory Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_concentration Is this compound concentration high? start->check_concentration check_ph Is aCSF pH > 7.4? check_concentration->check_ph No reduce_concentration Reduce this compound concentration or perform solubility test. check_concentration->reduce_concentration Yes check_temp Is the solution temperature stable? check_ph->check_temp No adjust_ph Adjust aCSF pH to 7.3-7.4 with carbogen. check_ph->adjust_ph Yes check_gassing Is aCSF continuously gassed? check_temp->check_gassing Yes maintain_temp Maintain constant temperature during the experiment. check_temp->maintain_temp No ensure_gassing Ensure continuous gassing with 95% O2 / 5% CO2. check_gassing->ensure_gassing No end_fail Issue Persists: Re-evaluate protocol check_gassing->end_fail Yes use_cyclodextrin Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase solubility. reduce_concentration->use_cyclodextrin end_success Success: Stable this compound Solution reduce_concentration->end_success use_cyclodextrin->end_success adjust_ph->end_success maintain_temp->end_success ensure_gassing->end_success

Caption: Troubleshooting workflow for this compound precipitation in aCSF.

Etidocaine_Solubility_Pathway cluster_0 This compound Hydrochloride (in solid form or acidic solution) cluster_1 Artificial Cerebrospinal Fluid (aCSF) at pH ~7.4 Etidocaine_HCl This compound-H+ (Ionized, Water-Soluble) Etidocaine_Base This compound (Un-ionized, Poorly Water-Soluble) Etidocaine_HCl->Etidocaine_Base pH increase to ~7.4 Etidocaine_Base->Etidocaine_HCl pH decrease Precipitate Precipitate (Solid this compound) Etidocaine_Base->Precipitate Exceeds Solubility Limit

Caption: The effect of pH on this compound solubility and precipitation.

Cyclodextrin_Action This compound This compound (Un-ionized) Poorly water-soluble complex This compound/HP-β-CD Complex Water-soluble This compound->complex hp_beta_cd HP-β-Cyclodextrin Hydrophilic exterior Hydrophobic interior hp_beta_cd->complex solution Stable aCSF Solution complex->solution

Caption: Mechanism of solubility enhancement by HP-β-Cyclodextrin.

References

Technical Support Center: Optimizing Etidocaine for Sciatic Nerve Block in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing etidocaine (B1208345) concentration for sciatic nerve block in rats. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a rat sciatic nerve block?

A1: Based on comparative studies, this compound is a potent local anesthetic. For initial studies, a concentration in the range of 0.5% to 1.0% is a reasonable starting point. The optimal concentration will depend on the desired duration and depth of the block. It is recommended to perform a pilot study with a small number of animals to determine the effective concentration range for your specific experimental needs.

Q2: How can I assess the effectiveness of the sciatic nerve block?

A2: A comprehensive assessment involves evaluating both sensory and motor blockade.

  • Sensory Blockade: Can be assessed using the hot plate test or the von Frey filament test to measure thermal and mechanical withdrawal thresholds, respectively. An increased latency to withdrawal indicates a successful sensory block.

  • Motor Blockade: Can be evaluated by observing changes in gait, the righting reflex, or by using a grip strength meter. A reduction in motor function of the affected limb signifies a motor block.

Q3: What is the expected duration of action for this compound in a rat sciatic nerve block?

Q4: What are the potential signs of this compound-induced neurotoxicity?

A4: Neurotoxicity can manifest as prolonged or irreversible nerve dysfunction. Histological examination of the sciatic nerve can reveal signs of nerve injury, such as axonal degeneration, demyelination, and inflammation.[1][2] It is crucial to assess neurotoxicity, especially when using higher concentrations or prolonged exposure.[1][2]

Q5: How can I minimize the risk of neurotoxicity?

A5: To minimize neurotoxicity, use the lowest effective concentration of this compound to achieve the desired anesthetic effect. Careful administration to avoid direct injection into the nerve fascicle is also critical. Performing a thorough histological analysis of the nerve tissue post-experiment is recommended to assess for any potential damage.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or incomplete nerve block - Incorrect injection placement- Insufficient volume or concentration of this compound- Premature assessment of the block- Use a nerve stimulator for precise localization of the sciatic nerve.- Ensure the needle tip is in the correct anatomical location before injecting.- Increase the volume or concentration of the this compound solution in a stepwise manner.- Allow sufficient time for the anesthetic to take effect (e.g., 15-20 minutes) before testing.
Short duration of action - this compound concentration is too low.- Rapid systemic absorption of the anesthetic.- Increase the concentration of this compound.- Consider the addition of a vasoconstrictor like epinephrine (B1671497) to prolong the local action of this compound (requires careful consideration of potential neurotoxicity).
Signs of systemic toxicity (e.g., seizures, respiratory distress) - Inadvertent intravascular injection.- Use of an excessively high dose or concentration.- Always aspirate before injecting to ensure the needle is not in a blood vessel.- Reduce the total dose and concentration of this compound administered.- Closely monitor the animal for any adverse effects during and after the procedure.
Evidence of neurotoxicity in histological samples - this compound concentration is too high.- Direct mechanical injury from the needle.- Contamination of the anesthetic solution.- Reduce the concentration of this compound used in subsequent experiments.- Refine the injection technique to minimize trauma to the nerve.- Ensure the use of sterile, high-quality this compound solutions.

Experimental Protocols

Protocol 1: Sciatic Nerve Block Procedure
  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

    • Place the rat in a prone position.

    • Shave and disinfect the skin over the lateral aspect of the thigh.

  • Sciatic Nerve Localization:

    • Identify the anatomical landmarks: the greater trochanter and the ischial tuberosity.

    • (Recommended) Use a nerve stimulator with an insulated needle to precisely locate the sciatic nerve. A motor response (e.g., paw twitch) at a low current (e.g., 0.2-0.5 mA) indicates proximity to the nerve.

  • Injection:

    • Prepare a sterile solution of this compound at the desired concentration (e.g., 0.5%, 1.0%, 1.5%).

    • Once the nerve is located, carefully inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution around the nerve. Avoid intraneural injection.

    • Slowly withdraw the needle.

  • Post-Procedure Monitoring:

    • Monitor the animal's vital signs until it has fully recovered from anesthesia.

    • House the animal in a clean cage with easy access to food and water.

Protocol 2: Assessment of Sensory and Motor Blockade
  • Baseline Measurement:

    • Before the nerve block, establish baseline measurements for sensory and motor function.

  • Sensory Blockade Assessment (Hot Plate Test):

    • At predetermined time points after the block, place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).

    • Record the latency for the rat to lick, shake, or withdraw its paw.

    • A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.

  • Motor Blockade Assessment (Grip Strength):

    • At predetermined time points, assess the grip strength of the affected hindlimb using a grip strength meter.

    • A decrease in grip strength compared to the baseline indicates a motor block.

Protocol 3: Histological Analysis for Neurotoxicity
  • Tissue Collection:

    • At the end of the experiment (e.g., 48 hours or 7 days post-injection), euthanize the rat.

    • Carefully dissect the sciatic nerve, obtaining a segment that includes the injection site.

  • Tissue Processing:

    • Fix the nerve tissue in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde).

    • Process the tissue for paraffin (B1166041) or plastic embedding.

  • Staining and Analysis:

    • Cut thin sections of the nerve and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and a myelin-specific stain (e.g., Luxol fast blue).

    • Examine the sections under a microscope for signs of nerve injury, including inflammation, edema, axonal degeneration, and demyelination.[1][2]

Quantitative Data

The available literature provides limited direct dose-response data for the duration of this compound-induced sciatic nerve block in rats. However, studies on its relative toxicity and potency offer valuable insights for concentration selection.

Table 1: Relative Neurotoxicity of this compound and Other Local Anesthetics in Rat Sciatic Nerve

Local AnestheticRelative Potency for Motor BlockadeNotes on Neurotoxicity
This compound HighestNerve injury and edema increase with concentration.[1]
LidocaineHighLess potent than this compound.[1]
ChloroprocaineModerateLower potency and neurotoxicity compared to amide-linked anesthetics.[1]
ProcaineLowestLowest potency and neurotoxicity in this comparison.[1]

Data summarized from Kalichman et al. (1993).[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Nerve_Localization Sciatic Nerve Localization (Nerve Stimulator) Animal_Prep->Nerve_Localization Etidocaine_Prep This compound Solution Preparation Injection This compound Injection Etidocaine_Prep->Injection Nerve_Localization->Injection Sensory_Block Sensory Blockade (Hot Plate Test) Injection->Sensory_Block Motor_Block Motor Blockade (Grip Strength) Injection->Motor_Block Histology Histological Analysis (Neurotoxicity) Sensory_Block->Histology Motor_Block->Histology

Caption: Experimental workflow for this compound-induced sciatic nerve block in rats.

Troubleshooting_Logic Start Experiment Start Assess_Block Assess Nerve Block Start->Assess_Block Incomplete_Block Incomplete Block? Assess_Block->Incomplete_Block Short_Duration Short Duration? Incomplete_Block->Short_Duration No Check_Placement Verify Injection Placement Incomplete_Block->Check_Placement Yes Toxicity Signs of Toxicity? Short_Duration->Toxicity No Increase_Conc Increase Concentration Short_Duration->Increase_Conc Yes Reduce_Conc Reduce Concentration Toxicity->Reduce_Conc Yes (Neuro) Check_Aspiration Verify Aspiration Technique Toxicity->Check_Aspiration Yes (Systemic) Successful_Block Successful Block Proceed with Study Toxicity->Successful_Block No Increase_Conc_Vol Increase Concentration or Volume Check_Placement->Increase_Conc_Vol Increase_Conc_Vol->Assess_Block Increase_Conc->Assess_Block Reduce_Conc->Assess_Block Check_Aspiration->Assess_Block End End/Re-evaluate Successful_Block->End

Caption: Troubleshooting logic for optimizing this compound sciatic nerve block.

References

Etidocaine stability and degradation in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of etidocaine (B1208345) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a long-acting, amide-type local anesthetic.[1] Its primary mechanism of action is the reversible blockade of sodium channels in nerve membranes, which inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.[2] Marketed under the trade name Duranest, it is used for local anesthesia via injection during surgical and dental procedures.[1][3]

Q2: What is the main degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its amide bond.[2][4] This reaction is characteristic of amide compounds and is accelerated by the presence of water, particularly under acidic or basic conditions.[2]

Q3: What are the products of this compound hydrolysis?

A3: The hydrolysis of this compound breaks the amide linkage, yielding two main degradation products: 2,6-dimethylaniline (B139824) and 2-(ethyl(propyl)amino)butanoic acid.[2][4]

Q4: What factors can influence the stability of my this compound solution?

A4: Several factors can impact the stability of this compound in an aqueous solution:

  • pH: The pH of the solution is a critical factor. This compound is more susceptible to hydrolysis under acidic or basic conditions.[2][5] Local anesthetics are typically formulated as hydrochloride salts to improve their stability and water solubility.[6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis. While specific studies on this compound are limited, general principles of chemical kinetics suggest that storage at lower temperatures is preferable.

  • Light: Protecting solutions from light is a common practice to prevent photodegradation, although specific data on this compound's photosensitivity is not extensively detailed in the provided results.[7]

  • Presence of Other Substances: Additives and excipients can affect stability. For instance, solutions may contain vasoconstrictors like epinephrine (B1671497), which have their own stability requirements and may be protected by antioxidants like sodium bisulfite.[5]

Q5: What are the recommended storage conditions for prepared this compound solutions?

Q6: How does the formulation of this compound affect its performance in experiments?

A6: this compound is often formulated with a vasoconstrictor, such as epinephrine, to decrease local blood flow.[9] This reduces the rate of systemic absorption, which prolongs the anesthetic's duration of action at the target site.[3][5] However, the addition of epinephrine did not significantly prolong the duration of analgesia in one study but did increase motor blockade.[9] It's also noted that this compound's vasodilator properties can lead to increased bleeding in some surgical procedures.[3][10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reduced anesthetic efficacy or loss of potency in the experiment. Degradation of this compound: The active compound may have hydrolyzed into its inactive metabolites due to improper storage (e.g., wrong pH, high temperature, prolonged storage).1. Prepare a fresh aqueous solution of this compound before each experiment. 2. Verify the pH of your solution; adjust if necessary to a neutral or slightly acidic pH for better stability. 3. Analyze the concentration of your stock solution using an appropriate analytical method like HPLC to confirm its integrity.
Unexpected peaks appear in analytical results (e.g., HPLC, GC). Presence of Degradation Products: The unexpected peaks are likely the hydrolysis products of this compound, such as 2,6-dimethylaniline.[2][4]1. Confirm the identity of the peaks by running standards of the expected degradation products, if available. 2. Review the preparation and storage procedures for your solution to identify potential causes of degradation. 3. Consider forced degradation studies (e.g., exposure to acid, base, heat) to intentionally generate degradation products and confirm their retention times.
Precipitation or cloudiness observed in the solution. pH Shift or Low Solubility: The free base form of this compound is less water-soluble than its hydrochloride salt.[6] A shift in pH towards alkaline can cause the free base to precipitate.1. Check the pH of the solution. This compound is typically formulated as a hydrochloride salt in an acidic solution to ensure it remains dissolved. 2. Ensure the solvent system is appropriate for the desired concentration. For research purposes, DMSO can be used to prepare concentrated stock solutions.[11]

Data and Protocols

Physicochemical Properties of this compound
PropertyValueReference
Molar Mass 276.424 g·mol⁻¹[1]
Molecular Formula C₁₇H₂₈N₂O[1][12]
Type Amide-type local anesthetic[1]
Metabolism Hepatic (Liver)[13]
Elimination Half-life ~2.5 hours[13]
Protein Binding ~95% (concentration-dependent)[13]
Experimental Protocol: Stability Analysis of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution. Specific parameters may need optimization for your equipment and experimental setup.

1. Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of its primary degradation products.

2. Materials:

  • This compound hydrochloride reference standard

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • HPLC system with UV detector

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase system suitable for separating this compound from its degradation products. Based on methods for similar local anesthetics, a gradient elution could be used with Eluent A: 5.0 mmol/L Ammonium Acetate with 0.05% formic acid in methanol, and Eluent B: 5.0 mmol/L Ammonium Acetate with 0.05% formic acid in water.[14]

  • Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the stability samples (e.g., 0.02 to 5.00 mg/L).[14]

  • Stability Samples: Prepare the this compound solution for the stability test at the desired concentration and in the desired aqueous matrix. Divide it into aliquots for storage under different conditions (e.g., 4°C, 25°C, 40°C; protected from light).

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or based on literature (typically in the range of 210-230 nm for amide anesthetics).

  • Gradient Program: Develop a gradient elution program to ensure separation of the parent drug from any degradation peaks. An example gradient could be: 0-8 min, 12% A; 8-9 min, 12%→20% A; 9-10 min, 20%→40% A; 10-18 min, 40%→80% A; 18-22 min, 80%A; 22-23 min, 80%→12% A.[14]

5. Stability Study Procedure:

  • At specified time points (e.g., T=0, 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition.

  • Allow the sample to reach room temperature.

  • Dilute the sample, if necessary, to fall within the calibration curve range.

  • Inject the sample onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.

  • Monitor for the appearance and growth of new peaks, which may indicate degradation products.

Visualizations

Etidocaine_Hydrolysis This compound This compound (C₁₇H₂₈N₂O) Products Degradation Products This compound->Products + H₂O (Acid/Base catalysis) Product1 2,6-dimethylaniline Products->Product1 Product2 2-(ethyl(propyl)amino)butanoic acid Products->Product2

Caption: Hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Aqueous This compound Solution divide_aliquots Divide into Aliquots prep_solution->divide_aliquots storage Store under defined conditions (Temp, Light) divide_aliquots->storage sampling Sample at specific time intervals (T=0, T=x...) storage->sampling hplc_analysis Analyze via HPLC sampling->hplc_analysis data_analysis Quantify this compound & Detect Degradants hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic start Problem with This compound Experiment check_potency Is anesthetic potency reduced? start->check_potency check_visual Is solution clear? start->check_visual check_analytics Unexpected peaks in analysis? start->check_analytics sol_degradation Suspect Degradation: - Prepare fresh solution - Check storage conditions check_potency->sol_degradation Yes sol_precipitate Suspect Precipitation: - Check solution pH - Verify solubility check_visual->sol_precipitate No (Cloudy) sol_confirm_peaks Confirm Degradants: - Run standards - Review protocol check_analytics->sol_confirm_peaks Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Etidocaine-Induced Bleeding in Surgical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering etidocaine-induced bleeding in surgical research models.

Frequently Asked Questions (FAQs)

Q1: Is increased bleeding a known side effect of This compound (B1208345)?

A1: Yes, increased bleeding is a recognized disadvantage of using this compound, particularly in oral and maxillofacial surgery.[1][2][3] Clinical studies have shown that this compound can lead to greater intraoperative blood loss compared to other local anesthetics like lidocaine (B1675312).[1][2]

Q2: What is the proposed mechanism for this compound-induced bleeding?

A2: The precise mechanism is not fully elucidated for this compound specifically. However, local anesthetics, in general, are known to affect platelet function.[4][5] The proposed mechanisms often involve interference with intracellular calcium mobilization, which is crucial for platelet aggregation and secretion.[6][7] Some studies suggest that local anesthetics might also interact with components of the platelet membrane.[4] It is important to note that some research indicates these effects on platelet aggregation occur at concentrations higher than those typically found during clinical use.[4][5]

Q3: How does this compound compare to lidocaine in terms of intraoperative bleeding?

A3: Clinical data indicates that 1.5% this compound with 1:200,000 epinephrine (B1671497) is associated with greater measured intraoperative blood loss compared to 2% lidocaine with 1:100,000 epinephrine, even though both provide comparable anesthesia.[1][2]

Q4: Can co-administration of epinephrine with this compound control bleeding?

A4: While epinephrine is a vasoconstrictor commonly added to local anesthetics to reduce systemic absorption and prolong the anesthetic effect, studies comparing this compound with epinephrine to lidocaine with epinephrine still report greater blood loss with this compound.[1][2] This suggests that the inherent effects of this compound on hemostasis may not be fully counteracted by the vasoconstrictive properties of epinephrine at standard concentrations.

Q5: Are there any known reversal agents for this compound's effects on bleeding?

A5: Currently, there are no specific reversal agents designed to counteract the antiplatelet effects of this compound.[8][9][10] Management strategies focus on supportive measures and the use of general hemostatic agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Excessive intraoperative bleeding at the surgical site Inherent pharmacological effects of this compound on local hemostasis, potentially through inhibition of platelet aggregation.1. Consider Alternative Anesthetics: If bleeding is a significant concern for the experimental model, consider using a local anesthetic with a lower propensity for inducing bleeding, such as lidocaine or ropivacaine.[7] 2. Local Hemostatic Measures: Apply local hemostatic agents such as sterile gauze soaked in saline or a hemostatic matrix directly to the bleeding site. 3. Systemic Antifibrinolytic Therapy: Consider the prophylactic administration of an antifibrinolytic agent like tranexamic acid (TXA). Both intravenous and topical applications of TXA have been shown to reduce surgical bleeding.[11][12][13][14][15]
Difficulty achieving hemostasis post-procedure Prolonged local anesthetic effect of this compound contributing to sustained vasodilation and impaired clot formation.1. Extended Monitoring: Allow for a longer post-operative monitoring period to ensure hemostasis is achieved before recovery from general anesthesia. 2. Pressure Application: Apply firm and sustained pressure to the surgical site. 3. Delayed Suturing: In some models, it may be possible to delay final suturing to ensure bleeding has completely stopped.
Inconsistent bleeding across experimental animals Variability in animal physiology, surgical technique, or this compound administration.1. Standardize Surgical Technique: Ensure a consistent and meticulous surgical technique across all animals to minimize tissue trauma. 2. Accurate Dosing: Carefully calculate and administer the this compound dose based on the animal's weight to avoid overdose. 3. Monitor Vital Signs: Continuously monitor vital signs to identify any systemic effects of the anesthetic that could influence bleeding.
Suspected systemic toxicity leading to cardiovascular instability and coagulopathy Inadvertent intravascular injection or rapid systemic absorption of this compound.1. Immediate Supportive Care: Provide immediate respiratory and cardiovascular support.[16] 2. Lipid Emulsion Therapy: In cases of severe systemic toxicity, intravenous lipid emulsion therapy is the standard of care to sequester the local anesthetic from plasma.

Data Summary

Table 1: Comparison of Intraoperative Blood Loss: this compound vs. Lidocaine

Local Anesthetic Concentration Epinephrine Concentration Mean Intraoperative Blood Loss (mL) (± SD) Reference
This compound Hydrochloride1.5%1:200,00055.6 (± 35.8)[1]
Lidocaine Hydrochloride2%1:100,00038.5 (± 25.9)[1]
This compound Hydrochloride1.5%1:200,00060.4 (± 42.1)[2]
Lidocaine Hydrochloride2%1:100,00042.3 (± 28.7)[2]

Note: Data is from clinical studies in oral surgery and may not be directly transferable to all animal models but illustrates the trend of increased bleeding with this compound.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To assess the direct effect of this compound on platelet aggregation in a research model.

Materials:

  • Freshly collected whole blood from the animal model in sodium citrate (B86180) tubes.

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • Platelet-poor plasma (PPP) prepared by further centrifugation.

  • This compound hydrochloride solutions at various concentrations.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • Spectrophotometer or platelet aggregometer.

  • Saline (control).

Methodology:

  • Prepare PRP and PPP from citrated whole blood.

  • Adjust the platelet count in the PRP using PPP.

  • Pre-incubate PRP samples with either saline (control) or different concentrations of this compound for a specified time at 37°C.

  • Add a platelet agonist to the PRP samples.

  • Measure the change in light transmittance using a platelet aggregometer to determine the extent of platelet aggregation.

  • Compare the aggregation curves and percentage of aggregation between the control and this compound-treated samples.

Protocol 2: Animal Model Bleeding Time Assay

Objective: To evaluate the in vivo effect of locally administered this compound on primary hemostasis.

Materials:

  • Anesthetized research animal (e.g., rat, rabbit).

  • This compound hydrochloride solution.

  • Saline (control).

  • Bleeding time device or scalpel.

  • Filter paper.

  • Stopwatch.

Methodology:

  • Anesthetize the animal according to the approved institutional protocol.

  • Select a suitable site for the bleeding time assay (e.g., tail, ear).

  • Administer a standardized volume of either saline or this compound solution subcutaneously at the selected site.

  • After a set time for the anesthetic to take effect, make a small, standardized incision.

  • Start the stopwatch immediately.

  • Gently blot the blood drop with filter paper every 30 seconds without touching the incision.

  • Stop the stopwatch when bleeding ceases (no more blood on the filter paper).

  • Record the bleeding time in seconds.

  • Compare the mean bleeding times between the control and this compound-treated groups.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound-Induced Bleeding cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment blood_collection Blood Collection (Animal Model) prp_prep Platelet-Rich Plasma (PRP) Preparation blood_collection->prp_prep incubation Incubation with this compound prp_prep->incubation aggregation Platelet Aggregation Assay incubation->aggregation data_analysis_vitro Data Analysis aggregation->data_analysis_vitro animal_prep Animal Anesthesia and Preparation etidocaine_admin Local this compound Administration animal_prep->etidocaine_admin bleeding_assay Bleeding Time Assay etidocaine_admin->bleeding_assay data_analysis_vivo Data Analysis bleeding_assay->data_analysis_vivo

Caption: Workflow for in vitro and in vivo studies.

signaling_pathway Proposed Mechanism of Local Anesthetic-Induced Platelet Inhibition cluster_platelet Platelet agonist Platelet Agonist (e.g., Thrombin, Collagen) receptor Receptor Binding agonist->receptor plc Phospholipase C Activation receptor->plc ip3 IP3 Generation plc->ip3 ca_release Ca²⁺ Release from Dense Granules ip3->ca_release aggregation Platelet Aggregation & Secretion ca_release->aggregation This compound This compound This compound->ca_release Inhibits

Caption: Proposed pathway for platelet inhibition.

troubleshooting_logic Troubleshooting Logic for this compound-Induced Bleeding start Excessive Bleeding with this compound is_systemic Systemic Toxicity Signs? start->is_systemic lipid_emulsion Administer IV Lipid Emulsion is_systemic->lipid_emulsion Yes local_bleeding Localized Bleeding is_systemic->local_bleeding No hemostatic_agents Apply Local Hemostatic Agents local_bleeding->hemostatic_agents consider_txa Consider Prophylactic Tranexamic Acid local_bleeding->consider_txa alternative_la Switch to Alternative Local Anesthetic local_bleeding->alternative_la

Caption: Decision tree for managing bleeding.

References

Technical Support Center: Etidocaine and Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of etidocaine (B1208345) on intracellular calcium signaling using fluorescent indicators in vitro.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect intracellular calcium concentrations?

A1: this compound, an amide-type local anesthetic, can lead to an increase in intracellular calcium concentration ([Ca2+]i). This is thought to occur through two primary mechanisms: the release of calcium from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum, and an influx of calcium from the extracellular environment.[1][2] Some local anesthetics have also been shown to inhibit the re-uptake of calcium into these stores, further contributing to elevated cytosolic levels.[3]

Q2: Can this compound directly interfere with the fluorescence of calcium indicators like Fura-2, Fluo-4, or Indo-1?

Q3: What are the primary intracellular targets of this compound that influence calcium signaling?

A3: this compound and other local anesthetics can influence calcium signaling through multiple targets:

  • Sarcoplasmic/Endoplasmic Reticulum (SR/ER): They can depress calcium release from the SR/ER.[1] They may also inhibit the activity of Ca2+-ATPase (SERCA pumps), which are responsible for pumping calcium back into the SR/ER, by reducing the apparent calcium affinity of the SR membranes.[3]

  • Mitochondria: As a lipid-soluble molecule, this compound can penetrate the mitochondrial membrane and decrease the mitochondrial membrane potential, which can affect mitochondrial calcium uptake and overall cellular calcium homeostasis.[4]

  • Voltage-Gated Calcium Channels (VGCCs): While the primary target of local anesthetics is voltage-gated sodium channels, they can also inhibit VGCCs, though often with lower potency.[3]

Q4: Are there known differences in how various local anesthetics affect calcium signaling?

A4: Yes, the potency and specific effects on calcium signaling can vary between different local anesthetics. For instance, studies have compared the effects of bupivacaine (B1668057), ropivacaine (B1680718), lidocaine (B1675312), and mepivacaine (B158355) on evoked [Ca2+]i transients, showing a potency order of bupivacaine > ropivacaine > lidocaine ≥ mepivacaine.[3] this compound and bupivacaine have been shown to depress contractile responses attributed to sarcoplasmic reticulum Ca2+ release.[1]

Troubleshooting Guides

Issue 1: Unexpected Increase or Decrease in Fluorescence Signal Upon this compound Application

Possible Cause Troubleshooting Step
Biological Effect: this compound is altering intracellular calcium levels.This is the expected outcome. Confirm by performing positive controls (e.g., with a known calcium ionophore like ionomycin) and negative controls (vehicle alone).
Direct Dye Interference (Quenching or Enhancement): this compound is directly interacting with the fluorescent indicator.Control Experiment: In a cell-free system, mix the fluorescent dye with varying concentrations of this compound in a calcium-buffered solution. Measure fluorescence to see if this compound alone alters the dye's signal.
Autofluorescence: this compound itself is fluorescent at the wavelengths used.Control Experiment: Measure the fluorescence of a solution of this compound in your experimental buffer at the excitation and emission wavelengths of your calcium indicator.
pH Change: this compound solution alters the pH of the medium, affecting dye fluorescence.Measure the pH of your experimental buffer before and after adding this compound. Ensure the final pH is within the optimal range for your indicator.

Issue 2: High Background Fluorescence or Low Signal-to-Noise Ratio

Possible Cause Troubleshooting Step
Incomplete de-esterification of AM ester dye: The dye is not fully cleaved to its active form.Increase the de-esterification time (typically 20-30 minutes at room temperature) after loading.[6]
Dye Compartmentalization: The indicator is sequestered in organelles like mitochondria.Lower the loading temperature (e.g., to 20-25°C) to reduce active transport into organelles.[6]
Cell Death/Toxicity: High concentrations of this compound or prolonged exposure are causing cell death and dye leakage.Perform a dose-response curve to find the optimal this compound concentration. Use a viability stain (e.g., Calcein AM/Ethidium Homodimer-1) to assess cell health.[7][8]
Photobleaching: Excessive exposure to excitation light is damaging the fluorophore.Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. For ratiometric dyes like Fura-2, photobleaching can alter the spectral properties and lead to inaccurate calcium calculations.

Quantitative Data

Table 1: Concentrations of Local Anesthetics and Their Observed Effects on Calcium Signaling in vitro

Local AnestheticConcentration RangeCell/Tissue TypeObserved Effect on Calcium Signaling
This compound, Bupivacaine4 and 10 µMGuinea pig papillary musclesDepression of contractile responses attributed to Ca2+ release from the sarcoplasmic reticulum.[1]
Lidocaine40 and 100 µMGuinea pig papillary musclesDepression of contractile responses attributed to Ca2+ release from the sarcoplasmic reticulum.[1]
Bupivacaine, Ropivacaine, Mepivacaine, Lidocaine0.1 - 2.3 mMNeuronal SH-SY5Y cellsConcentration-dependent inhibition of KCl- and carbachol-evoked intracellular Ca2+ transients.[3]
Tetracaine1 - 2 mMDorsal root ganglion neuronsInduced increases in intra-growth cone Ca2+ concentration.
Lidocaine0.5 - 5%ND7 cell culture line (derived from dorsal root ganglion)0.5-5% caused an early, transient increase in cytoplasmic Ca2+. 2.5% and 5% caused a sustained, large increase in cytoplasmic Ca2+ and cell death.

Experimental Protocols

Protocol: Measuring the Effect of this compound on Intracellular Calcium Using Fura-2 AM

This protocol provides a general framework. Specific parameters such as dye concentration and incubation times should be optimized for the specific cell type.

1. Reagent Preparation:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Fura-2 AM Stock Solution: 1-5 mM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.

  • This compound Stock Solution: Prepare a concentrated stock in an appropriate solvent (e.g., water or DMSO) to minimize the final solvent concentration in the cell culture.

2. Cell Preparation:

  • Plate cells on glass coverslips suitable for fluorescence microscopy and allow them to adhere.

3. Dye Loading:

  • Prepare the Fura-2 AM loading solution. For a final concentration of 2 µM Fura-2 AM, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the loading buffer. This aids in dye solubilization.[9]

  • Aspirate the culture medium and wash the cells once with loading buffer.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[6]

  • Wash the cells twice with loading buffer to remove extracellular dye.

  • Incubate the cells for an additional 20-30 minutes in fresh loading buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[6]

4. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

  • Continuously perfuse the cells with loading buffer to maintain a stable baseline.

  • Acquire baseline fluorescence images at both excitation wavelengths.

  • Introduce the this compound solution at the desired final concentration into the perfusion chamber.

  • Record the changes in fluorescence intensity at 340 nm and 380 nm excitation over time.

  • At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. Rmax can be obtained by adding a calcium ionophore (e.g., ionomycin) followed by a saturating concentration of CaCl2. Rmin can be obtained by subsequently adding a calcium chelator (e.g., EGTA).

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

  • Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+, and Sf2/Sb2 is the ratio of fluorescence of the free and Ca2+-bound indicator at 380 nm excitation.

Visualizations

Experimental_Workflow Experimental Workflow for Calcium Imaging cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Dye, this compound) plate_cells Plate Cells on Coverslips load_dye Incubate with Fura-2 AM plate_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells de_esterify De-esterification wash_cells->de_esterify baseline Acquire Baseline Fluorescence (340/380 nm) de_esterify->baseline add_this compound Apply this compound baseline->add_this compound record_signal Record Fluorescence Changes add_this compound->record_signal calibrate Calibrate (Rmin, Rmax) record_signal->calibrate calc_ratio Calculate F340/F380 Ratio calibrate->calc_ratio convert_ca Convert to [Ca2+]i calc_ratio->convert_ca

Caption: Workflow for in vitro calcium imaging experiments.

Signaling_Pathway Potential Mechanisms of this compound Interference with Calcium Signaling cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion This compound This compound vgcc Voltage-Gated Ca2+ Channels This compound->vgcc Inhibition er_release Ca2+ Release (e.g., RyR, IP3R) This compound->er_release Modulation serca SERCA Pump (Ca2+ Reuptake) This compound->serca Inhibition mito Mitochondrial Ca2+ Uptake This compound->mito Inhibition (via ΔΨm) ca_cytosol [Ca2+]i ↑ vgcc->ca_cytosol Ca2+ Influx ca_cytosol->serca Ca2+ Sequestration ca_cytosol->mito Ca2+ Buffering er_release->ca_cytosol Ca2+ Release

Caption: this compound's potential effects on calcium signaling pathways.

Troubleshooting_Tree Troubleshooting Unexpected Fluorescence Results start Unexpected Fluorescence Change with this compound q1 Is the change observed in a cell-free system? start->q1 a1_yes Likely Direct Interference: - Autofluorescence - Quenching/Enhancement q1->a1_yes Yes q2 Is cell viability compromised? q1->q2 No sol1 Solution: - Perform autofluorescence control. - Perform in vitro dye titration. - Consider a different dye. a1_yes->sol1 a2_yes Likely Cytotoxicity q2->a2_yes Yes a_final Likely a True Biological Effect q2->a_final No sol2 Solution: - Lower this compound concentration. - Reduce exposure time. - Perform viability assay. a2_yes->sol2

References

Etidocaine Differential Nerve Fiber Blockade: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Etidocaine for differential nerve fiber blockade experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a long-acting, amide-type local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane. By binding to the intracellular portion of the sodium channel, this compound stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2] This inhibition of nerve impulse transmission results in a loss of sensation and motor function in the area supplied by the affected nerve.

Q2: Is this compound suitable for achieving a differential nerve block?

While this compound is a potent anesthetic, it generally shows little separation between sensory and motor blockade.[2][3] In fact, some studies indicate that it produces the least differential block among various local anesthetics tested.[4] It is known for causing profound motor paralysis, which can sometimes outlast the sensory anesthesia.[3] Therefore, if the experimental goal is to selectively block sensory fibers (like Aδ and C fibers) while preserving motor function (Aα fibers), other local anesthetics such as bupivacaine (B1668057) might be more suitable.

Q3: What concentrations of this compound are typically used in research?

In clinical and research settings, this compound concentrations of 1.0% to 1.5% are often cited for procedures like epidural anesthesia and nerve blocks.[3][5] For laboratory-based in vitro studies, concentrations are often expressed in molar units, with studies on isolated nerves using concentrations in the range of 50 µM to 200 µM.[6] The optimal concentration for your experiment will depend on the specific nerve preparation, the desired degree and duration of blockade, and the experimental model.

Q4: How should I prepare and store this compound solutions for my experiments?

This compound is typically available as a hydrochloride salt, which is water-soluble. For experimental use, it can be dissolved in an appropriate physiological buffer (e.g., saline, artificial cerebrospinal fluid). It's crucial to check the pH of the final solution, as the acidity can affect both the stability of the compound and its anesthetic efficacy. While specific stability data for research-grade this compound solutions is not extensively published, general practice for amide-type local anesthetics involves storing stock solutions at 4°C and protecting them from light.[7] For long-term storage, aliquoting and freezing at -20°C may be an option, though stability under these conditions should be validated for your specific experimental paradigm.[7]

Q5: What are the key safety precautions when working with this compound?

This compound, like other potent local anesthetics, can have systemic toxic effects if it enters the bloodstream in high concentrations. These can include cardiovascular effects such as hypotension and arrhythmias, as well as central nervous system effects.[2] When performing in vivo experiments, it is crucial to use the lowest effective dose and to aspirate before injection to avoid accidental intravascular administration.[8] Appropriate personal protective equipment should be worn when handling the powdered form or concentrated solutions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No discernible nerve block - Incorrect concentration: The concentration of this compound may be too low to reach the blocking threshold for the targeted nerve fibers. - Inadequate nerve exposure: The anesthetic solution may not have sufficiently bathed the nerve. - Degraded this compound solution: Improper storage or preparation may have led to a loss of potency.- Increase concentration incrementally: Titrate the concentration upwards in a stepwise manner. - Optimize application method: Ensure the nerve is fully and consistently exposed to the solution. For in vivo work, confirm the proximity of the injection to the nerve. - Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment.
Complete block of all fiber types (no differential block) - High this compound concentration: this compound has a narrow window for differential blockade, and higher concentrations will non-selectively block all fiber types.[3][4] - Inherent properties of this compound: this compound is known to produce a profound motor block along with sensory block.[2][3]- Lower the this compound concentration: Systematically decrease the concentration to find a threshold that may spare larger fibers. - Consider alternative anesthetics: If a clear differential block is required, agents like bupivacaine may be more appropriate.
High variability between experiments - Inconsistent application: Variations in the volume, concentration, or duration of this compound application can lead to inconsistent results. - Biological variability: Differences in nerve size, tissue perfusion, and individual animal responses can contribute to variability. - Temperature fluctuations: The potency of local anesthetics can be temperature-dependent.- Standardize the protocol: Ensure precise and consistent application of the anesthetic in every experiment. - Increase sample size: A larger number of experiments can help to account for biological variability. - Maintain stable temperature: Control the temperature of the nerve preparation or the animal throughout the experiment.
Unexpected systemic effects in in vivo models - Intravascular injection: Accidental injection into a blood vessel can lead to rapid systemic absorption and toxicity. - Dose is too high: The total dose of this compound may be exceeding the toxic threshold for the animal model.- Aspirate before injection: Always check for blood return before injecting the anesthetic solution. - Reduce the total dose: Calculate the dose based on the animal's weight and use the lowest effective concentration and volume.

Data Summary

This compound Effects on Different Nerve Fiber Types
Nerve Fiber Type Primary Function Relative Susceptibility to this compound Observed Effects Supporting Evidence
Aα (Alpha) Motor function, proprioceptionLeast susceptibleProfound blockade at higher concentrations, often leading to complete motor paralysis.[3]This compound is noted for its profound motor blockade.[3][6]
Aδ (Delta) Sharp pain, temperatureMore susceptible than AαIn some models, Aδ fibers are blocked before Aα and C fibers.[4]One study in cats showed this compound blocked A-delta fibers first.[4]
C Fibers Dull, aching pain, temperatureVariable, can be less susceptible than myelinated fibersSome studies show C fibers are less affected by this compound compared to other local anesthetics.[6]An in vitro study on rat vagus nerve found that this compound had the least effect on C fibers compared to bupivacaine and another agent.[6]

Note: The differential blocking action of this compound is limited, and achieving a selective block of only sensory fibers is challenging.

Experimental Protocols

In Vitro Isolated Nerve Preparation (e.g., Rodent Sciatic or Vagus Nerve)
  • Nerve Dissection: Carefully dissect the desired nerve from a euthanized animal and place it in a temperature-controlled recording chamber containing oxygenated physiological saline.

  • Electrophysiological Setup: Place the nerve across stimulating and recording electrodes.

  • Baseline Recordings: Stimulate the nerve and record the compound action potentials (CAPs) to establish a stable baseline for Aα/β, Aδ, and C fiber responses.

  • This compound Application: Replace the normal saline with a solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously stimulate the nerve and record the changes in the CAP amplitudes for each fiber type over time until a steady-state block is achieved or for a predetermined duration.

  • Washout: Replace the this compound solution with fresh physiological saline to observe the reversal of the nerve block.

  • Data Analysis: Measure the percentage decrease in the CAP amplitude for each fiber type at different this compound concentrations to determine the concentration-response relationship.

In Vivo Peripheral Nerve Block (e.g., Rodent Sciatic Nerve Block)
  • Anesthesia: Anesthetize the animal according to an approved institutional protocol.

  • Nerve Localization: Identify the location of the target nerve (e.g., sciatic notch). A nerve stimulator can be used for precise localization.

  • Baseline Measurement: Assess baseline sensory and motor function (e.g., paw withdrawal latency to a thermal stimulus, motor coordination tests).

  • This compound Injection: Inject a defined volume and concentration of this compound perineurally. It is critical to aspirate before injection to prevent intravascular administration.

  • Post-injection Assessment: At regular intervals, repeat the sensory and motor function tests to determine the onset, depth, and duration of the blockade.

  • Data Analysis: Compare the post-injection functional measurements to the baseline values to quantify the degree of sensory and motor blockade.

Visualizations

Etidocaine_Mechanism_of_Action cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Na_channel Voltage-gated Sodium Channel Etidocaine_bound This compound-Channel Complex (Inactive) Na_channel->Etidocaine_bound Binds to intracellular site Na_influx Sodium Influx Na_channel->Na_influx Opens No_Action_Potential Block of Action Potential Propagation Etidocaine_bound->No_Action_Potential Etidocaine_ext This compound Etidocaine_ext->Na_channel Crosses membrane Action_Potential Action Potential Propagation Action_Potential->Na_channel Na_influx->Action_Potential

Caption: Mechanism of action of this compound.

Differential_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound solutions (varying concentrations) B2 Apply this compound solution A1->B2 A2 Prepare in vitro nerve setup or in vivo animal model B1 Establish baseline nerve function recordings A2->B1 B1->B2 B3 Record changes in nerve fiber conduction (Aα, Aδ, C) B2->B3 C1 Quantify block of each fiber type B3->C1 C2 Determine concentration- dependent effects C1->C2 C3 Assess degree of differential blockade C2->C3

Caption: Experimental workflow for assessing differential nerve blockade.

Troubleshooting_Tree Start Experiment Start: Observe unexpected result Q1 Is there any nerve block? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the block non-selective? (all fibers blocked) A1_Yes->Q2 Sol1 Troubleshoot lack of effect: - Increase concentration - Check solution preparation - Verify nerve exposure A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Attempt to achieve differential block: - Decrease concentration - Consider alternative anesthetic A2_Yes->Sol2 A2_No->End Sol2->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Etidocaine hydrochloride solubility issues in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with etidocaine (B1208345) hydrochloride in phosphate-buffered saline (PBS).

Troubleshooting Guide: this compound Hydrochloride Precipitation in PBS

Researchers may observe precipitation, cloudiness, or crystallization when preparing solutions of this compound hydrochloride in PBS. This guide provides a systematic approach to diagnose and resolve these solubility challenges.

Problem: Precipitate forms immediately or over time after dissolving this compound hydrochloride in PBS.

Potential Cause: The primary reason for precipitation is the conversion of the water-soluble hydrochloride salt of this compound to its less soluble free base form as the pH of the solution increases.

Troubleshooting Workflow

Etidocaine_Solubility_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks & Verification cluster_2 Solution Strategies cluster_3 Outcome start Precipitation observed with This compound HCl in PBS check_pbs_ph Verify the pH of the PBS solution. Is it ≥ 7.4? start->check_pbs_ph check_concentration Check this compound HCl concentration. Is it high? check_pbs_ph->check_concentration Yes adjust_ph Adjust pH of PBS to a slightly acidic value (e.g., 6.5-7.0) before adding this compound HCl. check_pbs_ph->adjust_ph No, but precipitation still occurs prepare_stock Prepare a concentrated stock solution in sterile water or a slightly acidic buffer and dilute into PBS just before use. check_concentration->prepare_stock No lower_concentration Reduce the final concentration of This compound HCl in the PBS solution. check_concentration->lower_concentration Yes solution_stable Stable Solution Achieved adjust_ph->solution_stable use_dmso For in vitro studies, consider preparing a primary stock solution in DMSO and then diluting it in PBS. prepare_stock->use_dmso If aqueous solubility is still limited prepare_stock->solution_stable use_dmso->solution_stable lower_concentration->solution_stable

Caption: Troubleshooting workflow for this compound hydrochloride solubility in PBS.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride precipitating in PBS?

A1: this compound is a weak base that is formulated as a hydrochloride salt to enhance its water solubility.[1] In aqueous solutions, it exists in an equilibrium between its charged, water-soluble form (cation) and its uncharged, lipid-soluble free base form.[1][2] The pKa of this compound is approximately 7.74.[3] PBS is typically buffered to a physiological pH of around 7.4. At this pH, a significant portion of the this compound hydrochloride will be converted to its less water-soluble free base, which can lead to precipitation, especially at higher concentrations.

Q2: How does pH affect the solubility of this compound hydrochloride?

A2: The solubility of this compound hydrochloride is highly dependent on pH. In acidic solutions (pH below the pKa), the equilibrium shifts towards the charged, more water-soluble cationic form. As the pH of the solution approaches and surpasses the pKa of this compound (7.74), the equilibrium shifts towards the uncharged, less water-soluble free base, increasing the likelihood of precipitation.[2] Commercial preparations of local anesthetics are often acidic (pH 5.0-6.0) to ensure stability and solubility in the vial.[2]

Q3: What is the maximum concentration of this compound hydrochloride that can be dissolved in PBS at pH 7.4?

A3: There is limited published data specifying the exact saturation solubility of this compound hydrochloride in PBS at pH 7.4. However, due to its high lipid solubility and pKa close to physiological pH, the aqueous solubility of the free base is expected to be low.[4][5] The maximum achievable concentration without precipitation will depend on the precise pH and temperature of your PBS. It is recommended to determine the solubility empirically for your specific experimental conditions, starting with a lower concentration and gradually increasing it.

Q4: Can I adjust the pH of my PBS to improve solubility?

A4: Yes, slightly lowering the pH of your PBS can significantly improve the solubility of this compound hydrochloride. Adjusting the PBS to a pH between 6.5 and 7.0 before adding the compound will increase the proportion of the charged, more soluble form. However, ensure that this pH is compatible with your experimental model, as significant deviations from physiological pH can affect cellular viability and function.

Q5: Are there alternative solvents I can use to prepare a stock solution?

A5: For in vitro experiments, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common practice.[6][7] this compound hydrochloride is soluble in DMSO.[6][7] You can then dilute this stock solution into your PBS-based experimental medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your experiment. Alternatively, you can prepare a stock solution in sterile water or a slightly acidic buffer (e.g., citrate (B86180) buffer) and then perform the final dilution in PBS immediately before use.

Q6: Does the temperature of the PBS affect solubility?

A6: While temperature can influence solubility, for many substances, the effect may be minor over the typical range of laboratory conditions. However, it is good practice to ensure your PBS is at a consistent temperature during solution preparation. Preparing the solution at room temperature or 37°C should be suitable for most applications.

Q7: Could the phosphate (B84403) ions in PBS be reacting with the this compound?

A7: While direct chemical reactions are less likely to be the primary cause of precipitation, the buffering capacity of PBS is central to the issue. The phosphate buffer system maintains the pH at a level where the less soluble free base of this compound is more likely to form.

Quantitative Data

Henderson-Hasselbalch Equation: pH = pKa + log([Base]/[Acid])

Where:

  • [Base] is the concentration of the uncharged, less soluble form.

  • [Acid] is the concentration of the charged, more soluble form.

pH of SolutionRatio of [Base]/[Acid]Percentage of Ionized (Soluble) FormRisk of Precipitation
6.0~ 0.018~ 98.2%Very Low
6.5~ 0.058~ 94.5%Low
7.0~ 0.182~ 84.6%Moderate
7.4~ 0.457~ 68.6%High
7.741.00050.0%Very High
8.0~ 1.820~ 35.5%Very High

Note: This table provides a theoretical estimation to guide experimental design. Actual solubility should be determined empirically.

Experimental Protocols

Protocol for Preparing this compound Hydrochloride Solution in pH-Adjusted PBS
  • Prepare PBS: Prepare your desired volume of 1X PBS.

  • Measure Baseline pH: Calibrate a pH meter and measure the pH of your PBS. It will likely be around 7.4.

  • Adjust pH (Optional but Recommended): If you anticipate solubility issues, slowly add small volumes of dilute HCl (e.g., 0.1 M) to your PBS while stirring until the pH is adjusted to a slightly more acidic value (e.g., 6.8 - 7.0).

  • Calculate and Weigh this compound HCl: Calculate the mass of this compound hydrochloride needed for your target concentration. Accurately weigh the required amount.

  • Dissolution: Slowly add the weighed this compound hydrochloride to the pH-adjusted PBS while continuously stirring. Gentle warming (to no more than 37°C) may aid dissolution.

  • Final pH Check and Adjustment: Once fully dissolved, check the final pH of the solution. If necessary, adjust it back towards your target experimental pH using dilute NaOH. Be aware that as you increase the pH back towards 7.4, you risk precipitation.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

Protocol for Preparing this compound Hydrochloride using a DMSO Stock Solution
  • Prepare DMSO Stock: Weigh the required amount of this compound hydrochloride and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved. Store this stock solution at -20°C as per manufacturer recommendations.[3]

  • Prepare Working Solution: On the day of the experiment, thaw the DMSO stock solution.

  • Dilution: Serially dilute the stock solution in your PBS to the final desired concentration. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution. This ensures the final DMSO concentration is low (0.1%).

  • Vortex: Gently vortex the final solution to ensure homogeneity. The solution should remain clear.

Visualizations

pH-Dependent Equilibrium of this compound

The following diagram illustrates the chemical equilibrium of this compound in an aqueous solution, which is governed by the surrounding pH.

Etidocaine_Equilibrium cluster_0 This compound Equilibrium in Solution cluster_1 Low pH (Acidic) cluster_2 High pH (Alkaline) Etidocaine_Cation This compound-H⁺ (Cation) Water-Soluble Etidocaine_Base This compound (Free Base) Lipid-Soluble (Less Water-Soluble) Etidocaine_Cation->Etidocaine_Base pKa ≈ 7.74 Low_pH Equilibrium shifts LEFT (Higher Solubility) High_pH Equilibrium shifts RIGHT (Lower Solubility/Precipitation Risk)

Caption: pH-dependent equilibrium of this compound in solution.

References

Minimizing Etidocaine-induced cytotoxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to minimize etidocaine-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound (B1208345), like other amide-type local anesthetics, can induce cell death through multiple mechanisms, primarily apoptosis (programmed cell death) and necrosis.[1] The cytotoxic effects are often concentration- and time-dependent.[1] A key target of this compound is the mitochondrion, the cell's powerhouse.[2]

Its cytotoxic actions are linked to:

  • Mitochondrial Dysfunction: this compound can inhibit Complex I of the mitochondrial electron transport chain and interfere with acylcarnitine translocase, disrupting cellular energy production (ATP synthesis).[3][4][5] This leads to a decrease or collapse of the mitochondrial membrane potential.[6]

  • Induction of Apoptosis: Mitochondrial disruption can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic proteins like cytochrome c, leading to the activation of caspases (e.g., caspase-3 and -7) that execute cell death.[7][8]

  • Oxidative Stress: Disrupted mitochondrial function can increase the production of reactive oxygen species (ROS), leading to oxidative stress, which further damages cellular components and contributes to cell death.[9][10]

Q2: How does this compound's cytotoxicity compare to other common local anesthetics?

This compound is a long-acting local anesthetic, and its cytotoxic profile is often considered similar to that of bupivacaine, another potent, long-acting agent.[11] The cytotoxicity of local anesthetics generally correlates with their lipid solubility and anesthetic potency; higher lipid solubility often leads to greater toxicity.[6][12]

Studies comparing various local anesthetics have established a general order of cytotoxic potency. Bupivacaine is consistently found to be one of the most toxic, while ropivacaine (B1680718) and lidocaine (B1675312) are comparatively less so.[1][7][13]

Q3: What experimental factors influence the degree of cytotoxicity?

Several factors can significantly impact the level of cell death observed in your experiments:

  • Concentration: Cytotoxicity is strongly dose-dependent. Higher concentrations of this compound lead to increased cell death.[1][12]

  • Exposure Duration: The length of time cells are exposed to the anesthetic directly influences the extent of cytotoxicity.[1]

  • Cell Type: Different cell lines exhibit varying sensitivities to local anesthetics. For example, neuronal and chondrocyte cell lines have been shown to be susceptible.[1][7]

  • Lipid Solubility: The chemical properties of the anesthetic play a crucial role. This compound's high lipid solubility facilitates its entry into cells and interaction with mitochondrial membranes.[6][12]

Q4: What are the recommended strategies to minimize this compound cytotoxicity in my cell culture experiments?

To obtain reliable experimental results while minimizing off-target cytotoxic effects, consider the following strategies:

  • Optimize Concentration and Duration: Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time necessary to achieve your desired experimental outcome.[1]

  • Use Appropriate Controls: Always include an untreated control group and a vehicle control group to establish a baseline for cell viability.

  • Consider Alternative Anesthetics: If the experimental design allows, using a local anesthetic with a lower cytotoxic potential, such as ropivacaine or lidocaine, may be an option.[1][13]

  • Encapsulation: Using lipid-based carriers to encapsulate this compound has been shown to reduce its cytotoxic effects while promoting prolonged release.[11]

Q5: Can antioxidants or other agents protect cells from this compound toxicity?

Yes, certain agents can mitigate this compound-induced cytotoxicity. Since oxidative stress is a component of the toxicity mechanism, antioxidants can be effective.

  • N-acetyl cysteine (NAC): This antioxidant has been shown to suppress lidocaine-induced intracellular ROS production and subsequent cell death in neuronal cells.[14] The principle is applicable to other amide-type anesthetics that induce oxidative stress.

  • Apoptosis Inhibitors: While more of an experimental tool to confirm the mechanism, pan-caspase inhibitors like Z-VAD-FMK can block the apoptotic pathway triggered by local anesthetics.[15]

  • Removal of Extracellular Calcium: In some models, removing extracellular calcium has been shown to block dibucaine-induced apoptosis, suggesting a role for calcium influx in the cell death process.[10]

Troubleshooting Guides

Q1: I'm observing excessive cell death even at low this compound concentrations. What could be wrong?

If you are experiencing higher-than-expected cytotoxicity, consider the following possibilities:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. Review literature for reported sensitivity of your specific cell line.

  • Reagent Stability: Ensure your this compound stock solution is properly prepared, stored, and has not degraded. Prepare fresh solutions for critical experiments.

  • Experimental Conditions: Factors like serum concentration in the media can influence cell health and susceptibility to toxins. Ensure your culture conditions are optimal and consistent.

  • Synergistic Effects: Check if other components in your media or experimental setup could be interacting with this compound to enhance its toxicity.

Start High Cell Death Observed Check_Concentration Is Concentration Accurate? Start->Check_Concentration Check_Cells Is Cell Line Known to be Sensitive? Check_Concentration->Check_Cells Yes Sol_Concentration Recalculate & Verify Dilutions Check_Concentration->Sol_Concentration No Check_Reagent Is this compound Stock Fresh & Validated? Check_Cells->Check_Reagent No Sol_Cells Review Literature or Test Alternative Cell Line Check_Cells->Sol_Cells Yes Check_Conditions Are Culture Conditions Optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent Prepare Fresh Stock Solution Check_Reagent->Sol_Reagent No Sol_Conditions Optimize Media (e.g., serum %) & Incubation Conditions Check_Conditions->Sol_Conditions No

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
Q2: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results often stem from minor variations in protocol execution. To improve reproducibility:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. Cell confluence at the time of treatment should be consistent.

  • Precise Timing: Adhere strictly to the defined incubation times for both this compound exposure and assay-specific reagents (e.g., MTT, Annexin V).

  • Automate Pipetting: If possible, use multichannel or automated pipettes to minimize variability in reagent addition.

  • Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation ("edge effect"). Avoid using the outermost wells for critical measurements or ensure they are filled with sterile buffer/media.

  • Run Replicates: Always include technical replicates (multiple wells for the same condition within an experiment) and biological replicates (repeating the entire experiment on different days).

Q3: How can I differentiate between this compound-induced apoptosis and necrosis in my culture?

Distinguishing between these two cell death pathways is crucial for mechanistic studies.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method.

    • Apoptotic cells: Annexin V positive, PI negative (early) or Annexin V positive, PI positive (late).

    • Necrotic cells: Annexin V negative, PI positive.

    • Live cells: Annexin V negative, PI negative.[12]

  • Caspase Activation Assays: Measuring the activity of executioner caspases like caspase-3 and -7 can specifically detect apoptosis.[7]

  • Morphological Assessment: Using microscopy, look for characteristic changes. Apoptosis is marked by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is characterized by cell swelling and rupture of the plasma membrane.[10]

Quantitative Data and Experimental Protocols

Comparative Cytotoxicity of Local Anesthetics

The following table summarizes the concentration of various local anesthetics required to cause 50% cell death (LD50) in human neuroblastoma SH-SY5Y cells after a short exposure. This data highlights the different cytotoxic potentials of these agents.

Local AnestheticLD50 (mM) after 20 min Exposure[13]LD50 (mM) after 24 hr Exposure[12]Anesthetic Type
Bupivacaine 0.95 ± 0.08~1.5Amide
Lidocaine 3.35 ± 0.33~7.0Amide
Ropivacaine 13.43 ± 0.61~4.0Amide
Prilocaine 4.32 ± 0.39~4.0Amide
Mepivacaine 4.84 ± 1.28~4.0Amide
Articaine 8.98 ± 2.07~12.0Amide
Tetracaine Not Tested~0.7Ester
Procaine Not Tested~12.0Ester

Note: Data from different studies may vary due to different cell lines and experimental conditions.[16]

Key Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Detecting Apoptosis via Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.[12]

Materials:

  • Cells cultured to the desired confluence

  • This compound solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Methodology:

  • Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Signaling Pathways and Workflows

This compound This compound Mito Mitochondrial Dysfunction (e.g., Complex I Inhibition) This compound->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytC Cytochrome c Release MMP->CytC ROS->MMP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.[8]

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results P1 Culture Cells to Optimal Confluence P2 Prepare this compound Stock & Dilutions P1->P2 E1 Treat Cells with this compound (Include Controls) P2->E1 E2 Incubate for Pre-determined Time E1->E2 A1 Perform Cytotoxicity Assays E2->A1 A2 Cell Viability (e.g., MTT) A1->A2 A3 Apoptosis vs. Necrosis (e.g., Annexin V/PI) A1->A3 A4 Mechanism (e.g., MMP, Caspase) A1->A4 R1 Data Acquisition & Quantification A1->R1 R2 Determine IC50/ Interpret Results R1->R2

Caption: Experimental workflow for cytotoxicity assessment.

References

Etidocaine pH Optimization for Enhanced Nerve Penetration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH of etidocaine (B1208345) solutions. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the pH of an this compound solution?

The main objective of adjusting the pH of an this compound solution is to increase the concentration of the non-ionized form of the anesthetic.[1][2][3] The non-ionized, lipid-soluble form more readily penetrates the nerve sheath and membrane to reach its site of action on the intracellular side of the voltage-gated sodium channels.[1][4] This can potentially lead to a faster onset of the nerve block.

Q2: How does pH influence the effectiveness of this compound?

This compound, like other local anesthetics, is a weak base.[2][3] In solution, it exists in an equilibrium between a water-soluble, ionized (cationic) form and a lipid-soluble, non-ionized (base) form.[5] The proportion of these two forms is determined by the solution's pH and the drug's pKa, a relationship described by the Henderson-Hasselbalch equation.[1][2] For this compound, which has a pKa of 7.74, raising the pH of the solution closer to this value increases the proportion of the non-ionized form, which is crucial for nerve penetration.[6]

Q3: What is the typical pH of commercially available this compound solutions and why?

Commercial formulations of local anesthetics, including this compound, are typically acidic, with a pH ranging from 3.5 to 5.5.[5][7] This low pH is necessary to keep the anesthetic in its more stable, water-soluble ionized form, which prevents precipitation and ensures a longer shelf-life.[7] Solutions containing epinephrine (B1671497) are generally more acidic to prevent the vasoconstrictor's oxidation.[8][9]

Q4: Can I add a buffer like sodium bicarbonate to my this compound solution to increase its pH?

While alkalinization with sodium bicarbonate is a known technique to speed the onset of some local anesthetics, it is generally not recommended for this compound.[10][11] this compound solutions are prone to precipitation when their pH is raised.[10][12] The formation of a precipitate can lead to a loss of active drug and potential safety concerns.

Troubleshooting Guide

Issue: My this compound solution turned cloudy or formed a precipitate after pH adjustment.

  • Cause: this compound has a tendency to precipitate out of solution at a more alkaline pH.[10][12] This occurs because the non-ionized base form of the anesthetic is less water-soluble than the ionized form.[7] When the pH is raised, the concentration of the non-ionized form increases, and if it exceeds its solubility limit, it will precipitate.

  • Solution:

    • Avoid over-alkalinization: Do not attempt to raise the pH of the this compound solution to or above its pKa of 7.74.

    • Incremental pH adjustment: If you are experimentally investigating the effects of pH, add the alkalinizing agent (e.g., sodium bicarbonate) in very small, incremental amounts while continuously monitoring the solution for any signs of cloudiness or precipitation.

    • Visual Inspection: Always visually inspect the solution against a dark background before use. Discard any solution that is not clear.

    • Determine Precipitation Point: Conduct a preliminary experiment to determine the pH at which precipitation begins for your specific concentration of this compound. This will define the upper limit for your pH adjustments (see Experimental Protocol section).

Issue: The onset of nerve block with my pH-adjusted this compound solution is not faster than the standard solution.

  • Cause:

    • Insufficient pH change: The pH may not have been raised enough to create a significant shift in the ratio of ionized to non-ionized this compound.

    • Precipitation: A portion of the drug may have precipitated out of the solution, reducing the effective concentration of the anesthetic available for nerve penetration.

    • Tissue Buffering: The natural buffering capacity of the tissue at the injection site can counteract the initial pH of the solution.[13]

  • Solution:

    • Verify pH: Use a calibrated pH meter to confirm the final pH of your solution.

    • Check for Precipitate: Ensure the solution is completely clear before use.

    • Consider Other Factors: The onset of action is also influenced by other factors such as the concentration of the anesthetic, the volume injected, and the specific nerve block technique used.[5][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa7.74[6]
TypeAmide[3][14]
Onset of ActionRapid (3-5 minutes)[6]
Duration of ActionLong (5-10 hours)[6]
Protein Binding~95%[6][14]
Lipid SolubilityHigh[6][15]

Table 2: Effect of pH on the Ionization of this compound (pKa = 7.74)

pH of Solution% Non-Ionized (Lipid-Soluble)% Ionized (Water-Soluble)
4.0~0.02%~99.98%
5.0~0.18%~99.82%
6.0~1.77%~98.23%
7.0~14.86%~85.14%
7.4 (Physiological)~30.45%~69.55%
7.74 (pKa)50.00%50.00%

Note: Percentages are calculated using the Henderson-Hasselbalch equation and are for illustrative purposes.

Experimental Protocols

Protocol: Determination of this compound Precipitation Point Upon Alkalinization

This protocol allows for the determination of the pH at which a given concentration of this compound hydrochloride solution begins to precipitate.

Materials:

  • This compound HCl solution of known concentration

  • Sterile 8.4% sodium bicarbonate solution

  • Calibrated pH meter with a micro-electrode

  • Sterile glass vials or test tubes

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

  • Black and white background for visual inspection

Methodology:

  • Place a known volume (e.g., 10 mL) of the this compound HCl solution into a sterile glass vial with a magnetic stir bar.

  • Place the vial on the magnetic stirrer and begin gentle stirring.

  • Immerse the pH electrode into the solution and record the initial pH.

  • Using a micropipette, add a small, precise volume (e.g., 10 µL) of 8.4% sodium bicarbonate solution.

  • Allow the pH reading to stabilize and record the new value.

  • Visually inspect the solution for any signs of cloudiness or precipitate against both black and white backgrounds.

  • Repeat steps 4-6, adding incremental volumes of sodium bicarbonate, until a persistent cloudiness or precipitate is observed.

  • The pH at which the first signs of precipitation are noted is the precipitation point.

  • It is recommended to repeat the experiment in triplicate for reproducibility.

Visualizations

Etidocaine_Ionization cluster_solution This compound in Solution Ionized_Form Ionized this compound (BH+) Water-Soluble Stable in acidic solution Equilibrium pH Dependent Equilibrium Ionized_Form->Equilibrium NonIonized_Form Non-Ionized this compound (B) Lipid-Soluble Penetrates nerve membrane Equilibrium->NonIonized_Form Low_pH Low pH (Acidic) Favors Ionized Form Low_pH->Ionized_Form Shifts Equilibrium Left High_pH High pH (Alkaline) Favors Non-Ionized Form High_pH->NonIonized_Form Shifts Equilibrium Right

Caption: pH-dependent equilibrium of this compound in solution.

Experimental_Workflow start Start: This compound HCl Solution measure_initial_ph Measure Initial pH start->measure_initial_ph add_bicarb Add Incremental Volume of Sodium Bicarbonate measure_initial_ph->add_bicarb stir_stabilize Stir and Allow pH to Stabilize add_bicarb->stir_stabilize measure_new_ph Record New pH stir_stabilize->measure_new_ph inspect Visually Inspect for Precipitate measure_new_ph->inspect inspect->add_bicarb No precipitate_found Precipitate Observed: Record Precipitation pH inspect->precipitate_found Yes no_precipitate No Precipitate

Caption: Workflow for determining the precipitation point of this compound.

References

Validation & Comparative

Etidocaine vs. Bupivacaine: A Comparative Analysis of Potency on C-Fiber Nociceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the local anesthetics etidocaine (B1208345) and bupivacaine (B1668057), with a specific focus on their potency and effects on C-fiber nociceptors. The information presented is collated from preclinical and clinical studies to support research and development in pain management.

Introduction

This compound and bupivacaine are both long-acting amide local anesthetics widely used for regional anesthesia and analgesia. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of action potentials.[1] While both are effective, they exhibit different clinical profiles regarding onset, motor versus sensory block, and potency on different nerve fiber types, particularly the unmyelinated C-fibers responsible for transmitting dull, burning pain. Understanding these differences is crucial for the targeted development of new analgesic agents.

Comparative Potency and Effects

The relative potency and effects of this compound and bupivacaine on C-fiber nociceptors have been investigated in various in vitro and in vivo models, occasionally yielding conflicting results depending on the experimental setup and animal model used.

A study on the isolated rabbit vagus nerve found that both this compound and bupivacaine had an equivalent effect on slow-conducting fibers, which are primarily C-fibers.[1] However, this study also noted a significant difference in their effects on fast-conducting A-fibers, with this compound having a much shorter latency of effect.[1] This suggests that bupivacaine may offer a period of differential block where sensory (C-fiber) blockade is present with less initial motor (A-fiber) blockade.[1]

In contrast, an in vivo study on cat peripheral nerves reported that bupivacaine blocked C-fibers first, whereas this compound demonstrated an initial blockade of A-delta fibers.[2] This study concluded that this compound produced the least differential rate of block among the anesthetics tested.[2] Further complicating the comparison, an in vitro study on the rat vagus nerve found that this compound had the least effect on C-fibers when compared to bupivacaine and another investigational agent at a concentration of 100 µM.[3]

Another study investigating the differential sensitivities of mammalian nerve fibers found a consistent pattern for both this compound and bupivacaine where the smallest, slowest-conducting C-fibers required the highest drug concentration for conduction blockade compared to the larger A and B fibers.[4]

Clinically, this compound is recognized for its rapid onset of action and profound motor blockade.[5][6] Conversely, bupivacaine generally has a slower onset but is noted for providing a more pronounced sensory block relative to its motor block, which can be advantageous in situations like obstetric analgesia.[7]

Summary of Quantitative and Qualitative Data

ParameterThis compoundBupivacaineSource(s)
Effect on C-Fibers (Slow Fibers) Equivalent to bupivacaine in one study; least effect in another.Equivalent to this compound in one study; blocked C-fibers first in another.[1][3]
Effect on A-Fibers (Fast/Motor Fibers) Short latency of effect.Prolonged latency of effect.[1]
Preferential Fiber Block A-delta fibers blocked first in one study.C-fibers blocked first in one study.[2]
Differential Block Produced the least differential rate of block.Provides a period of sensory block before significant motor block.[1][2]
Onset of Action Rapid (shorter than bupivacaine).Slower (longer than this compound).[5][6]
Motor Blockade Profound and dense.Less pronounced relative to sensory block.[5][6]
Sympathetic Block Less intense and of shorter duration than bupivacaine.More intense and of longer duration than this compound.[5]

Experimental Methodologies

The following outlines a general experimental protocol for assessing the potency of local anesthetics on C-fiber nociceptors, based on common electrophysiological recording techniques.

In Vitro Compound Action Potential (CAP) Recording from Isolated Nerves
  • Nerve Preparation:

    • A peripheral nerve containing C-fibers (e.g., vagus or sciatic nerve) is dissected from a laboratory animal (e.g., rat, rabbit).

    • The nerve is placed in a recording chamber and continuously superfused with oxygenated artificial cerebrospinal fluid (aCSF) or Krebs solution at a physiological temperature (e.g., 37°C).

  • Electrophysiological Recording:

    • Suction electrodes are used for both stimulation and recording of compound action potentials (CAPs).

    • A stimulating electrode is placed at one end of the nerve, and a recording electrode is placed at the other end.

    • Electrical stimuli of varying intensity and duration are applied to elicit CAPs. C-fiber CAPs are typically evoked by stronger, longer-duration stimuli compared to A-fiber CAPs and have a slower conduction velocity.

  • Drug Application:

    • A stable baseline CAP is recorded in the control aCSF.

    • The superfusion solution is switched to one containing the local anesthetic (e.g., this compound or bupivacaine) at a specific concentration.

    • CAPs are recorded at regular intervals to determine the time course of the nerve block.

    • A range of concentrations is typically tested to generate a concentration-response curve.

  • Data Analysis:

    • The amplitude of the C-fiber CAP is measured before and after drug application.

    • The percentage of block is calculated for each concentration.

    • The IC50 (the concentration of the drug that produces a 50% inhibition of the C-fiber CAP) can be determined from the concentration-response curve.

    • The onset time (time to reach a certain percentage of block) and recovery time can also be quantified.

Visualizations

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

LocalAnesthetic_Mechanism cluster_Neuron Neuron RestingState Resting State (Channel Closed) OpenState Open State (Na+ Influx) RestingState->OpenState Depolarization InactivatedState Inactivated State (Channel Closed) OpenState->InactivatedState Time-dependent inactivation BlockedState Blocked Inactivated State OpenState->BlockedState InactivatedState->RestingState Repolarization InactivatedState->BlockedState LocalAnesthetic Local Anesthetic (e.g., this compound, Bupivacaine) LocalAnesthetic->OpenState Binds to open channel LocalAnesthetic->InactivatedState Binds to inactivated channel NoAP No Action Potential Propagation BlockedState->NoAP Prevents return to resting state Experimental_Workflow NerveDissection 1. Nerve Dissection (e.g., Vagus, Sciatic) ChamberPlacement 2. Placement in Recording Chamber (Superfusion with aCSF) NerveDissection->ChamberPlacement ElectrodePlacement 3. Stimulating & Recording Electrode Placement ChamberPlacement->ElectrodePlacement BaselineRecording 4. Record Baseline C-Fiber CAP ElectrodePlacement->BaselineRecording DrugApplication 5. Apply Local Anesthetic (this compound or Bupivacaine) BaselineRecording->DrugApplication TimeCourseRecording 6. Record CAPs over Time DrugApplication->TimeCourseRecording DataAnalysis 7. Data Analysis (Calculate % Block, IC50) TimeCourseRecording->DataAnalysis

References

A Comparative Analysis of Etidocaine and Ropivacaine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the local anesthetics Etidocaine (B1208345) and Ropivacaine (B1680718), focusing on their performance in animal pain models. The information presented is intended to assist researchers in selecting the appropriate agent for their preclinical studies and to provide a foundation for further investigation into their mechanisms and therapeutic potential. While direct comparative studies are limited, this guide synthesizes available data to offer a clear and objective overview.

Executive Summary

This compound and Ropivacaine are both long-acting amide local anesthetics that function by reversibly blocking sodium channels in nerve fibers, thereby inhibiting pain signal transmission.[1][2] Ropivacaine is known for its favorable sensory-motor differentiation, potentially offering significant pain relief with less motor impairment.[3] this compound is recognized for its rapid onset and long duration of action.[4] This guide delves into the available preclinical data to compare their efficacy, duration of action, and safety profiles in various animal models.

Mechanism of Action

Both this compound and Ropivacaine exert their analgesic effects by blocking voltage-gated sodium channels within the nerve axon. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, effectively halting the transmission of nociceptive signals.

Ropivacaine, a pure S-enantiomer, is less lipophilic than some other long-acting local anesthetics like bupivacaine (B1668057).[3] This property is thought to contribute to its reduced potential for central nervous system (CNS) and cardiovascular toxicity.[3] Its mechanism involves the reversible inhibition of sodium ion influx, and this action is potentiated by a dose-dependent inhibition of potassium channels.[1][3] This contributes to its selective action on pain-transmitting Aδ and C fibers over motor Aβ fibers.[3]

This compound, also an amide local anesthetic, shares this primary mechanism of sodium channel blockade.[5] Its higher lipid solubility contributes to a rapid onset and high potency.[6]

cluster_0 Local Anesthetic Action cluster_1 Drug Intervention Nerve Impulse Nerve Impulse Voltage-gated Na+ Channel Voltage-gated Na+ Channel Nerve Impulse->Voltage-gated Na+ Channel activates Na+ Influx Na+ Influx Voltage-gated Na+ Channel->Na+ Influx allows Action Potential Action Potential Na+ Influx->Action Potential generates Pain Signal Transmission Pain Signal Transmission Action Potential->Pain Signal Transmission propagates This compound / Ropivacaine This compound / Ropivacaine This compound / Ropivacaine->Voltage-gated Na+ Channel blocks

Figure 1: Simplified signaling pathway of local anesthetic action.

Comparative Efficacy and Duration of Action

Sensory and Motor Blockade

A study in dogs evaluating epidural administration of 0.5% and 0.75% solutions of Ropivacaine and Bupivacaine found that Bupivacaine produced a significantly longer duration of motor block at both concentrations.[7] The duration of sensory block was similar for the 0.5% solutions, but 0.75% Bupivacaine had a longer sensory block than 0.75% Ropivacaine.[7] This suggests that Ropivacaine may offer a better separation of sensory and motor effects.

Another study comparing epidural Ropivacaine and Bupivacaine in sheep also found that the onset and duration of motor blockade were similar for comparable concentrations of both drugs.[8]

A clinical study in humans undergoing epidural blockade found that this compound had a more rapid onset of both sensory and motor block compared to Bupivacaine.[9] However, subjective pain returned sooner with this compound than with Bupivacaine.[9]

DrugAnimal ModelRouteConcentrationOnset of ActionDuration of Sensory BlockDuration of Motor BlockReference
Ropivacaine DogEpidural0.5%Not significantly different from BupivacaineSimilar to 0.5% Bupivacaine69 +/- 35 min[7]
0.75%Not significantly different from BupivacaineShorter than 0.75% Bupivacaine133 +/- 32 min[7]
DogIntravenous Regional Anesthesia1.5 mg/kg-Higher analgesia at 20 & 30 min vs. Lidocaine (B1675312)-[10][11]
SheepEpidural0.5%Similar to BupivacaineSimilar to BupivacaineSimilar to Bupivacaine[8]
0.75%Similar to BupivacaineSimilar to BupivacaineSimilar to Bupivacaine[8]
This compound Human (Clinical)Epidural1.5%More rapid than BupivacaineObjective duration similar to Bupivacaine-[9]
Bupivacaine DogEpidural0.5%--81 +/- 42 min[7]
0.75%--198 +/- 44 min[7]

Table 1: Comparative Data on Sensory and Motor Blockade

Central Nervous System (CNS) Toxicity

A key differentiator among local anesthetics is their potential for systemic toxicity, particularly CNS and cardiovascular effects.

In a study in awake dogs, the mean cumulative dose required to produce convulsive activity was determined for several local anesthetics. This provides a direct measure of their relative CNS toxicity.

DrugAnimal ModelRouteConvulsive Dose (mg/kg)Reference
This compound DogIntravenous8.0
Bupivacaine DogIntravenous5.0
Lidocaine DogIntravenous22.0
Tetracaine DogIntravenous4.0

Table 2: Comparative CNS Toxicity in Dogs

These findings suggest that this compound has a wider margin of safety regarding CNS toxicity than Bupivacaine and Tetracaine, but a narrower margin than Lidocaine. Animal and human volunteer studies have indicated that Ropivacaine is less neurotoxic and cardiotoxic than Bupivacaine, with Bupivacaine having a 1.5- to 2.5-fold lower convulsive threshold compared to Ropivacaine.[3]

Experimental Protocols

Sciatic Nerve Block Model in the Rat

The sciatic nerve block is a common model to assess the efficacy of local anesthetics on peripheral nerves.

Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia 1. Locate Sciatic Notch Locate Sciatic Notch Anesthesia->Locate Sciatic Notch 2. Nerve Stimulator for Placement Nerve Stimulator for Placement Locate Sciatic Notch->Nerve Stimulator for Placement 3. Inject Anesthetic (e.g., 0.2 mL) Inject Anesthetic (e.g., 0.2 mL) Nerve Stimulator for Placement->Inject Anesthetic (e.g., 0.2 mL) 4. Assess Sensory Block Assess Sensory Block Inject Anesthetic (e.g., 0.2 mL)->Assess Sensory Block 5a. Assess Motor Block Assess Motor Block Inject Anesthetic (e.g., 0.2 mL)->Assess Motor Block 5b. Hot Plate / Von Frey Test Hot Plate / Von Frey Test Assess Sensory Block->Hot Plate / Von Frey Test Grip Strength / Toe Spread Grip Strength / Toe Spread Assess Motor Block->Grip Strength / Toe Spread

Figure 2: Experimental workflow for the rat sciatic nerve block model.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[12]

  • Anesthesia: The procedure can be performed under light isoflurane (B1672236) anesthesia to allow for accurate nerve localization and injection.

  • Nerve Localization: A nerve stimulator is used to ensure precise needle placement near the sciatic nerve. A motor response at a low current (e.g., 0.2 mA) indicates proximity to the nerve.[1]

  • Injection: A small volume (e.g., 0.1-0.2 mL) of the local anesthetic solution is injected.[12][13]

  • Assessment of Sensory Block: This can be evaluated using tests such as the hot plate test (measuring withdrawal latency to a thermal stimulus) or the von Frey test (measuring withdrawal threshold to a mechanical stimulus).[1][14]

  • Assessment of Motor Block: Motor function can be quantified by measuring hindpaw grip strength with a dynamometer or by observing the ability to walk and grip normally.[1][12]

Hot Plate Test

The hot plate test is used to assess thermal nociception.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface is used. The temperature is typically set to a noxious level (e.g., 55°C).[2][15]

  • Procedure: The animal is placed on the heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[2][15]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to response is compared between treatment groups. An increase in latency indicates an analgesic effect.

Von Frey Test

The von Frey test is used to measure mechanical allodynia or hyperalgesia.

Detailed Methodology:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer is used.[16][17]

  • Procedure: The animal is placed on a mesh platform allowing access to the plantar surface of the paws. The filaments are applied with increasing force until a withdrawal response is elicited.[16]

  • Data Analysis: The withdrawal threshold (the force at which the animal withdraws its paw) is determined. An increase in the withdrawal threshold indicates an analgesic effect.[16]

Conclusion

Both this compound and Ropivacaine are effective long-acting local anesthetics with distinct profiles. Ropivacaine appears to offer a superior sensory-motor differentiation, making it a potentially better choice when preservation of motor function is desirable.[3] this compound is characterized by a rapid onset of action.[4] In terms of safety, Ropivacaine has a well-documented lower potential for CNS and cardiotoxicity compared to Bupivacaine, and the available data suggests this compound also has a reasonable safety margin.[3]

The choice between this compound and Ropivacaine for preclinical pain research will depend on the specific aims of the study. For investigations where a clear separation between sensory and motor blockade is critical, Ropivacaine may be the preferred agent. If a rapid onset of profound anesthesia is the primary requirement, this compound could be a suitable option. Further direct comparative studies in standardized animal pain models are warranted to provide a more definitive assessment of their relative performance.

References

Etidocaine's Analgesic Efficacy in Inflammatory Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Etidocaine's analgesic properties in the context of inflammatory pain models. While direct preclinical data for This compound (B1208345) in standardized models like carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced inflammation is limited in the available scientific literature, this document synthesizes existing clinical data and compares it with the established profiles of other long-acting local anesthetics, namely Bupivacaine (B1668057) and Lidocaine. The guide also details the standard experimental protocols for these inflammatory pain models to facilitate further research in this area.

Comparative Analysis of Local Anesthetics

Local anesthetics are crucial tools in pain management, and their efficacy can be influenced by their physicochemical properties. This compound, a long-acting amide local anesthetic, is often compared with Bupivacaine and Lidocaine. The following table summarizes key properties of these three agents.

PropertyThis compoundBupivacaineLidocaine
Chemical Class AmideAmideAmide
Onset of Action RapidSlower than this compoundRapid
Duration of Action LongLongMedium
Potency HighHighIntermediate
Lipid Solubility HighHighIntermediate
Protein Binding HighHighModerate

Analgesic Effect in Inflammatory Pain: Comparative Data

Clinical studies, primarily in the context of postoperative pain (a form of inflammatory pain), provide the main source of comparative data for this compound's analgesic effects.

ParameterThis compoundBupivacaineLidocaine
Time to Onset of Anesthesia Faster than Bupivacaine[1]Slower than this compound[1]Rapid
Duration of Sensory Block Long, but pain may return sooner than with bupivacaine[2]Long, with a longer period of subjective analgesia than this compound[2]Shorter duration
Intensity of Motor Blockade More intense than Bupivacaine[1]Less intense than this compound[1]Less intense than both
Postoperative Pain Control Effective in suppressing postoperative pain[2]Significantly decreases postoperative pain compared to lidocaine[3]Effective, but for a shorter duration

Experimental Protocols for Inflammatory Pain Models

While specific data for this compound in the following models is scarce, these standardized protocols are widely used to evaluate the analgesic and anti-inflammatory effects of local anesthetics like Bupivacaine and Lidocaine.

Carrageenan-Induced Paw Edema Model

This model is used to assess acute inflammation and inflammatory pain.

Objective: To evaluate the anti-inflammatory and analgesic effects of a test compound on carrageenan-induced paw edema and hyperalgesia in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% w/v solution of lambda-carrageenan in sterile saline

  • Test compound (e.g., this compound) and vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Analgesia meter (e.g., Randall-Selitto test for mechanical hyperalgesia or Hargreaves test for thermal hyperalgesia)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurements: Measure the basal paw volume or thickness and the baseline pain threshold (mechanical or thermal) of the animals.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4][5]

  • Assessment of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.

  • Assessment of Hyperalgesia: Measure the pain threshold at the same time points as the edema measurement. A decrease in paw withdrawal threshold or latency indicates hyperalgesia.

  • Data Analysis: Compare the results from the test compound group with the vehicle and positive control groups. The percentage inhibition of edema and the reversal of hyperalgesia are calculated.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to study chronic inflammatory pain.

Objective: To assess the long-term analgesic and anti-inflammatory effects of a test compound in a model of persistent inflammation.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Complete Freund's Adjuvant (CFA)

  • Test compound, vehicle, and positive control (e.g., Morphine or a non-steroidal anti-inflammatory drug)

  • Von Frey filaments for measuring mechanical allodynia

  • Radiant heat source (Hargreaves apparatus) for measuring thermal hyperalgesia

  • Calipers for measuring paw thickness

Procedure:

  • Animal Acclimatization: As described for the carrageenan model.

  • Baseline Measurements: Record baseline paw thickness and pain thresholds.

  • Induction of Inflammation: Inject 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Development of Inflammation: Monitor the animals over several days for the development of paw edema, mechanical allodynia, and thermal hyperalgesia. Peak inflammation is typically observed within 24-72 hours and can persist for weeks.

  • Drug Administration: Once chronic inflammation is established (e.g., on day 3 or 7 post-CFA injection), begin administration of the test compound, vehicle, or positive control.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

  • Measurement of Edema: Monitor paw thickness throughout the study.

  • Data Analysis: Analyze the data to determine the effect of the test compound on pain thresholds and paw edema over time compared to control groups.

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the mechanism of action of local anesthetics and the experimental workflow of the carrageenan-induced inflammatory pain model.

G General Mechanism of Action of Local Anesthetics cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel LA_cation Local Anesthetic (Cation) Na_channel->LA_cation Ionization Block Blockade Na_channel->Block LA_base Local Anesthetic (Unionized Base) LA_base->Na_channel Diffusion LA_cation->Na_channel Binding to Receptor Site Nerve_impulse Nerve Impulse Propagation Block->Nerve_impulse Inhibition

Caption: Mechanism of local anesthetic action on nerve impulse transmission.

G Experimental Workflow: Carrageenan-Induced Paw Edema start Start: Animal Acclimatization baseline Baseline Measurements (Paw Volume & Pain Threshold) start->baseline drug_admin Drug Administration (Test Compound, Vehicle, Positive Control) baseline->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan assessment Assessments at Timed Intervals (Edema & Hyperalgesia) carrageenan->assessment data_analysis Data Analysis (% Inhibition of Edema & Reversal of Hyperalgesia) assessment->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is a potent, long-acting local anesthetic with a rapid onset of action. While clinical data supports its efficacy in managing postoperative inflammatory pain, there is a notable gap in preclinical research validating its effects in standardized inflammatory pain models such as carrageenan-induced paw edema and CFA-induced inflammation. Further in-vivo studies are warranted to fully characterize its analgesic and potential anti-inflammatory properties in these models, which would provide valuable data for researchers and clinicians in the field of pain management and drug development. The provided experimental protocols can serve as a foundation for such future investigations.

References

Differential Effects of Etidocaine and Lidocaine on A-delta Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Etidocaine (B1208345) and Lidocaine (B1675312), with a specific focus on their differential effects on A-delta (Aδ) nerve fibers. The information presented is compiled from various experimental studies to assist researchers and professionals in understanding the nuanced differences between these two common local anesthetics.

Introduction

This compound and Lidocaine are both amide-type local anesthetics widely used in clinical practice. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the propagation of action potentials.[1][2][3] While both effectively induce anesthesia, their physicochemical properties, such as lipid solubility and pKa, contribute to differences in their clinical profiles, including onset of action, potency, duration of action, and their differential effects on various nerve fiber types. A-delta fibers, which are myelinated and responsible for transmitting sharp, localized pain and temperature sensations, are of particular interest in pain research and clinical anesthesiology.

Comparative Efficacy on A-delta Fibers

The available experimental data on the differential effects of this compound and Lidocaine on A-delta fibers present some conflicting findings, suggesting that the specific experimental model and conditions can influence the observed outcomes.

One key in vivo study in cats demonstrated a distinct difference in the sequence of nerve fiber blockade. In this model, this compound was observed to block A-delta fibers first, before affecting other fiber types.[4] In contrast, Lidocaine, along with bupivacaine (B1668057) and 2-chloroprocaine, was found to block the smaller, unmyelinated C fibers first.[4] This suggests a preferential action of this compound on A-delta fibers under these experimental conditions.

However, another study utilizing an in vitro rabbit vagus nerve preparation reported a different pattern. This research suggested that for both this compound and Lidocaine, the larger, fast-conducting A fibers (which include A-delta fibers) were blocked at lower concentrations of the anesthetic agents compared to the smaller, slower-conducting C fibers.[5] A subsequent study by the same research group further elaborated that this compound exhibits a short latency in its effect on fast-conducting fibers.[6]

In terms of potency, a study on frog nerves found this compound to be approximately ten times more potent than Lidocaine in blocking nerve conduction.[7] Another in vitro study on rat vagus nerves indicated that this compound had a more pronounced depressant effect on A-delta fiber action potentials compared to bupivacaine at the same concentration.[2]

Clinically, both this compound and Lidocaine are characterized by a rapid onset of action.[8][9][10] However, this compound is known for its significantly longer duration of action, which is attributed to its higher lipid solubility and protein binding.[8][9][10]

Quantitative Data Summary

The following table summarizes the key comparative data on the effects of this compound and Lidocaine on A-delta fibers, based on the available literature. It is important to note that direct quantitative comparisons of parameters like onset time and effective concentration specifically for A-delta fiber block are not consistently reported across studies.

ParameterThis compoundLidocaineKey Findings and Citations
Preferential Blockade A-delta fibers blocked first in an in vivo cat model.[4]C fibers blocked first in an in vivo cat model.[4]Contradictory findings exist, with another study suggesting large A fibers are blocked at the lowest concentrations for both drugs in an in vitro rabbit model.[5]
Potency High; approximately 10 times more potent than Lidocaine in a frog nerve model.[7]Intermediate.This compound demonstrates a greater depressant effect on A-delta potentials than bupivacaine at similar concentrations.[2]
Onset of Action Rapid.[8][9][10]Rapid.[8][9][10]This compound's rapid onset is considered somewhat anomalous given its high lipid solubility.[5]
Duration of Action Long.[8][9][10]Short to Intermediate.The prolonged duration of this compound is linked to its higher lipid solubility and protein binding.[8]
Effect on A-delta Discharge Data not specifically available.Analgesic concentrations (1-20 µg/ml) reversibly suppress tonic action potential discharge in injured A-delta fibers.[11][12]The median effective concentration (ED50) for this effect in Lidocaine is 5.7 µg/ml.[11][12]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following are summaries of the experimental protocols from key cited studies.

In Vivo Model of Peripheral Nerve Blockade in the Cat (Ford et al., 1984)

This study aimed to create an in vivo model that closely mimics the clinical state of peripheral nerve blockade to observe the differential rate of blockade of A-alpha, A-delta, and C fibers.

G cluster_animal_prep Animal Preparation cluster_nerve_prep Nerve Preparation & Stimulation cluster_recording Recording cluster_drug_admin Drug Administration cluster_analysis Data Analysis animal Cat anesthesia Anesthesia animal->anesthesia nerve_exposure Surgical exposure of peripheral nerve anesthesia->nerve_exposure Surgical Procedure stim_electrode Placement of stimulating electrodes nerve_exposure->stim_electrode rec_electrode Placement of recording electrodes stim_electrode->rec_electrode Nerve Conduction action_potential Recording of compound action potentials (A-alpha, A-delta, C) rec_electrode->action_potential drug_application Application of local anesthetic (this compound or Lidocaine) to the nerve action_potential->drug_application Baseline Measurement quantitation Quantitation of the rate of blockade for each fiber type drug_application->quantitation Post-drug Measurement G cluster_prep Nerve Preparation cluster_mounting Experimental Setup cluster_perfusion Drug Perfusion cluster_recording Data Acquisition & Analysis animal Rabbit dissection Dissection and isolation of the vagus nerve animal->dissection chamber Mounting of the nerve in a perfusion chamber dissection->chamber electrodes Placement of stimulating and recording electrodes chamber->electrodes perfusion Perfusion with solution containing local anesthetic (this compound or Lidocaine) electrodes->perfusion Baseline Recording recording Recording of compound action potentials perfusion->recording Experimental Recording analysis Determination of drug concentration for conduction blockade of different fiber types recording->analysis G cluster_properties Drug Properties cluster_diffusion Diffusion & Binding cluster_fibers Nerve Fiber Characteristics cluster_effect Observed Effect This compound This compound (High Lipid Solubility) membrane Nerve Membrane Penetration This compound->membrane Rapid lidocaine Lidocaine (Moderate Lipid Solubility) lidocaine->membrane Moderate na_channel Binding to Voltage-gated Na+ Channels membrane->na_channel blockade Differential Nerve Blockade na_channel->blockade a_delta A-delta Fibers (Myelinated, Medium Diameter) a_delta->blockade c_fibers C Fibers (Unmyelinated, Small Diameter) c_fibers->blockade

References

A Comparative Analysis of Etidocaine and Tetracaine Binding Kinetics to Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of two widely used local anesthetics, Etidocaine and Tetracaine (B1683103), to voltage-gated sodium channels. By presenting key experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Comparative Binding Affinity

The potency of a local anesthetic is intrinsically linked to its binding affinity for sodium channels. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the drug required to block 50% of the sodium current. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the available quantitative data for the binding of this compound and Tetracaine to sodium channels. It is important to note that the binding affinity of local anesthetics is highly dependent on the conformational state of the sodium channel (resting, open, or inactivated).

ParameterThis compoundTetracaineReference
IC50 (Tonic Block) 18 µM0.7 µM[1]
Kd Not Available0.19 µM[2][3]
Chemical Class AmideEster
State-Dependent Affinity Binds to open and inactivated statesPreferentially binds to the inactivated state[4][5]

Mechanism of Action: State-Dependent Binding

Local anesthetics like this compound and Tetracaine exert their function by blocking the influx of sodium ions through voltage-gated sodium channels, thereby preventing the generation and propagation of action potentials in neurons. This blockade is not a simple occlusion of the channel pore but rather a dynamic interaction that is influenced by the conformational state of the channel.

The "Modulated Receptor Hypothesis" posits that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel.[4] Generally, the affinity is lowest for the resting state and significantly higher for the open and inactivated states. This state-dependent binding is crucial for the clinical efficacy of these drugs, particularly in tissues with high frequencies of nerve firing where channels are more often in the open and inactivated states.

Tetracaine has been shown to have a high affinity for the inactivated state of the sodium channel.[6] This preferential binding to the inactivated state can lead to a more potent and longer-lasting block in rapidly firing neurons. While specific kinetic data for this compound's state-dependent binding is less available, as an amide local anesthetic, it is also expected to exhibit state-dependent binding, contributing to its anesthetic effect.

Mechanism of Local Anesthetic Action on Sodium Channels cluster_membrane Cell Membrane cluster_states Channel States cluster_drugs Local Anesthetics Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx (Action Potential) Na_channel->Na_in Normal Function Block Channel Blockade (No Action Potential) Na_channel->Block Drug Bound Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->Na_channel Binds This compound->Block Tetracaine Tetracaine Tetracaine->Na_channel Binds Tetracaine->Block

Local anesthetic binding to sodium channel states.

Experimental Protocols

The determination of the binding affinity of local anesthetics to sodium channels is primarily achieved through electrophysiological techniques, with the patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture and Preparation:

    • HEK293 cells stably expressing the desired sodium channel subtype are cultured to 70-80% confluency.

    • Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, isolating the sodium current.

  • Electrophysiological Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

    • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV to ensure most channels are in the resting state.

  • Data Acquisition and Analysis:

    • Sodium currents are elicited by a depolarizing voltage step (e.g., to -10 mV for 20 ms).

    • A stable baseline current is established before drug application.

    • The local anesthetic is perfused at increasing concentrations.

    • The peak sodium current is measured at each concentration.

    • The percentage of inhibition is calculated relative to the baseline current.

    • A dose-response curve is generated by plotting the percentage of inhibition against the drug concentration, and the IC50 value is determined by fitting the data with the Hill equation.

Experimental Workflow for IC50 Determination A Cell Preparation (HEK293 cells with Na+ channels) B Patch-Clamp Setup (Whole-cell configuration) A->B C Establish Baseline Sodium Current B->C D Perfuse with Increasing Drug Concentrations C->D E Record Peak Sodium Current D->E E->D Repeat for each concentration F Calculate % Inhibition E->F G Generate Dose-Response Curve F->G H Determine IC50 (Hill Equation) G->H

Workflow for IC50 determination via patch-clamp.

Conclusion

The available data clearly indicates that Tetracaine has a significantly higher binding affinity for sodium channels in the resting state compared to this compound, as evidenced by its lower IC50 and Kd values. Both local anesthetics are known to exhibit state-dependent binding, a critical factor in their mechanism of action. While a direct comparison of their association and dissociation kinetics across different channel states is not currently available, the existing affinity data provides a strong basis for understanding their relative potencies. Further research focusing on the detailed binding and unbinding kinetics (Kon and Koff) of this compound and Tetracaine to different sodium channel isoforms and states would provide a more complete picture of their comparative pharmacology.

References

Validating Etidocaine's Nerve Block Efficacy: An Immunohistochemical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Etidocaine's nerve block efficacy against its common alternatives, Bupivacaine (B1668057) and Ropivacaine (B1680718). The validation of their mechanism of action is explored through supporting immunohistochemical data, focusing on key neuronal markers.

This compound, a long-acting amide local anesthetic, is known for its rapid onset and profound motor blockade. Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is crucial for pain signal transmission. This action prevents the generation and conduction of nerve impulses. To objectively measure the efficacy of a nerve block at the cellular level, immunohistochemistry serves as a powerful tool, allowing for the visualization and quantification of changes in neuronal activity and the expression of pain-related proteins.

Comparative Analysis of Local Anesthetic Efficacy

The following table summarizes the expected and observed effects of this compound, Bupivacaine, and Ropivacaine on key immunohistochemical markers of neuronal activity and nociception. It is important to note that while extensive immunohistochemical data exists for Bupivacaine and Ropivacaine, direct quantitative immunohistochemical studies validating this compound's efficacy are less prevalent in the currently available literature. The data for this compound is therefore presented based on its known pharmacological properties and in comparison to its alternatives.

Local AnestheticTarget MarkerTissueExpected/Observed EffectQuantitative Data (Illustrative)
This compound c-FosDorsal Horn of Spinal CordExpected significant decrease in noxious stimuli-induced c-Fos expression, indicating reduced neuronal activation.Data not readily available in literature. Expected to be comparable or greater than Bupivacaine.
Nav1.7Dorsal Root Ganglion (DRG) NeuronsExpected to show no direct change in expression levels in the short term, but functional blockade would be the primary mechanism.Data not readily available in literature.
Substance P / CGRPDorsal Horn of Spinal CordExpected to decrease the release of these neuropeptides from primary afferent terminals due to nerve conduction block.Data not readily available in literature.
Bupivacaine c-FosDorsal Horn of Spinal CordSignificantly decreased the number of c-Fos immunoreactive nuclei following a noxious stimulus.[1] Pretreatment with bupivacaine suppressed c-Fos expression for several days post-incision.[2]A study on parietal block in rats showed a significant decrease in c-Fos positive nuclei (p<0.0001) in the bupivacaine group compared to control.[1]
Nav1.7Dorsal Root Ganglion (DRG) NeuronsBlocks Nav1.7 channels, with no expected short-term change in overall protein expression.Not applicable for expression studies in this context.
Substance P / CGRPDorsal Horn of Spinal CordInhibited the binding of Substance P.[3]Half-maximal inhibition of Substance P binding at approximately 1 mM bupivacaine.[3]
Ropivacaine c-FosDorsal Horn of Spinal CordAdministration of ropivacaine is expected to decrease c-Fos expression in response to painful stimuli.A study on epidural ropivacaine showed a significant reduction in c-Fos positive neurons in the spinal cord of rats with incisional pain.
Nav1.8Sciatic NerveSignificantly attenuated the upregulation of Nav1.8 after sciatic nerve transection.Vehicle group showed a 4.12-fold increase in Nav1.8 expression, while the ropivacaine group showed a significantly lower 2.75-fold increase.
Substance PSciatic NerveIncreased the expression of Substance P in the context of nerve regeneration.Data reflects a role in nerve repair rather than acute nociceptive block.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the immunohistochemical analysis of c-Fos and Nav1.7.

Immunohistochemistry for c-Fos Protein

This protocol is designed to detect the expression of c-Fos, a marker of recent neuronal activity, in the dorsal horn of the spinal cord following a nerve block and noxious stimulus.

1. Tissue Preparation:

  • Following the experimental period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • The lumbar spinal cord is dissected and post-fixed in 4% paraformaldehyde for 4-6 hours at 4°C.

  • The tissue is then cryoprotected by immersion in 30% sucrose (B13894) in PBS at 4°C until it sinks.

  • The spinal cord is sectioned into 30-40 µm thick sections using a cryostat.

2. Immunohistochemical Staining:

  • Free-floating sections are washed three times in PBS.

  • Sections are incubated in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • The sections are then incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

  • After washing in PBS, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours at room temperature.

  • Following another wash, sections are incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

  • The peroxidase reaction is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate in c-Fos-positive nuclei.

  • Sections are mounted on slides, dehydrated, cleared, and coverslipped.

3. Quantification:

  • The number of c-Fos immunoreactive nuclei in specific laminae of the dorsal horn is counted under a light microscope.

  • Data is typically expressed as the mean number of positive cells per section.

Immunohistochemistry for Nav1.7

This protocol outlines the steps for visualizing the expression of the Nav1.7 sodium channel in dorsal root ganglion (DRG) neurons.

1. Tissue Preparation:

  • DRGs (e.g., L4-L5) are dissected and fixed in 4% paraformaldehyde for 2-4 hours at 4°C.

  • Tissues are then processed for paraffin (B1166041) embedding or cryosectioning as described for c-Fos.

2. Immunohistochemical Staining:

  • Sections are subjected to antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

  • Sections are washed in PBS and incubated in a blocking solution for 1 hour.

  • Incubation with a primary antibody against Nav1.7 (e.g., rabbit anti-Nav1.7) is performed overnight at 4°C.

  • After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature in the dark.

  • Sections are counterstained with a nuclear stain (e.g., DAPI).

  • Slides are coverslipped with a mounting medium.

3. Analysis:

  • Fluorescent images are captured using a confocal microscope.

  • The intensity and localization of Nav1.7 immunoreactivity within the DRG neurons are analyzed.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Etidocaine_Mechanism_of_Action cluster_Nerve_Membrane Nerve Cell Membrane cluster_Signal Nerve Impulse Etidocaine_ext This compound (extracellular) Etidocaine_int This compound (intracellular) Etidocaine_ext->Etidocaine_int Lipophilic pathway Nav17_channel Voltage-gated Na+ Channel (Nav1.7) Etidocaine_int->Nav17_channel Binds to and blocks channel Na_ion_int Na+ Nav17_channel->Na_ion_int No_Action_Potential Blocked Action Potential Nav17_channel->No_Action_Potential Blockade prevents Na+ influx Na_ion_ext Na+ Na_ion_ext->Nav17_channel Influx Action_Potential Action Potential (Nerve Impulse) Na_ion_int->Action_Potential Depolarization leads to

Caption: Mechanism of action of this compound nerve block.

IHC_Workflow cluster_Tissue_Prep Tissue Preparation cluster_Staining Immunohistochemical Staining cluster_Analysis Analysis Perfusion Perfusion & Fixation Dissection Tissue Dissection (e.g., Spinal Cord, DRG) Perfusion->Dissection Cryoprotection Cryoprotection (Sucrose Incubation) Dissection->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Blocking Blocking Non-specific Binding Sectioning->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-c-Fos) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Microscopy Microscopy Detection->Microscopy Quantification Quantification of Positive Cells Microscopy->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Experimental workflow for immunohistochemistry.

Local_Anesthetic_Comparison Comparison of Long-Acting Local Anesthetics cluster_Properties Key Properties This compound This compound Onset Onset of Action This compound->Onset Rapid Potency Anesthetic Potency This compound->Potency High Motor_Block Degree of Motor Block This compound->Motor_Block Profound Duration Duration of Action This compound->Duration Long Bupivacaine Bupivacaine Bupivacaine->Onset Slower Bupivacaine->Potency High Bupivacaine->Motor_Block Moderate Bupivacaine->Duration Long Ropivacaine Ropivacaine Ropivacaine->Onset Slower Ropivacaine->Potency High Ropivacaine->Motor_Block Less than Bupivacaine Ropivacaine->Duration Long

References

A Comparative Guide to Etidocaine and Bupivacaine: Differential Sensory-Motor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a local anesthetic is a critical decision in clinical practice and drug development, hinging on the desired balance between sensory and motor blockade. This guide provides an objective comparison of two long-acting amide local anesthetics, etidocaine (B1208345) and bupivacaine (B1668057), with a focus on their differential effects on sensory and motor nerve fibers. The information presented is supported by experimental data from comparative clinical studies.

At a Glance: this compound vs. Bupivacaine

FeatureThis compoundBupivacaine
Primary Characteristic Profound motor blockadePredominantly sensory blockade
Onset of Action RapidSlower than this compound
Potency HighHigh
Clinical Application Surgical procedures requiring significant muscle relaxationPostoperative pain management, labor analgesia

Quantitative Comparison of Blockade Characteristics

The following tables summarize key quantitative data from clinical studies comparing this compound and bupivacaine in various regional anesthesia techniques.

Table 1: Epidural Blockade
ParameterThis compound (1.0% - 1.5%)Bupivacaine (0.5% - 0.75%)Citation
Onset of Sensory Analgesia More rapidSlower[1][2]
Onset of Motor Blockade Significantly more rapidSlower[1][3]
Intensity of Motor Blockade More frequent and more completeLess intense[1][2][3]
Duration of Maximal Motor Blockade ~360 minutes-[3]
Time to Complete Motor Function Restoration ~600 minutes~360 minutes[3]
Duration of Sensory Analgesia Similar to bupivacaineSimilar to this compound[1][2]
Pain Recurrence SoonerLater[2]

Data presented is a synthesis of findings from multiple studies and may vary based on specific experimental conditions.

Table 2: Ulnar Nerve Blockade
ParameterThis compound (0.5% - 1.0%)Bupivacaine (0.25% - 0.5%)Citation
Onset of Action (All Nerve Fibers) ShorterLonger[4]
Degree of Motor Blockade GreaterLesser[4]
Duration of Sensory Blockade No significant differenceNo significant difference[4]
Duration of Motor Blockade No significant differenceNo significant difference[4]

Experimental Protocols

The data presented in this guide are derived from double-blind, randomized controlled clinical trials. Below are summaries of the methodologies employed in key comparative studies.

Epidural Anesthesia Study Protocol
  • Objective: To compare the motor and sensory blockade of epidurally administered mepivacaine (B158355), bupivacaine, and this compound.[3]

  • Study Design: A double-blind study involving 30 young volunteers.[3]

  • Intervention: Subjects received one of the following solutions epidurally:

    • 2% mepivacaine (400 mg) with epinephrine (B1671497) (1:200,000)[3]

    • 0.5% bupivacaine (100 mg) with epinephrine (1:200,000)[3]

    • 1.5% this compound (300 mg) with epinephrine (1:200,000)[3]

  • Assessments:

    • Sensory Blockade: Spread of analgesia was assessed.[3]

    • Motor Blockade: Muscle force was quantitatively recorded for hip flexion, knee extension, and plantar flexion of the big toe. The Bromage scale was also used.[3]

  • Key Findings: this compound demonstrated a significantly more rapid onset of motor blockade and resulted in complete motor blockade in all subjects. The motor blockade with this compound outlasted the sensory blockade by approximately 150 minutes.[3]

Ulnar Nerve Block Study Protocol
  • Objective: To compare the long-acting local anesthetics bupivacaine and this compound in ulnar nerve block.[4]

  • Study Design: A double-blind study involving 11 volunteers.[4]

  • Intervention: Subjects received ulnar nerve blocks with one of the following solutions, all containing adrenaline (5 µg/ml):

    • 0.25% bupivacaine[4]

    • 0.5% bupivacaine[4]

    • 0.5% this compound[4]

    • 1.0% this compound[4]

  • Assessments:

    • Time of onset and duration of analgesia and motor block.[4]

    • Degree of motor block.[4]

    • Changes in skin temperature (as an indicator of sympathetic block).[4]

  • Key Findings: this compound had a shorter onset of action in all nerve fibers and produced a greater degree of motor block. No significant differences were observed in the duration of sensory or motor block between the two agents. Bupivacaine appeared to produce a more intense and longer-lasting sympathetic block.[4]

Mechanism of Differential Blockade & Signaling Pathways

The primary mechanism of action for both this compound and bupivacaine is the blockade of voltage-gated sodium channels in the nerve membrane. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, resulting in a loss of sensation and, to a varying degree, motor function.

The differential sensory-motor blockade observed between this compound and bupivacaine is believed to be multifactorial, influenced by the physicochemical properties of the drugs and their interaction with different nerve fiber types and sodium channel subtypes.

  • Nerve Fiber Susceptibility: Nerve fibers with smaller diameters (such as Aδ and C fibers, which transmit pain and temperature sensations) are generally more susceptible to local anesthetic blockade than larger-diameter fibers (like Aα fibers, responsible for motor function).

  • Lipid Solubility: this compound is more lipid-soluble than bupivacaine. This property facilitates its rapid penetration of the nerve membrane, contributing to its faster onset of action. It may also lead to a more profound block of the larger, more heavily myelinated motor nerve fibers.

  • Sodium Channel Subtypes: The differential expression of various sodium channel subtypes in sensory and motor neurons may also contribute to the observed differences in blockade. While most local anesthetics are non-selective, subtle differences in their affinity for specific channel subtypes could influence their clinical effects.

Below are diagrams illustrating the general mechanism of local anesthetic action and a conceptual workflow for a comparative clinical trial.

G cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_base Local Anesthetic (Base) LA_cation Local Anesthetic (Cation) LA_base->LA_cation Penetrates Membrane & Protonation Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Nerve Impulse (Depolarization) Na_channel_open->Na_channel_closed Repolarization Block Blockade of Na+ Influx Na_channel_open->Block Prevents Na+ Influx LA_cation->Na_channel_open Binds to Receptor Site

Local Anesthetic Mechanism of Action on Sodium Channels.

G cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Develop Protocol (Double-Blind, Randomized) Ethics Obtain Ethical Approval Protocol->Ethics Recruitment Patient Recruitment & Informed Consent Ethics->Recruitment Randomization Randomize Patients (this compound vs. Bupivacaine) Recruitment->Randomization Administration Administer Local Anesthetic Randomization->Administration Assessment Assess Sensory & Motor Blockade (Onset, Duration, Intensity) Administration->Assessment Data_Collection Collect and Record Data Assessment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Reporting Publish Findings Analysis->Reporting

Workflow of a Comparative Clinical Trial.

Conclusion

This compound and bupivacaine are both effective long-acting local anesthetics, but they exhibit distinct profiles of sensory and motor blockade. This compound is characterized by a rapid onset and profound motor block, making it suitable for surgical procedures requiring muscle relaxation. In contrast, bupivacaine provides a more pronounced sensory block with less motor involvement, rendering it a preferred choice for postoperative pain management and labor analgesia where motor function is desired to be preserved. The choice between these two agents should be guided by the specific clinical requirements of the procedure and the desired patient outcomes. Further research into the interaction of these anesthetics with specific sodium channel subtypes may provide a more detailed understanding of their differential effects and pave the way for the development of even more selective local anesthetics.

References

Etidocaine's Mechanism of Action in Sensory Neurons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of etidocaine's mechanism of action with other commonly used local anesthetics—lidocaine (B1675312), bupivacaine (B1668057), and ropivacaine (B1680718)—specifically within the context of sensory neuron cultures. The information presented is supported by experimental data to offer an objective evaluation for research and drug development applications.

Introduction to This compound (B1208345)

This compound is a long-acting amide local anesthetic known for its rapid onset and profound motor blockade.[1] Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels (Navs) in neuronal cell membranes, which are essential for the initiation and propagation of action potentials.[2][3] By preventing sodium influx, this compound effectively blocks nerve impulse transmission, leading to a loss of sensation.[4][5] Sensory neurons, particularly those involved in pain pathways, express specific isoforms of sodium channels, such as Nav1.7 and Nav1.8, making them key targets for local anesthetics.[2][6]

Comparative Analysis of Local Anesthetics on Sensory Neurons

The efficacy and selectivity of local anesthetics are often evaluated by their inhibitory effects on specific sodium channel isoforms predominantly expressed in sensory neurons. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparing the potency of these drugs.

Quantitative Comparison of Inhibitory Concentrations

The following table summarizes the available data on the inhibitory concentrations of this compound and other local anesthetics on voltage-gated sodium channels in sensory neurons. It is important to note that direct comparative studies of this compound on specific Nav1.7 and Nav1.8 channels are limited in the available literature. However, its relative potency has been characterized.

Local AnestheticTarget Channel(s)IC50 / EC50 (µM)Cell TypeComments
This compound Compound Action Potential-Frog Sciatic NerveApproximately 10 times more potent than lidocaine in blocking nerve conduction.
Lidocaine Nav1.7450Xenopus oocytesLower potency on Nav1.7 compared to Nav1.8.[7]
Nav1.8104Xenopus oocytesHigher potency on Nav1.8.[7]
TTX-sensitive (TTXs) Na+ currents42Rat Dorsal Root Ganglion (DRG) NeuronsHigher potency on TTXs channels.[8]
TTX-resistant (TTXr) Na+ currents210Rat Dorsal Root Ganglion (DRG) NeuronsLower potency on TTXr channels.[8]
Bupivacaine TTXs Na+ currents13Rat Dorsal Root Ganglion (DRG) NeuronsHigh potency on TTXs channels.[8]
TTXr Na+ currents32Rat Dorsal Root Ganglion (DRG) NeuronsHigh potency on TTXr channels.[8]
Sodium Currents53.7Rat Dorsal Horn Neurons-
Ropivacaine TTXs Na+ currents116Rat Dorsal Root Ganglion (DRG) NeuronsLower potency on TTXs channels compared to TTXr.[1]
TTXr Na+ currents54Rat Dorsal Root Ganglion (DRG) NeuronsPreferentially blocks TTXr channels.[1]
Sodium Currents117.3Rat Dorsal Horn Neurons-

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels. However, their effects can extend to other ion channels and signaling pathways.

Primary Mechanism: Voltage-Gated Sodium Channel Blockade

Local anesthetics physically obstruct the inner pore of the sodium channel, preventing the influx of sodium ions that is necessary for depolarization and action potential propagation.[9] The affinity of local anesthetics for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[3][9] This "use-dependent" or "phasic" block means that channels that are more frequently activated are more susceptible to blockade.

cluster_membrane Neuronal Membrane cluster_effect Physiological Effect Nav Voltage-Gated Sodium Channel (Nav) Nav->Na_in Blockade Etidocaine_ext This compound (Extracellular) Etidocaine_int This compound (Intracellular) Etidocaine_ext->Etidocaine_int Diffusion Etidocaine_int->Nav Binds to inner pore AP Action Potential Propagation Nerve_Block Nerve Impulse Blockade AP->Nerve_Block Inhibition

Figure 1. Primary mechanism of this compound action on voltage-gated sodium channels.

Secondary Mechanisms of Action

Beyond sodium channel blockade, local anesthetics can influence other cellular components, which may contribute to their overall anesthetic and potential side effects.

  • Potassium Channels: Local anesthetics can also block voltage-gated potassium channels, although with lower affinity than for sodium channels.[2][10] This can lead to a broadening of the action potential.

  • Calcium Channels: Some local anesthetics have been shown to inhibit voltage-gated calcium channels in sensory neurons, which could contribute to their anesthetic effects.[2]

  • G-Protein Coupled Receptors (GPCRs): There is evidence that local anesthetics can interact with and inhibit the signaling of certain GPCRs.[2]

  • Neurotransmitter Release: this compound has been shown to inhibit the uptake and augment the efflux of norepinephrine (B1679862) in synaptosomes, suggesting an effect on neurotransmission.[11]

cluster_channels Ion Channels cluster_receptors Receptors cluster_processes Cellular Processes This compound This compound Nav Nav Channels (Primary Target) This compound->Nav Inhibition (High Affinity) Kv Kv Channels This compound->Kv Inhibition (Low Affinity) Cav Cav Channels This compound->Cav Inhibition GPCR G-Protein Coupled Receptors This compound->GPCR Modulation NT_Release Neurotransmitter Release This compound->NT_Release Modulation

Figure 2. Overview of this compound's primary and secondary molecular targets.

Experimental Protocols

The validation of this compound's mechanism of action and its comparison with other local anesthetics in sensory neuron cultures typically involves electrophysiological and imaging techniques.

Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of local anesthetics on voltage-gated sodium currents in individual sensory neurons.

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are harvested from neonatal or adult rodents and cultured on a suitable substrate.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol: The neuron's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: The local anesthetic is applied to the neuron via a perfusion system at various concentrations.

  • Data Analysis: The amplitude of the sodium current before and after drug application is measured. A dose-response curve is generated to determine the IC50 value.

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis DRG_Culture Culture DRG Neurons Patch Whole-Cell Patch-Clamp DRG_Culture->Patch Voltage_Step Apply Voltage Protocol Patch->Voltage_Step Record_Current Record Sodium Current Voltage_Step->Record_Current Apply_Drug Apply Local Anesthetic Record_Current->Apply_Drug Record_Response Record Post-Drug Current Apply_Drug->Record_Response Analyze Generate Dose- Response Curve Record_Response->Analyze IC50 Determine IC50 Analyze->IC50

Figure 3. Experimental workflow for patch-clamp electrophysiology.

Calcium Imaging

Objective: To assess the effect of local anesthetics on intracellular calcium dynamics in response to neuronal activation.

Methodology:

  • Cell Culture and Dye Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the neurons is recorded using a fluorescence microscope.

  • Stimulation: Neurons are stimulated to induce calcium influx, for example, by applying a high concentration of potassium chloride (KCl) to cause depolarization.

  • Drug Application: The local anesthetic is added to the culture medium, and the stimulation is repeated.

  • Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured and compared between the pre-drug and post-drug conditions.

Culture Culture and Load DRG Neurons with Calcium Dye Baseline Record Baseline Fluorescence Culture->Baseline Stimulate1 Stimulate Neurons (e.g., with KCl) Baseline->Stimulate1 Record1 Record Calcium Response Stimulate1->Record1 ApplyDrug Apply this compound Record1->ApplyDrug Stimulate2 Stimulate Neurons Again ApplyDrug->Stimulate2 Record2 Record Post-Drug Calcium Response Stimulate2->Record2 Compare Compare Pre- and Post-Drug Responses Record2->Compare

Figure 4. Workflow for calcium imaging experiments.

Conclusion

This compound is a potent local anesthetic that primarily acts by blocking voltage-gated sodium channels in sensory neurons. While direct quantitative comparisons of its effects on specific Nav isoforms like Nav1.7 and Nav1.8 are not as extensively documented as for other local anesthetics, its high potency relative to lidocaine is well-established. Further research utilizing techniques such as patch-clamp electrophysiology on specific channel subtypes expressed in cell lines or cultured sensory neurons would provide a more definitive characterization of this compound's molecular interactions and its place among other long-acting local anesthetics. Understanding these nuances is critical for the development of more selective and effective pain therapies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling and disposal of Etidocaine in a laboratory setting. The following procedures and data are intended to minimize risk and ensure operational safety.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid or powder form, adherence to proper PPE protocols is mandatory to prevent skin and respiratory exposure.[1]

PPE CategorySpecificationStandard
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a protective gown or lab coat.-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are likely to be exceeded or if irritation is experienced.OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Operational Plan for Handling this compound

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, properly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]

  • Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[2]

In Case of a Spill
  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect: Place the spilled material and any contaminated absorbent into a properly labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal is prohibited.[3]

  • Waste Characterization: this compound is classified as harmful if swallowed.[1] All waste containing this compound should be considered hazardous.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.[1]

  • Disposal Route: Dispose of the waste container through an approved hazardous waste disposal plant or a licensed chemical waste management company.[1][4] Do not dispose of this compound down the drain or in the regular trash.[3]

Quantitative Data

While specific occupational exposure limits for this compound have not been established[1], the following clinical dosage information is provided for context regarding its potency. These are not workplace exposure limits.

PopulationMaximum Recommended Dose (without epinephrine)Maximum Recommended Dose (with epinephrine)
Average Adult 300 mg (4.5 mg/kg)[5]400 mg (6.5 mg/kg)[5]

Experimental Workflow for Safe Handling

Etidocaine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_decontamination 3. Decontamination cluster_disposal 4. Disposal prep Preparation ppe Don PPE handling Handling & Use weighing Weighing/Measuring decontamination Decontamination clean_glassware Clean Glassware disposal Disposal waste_collection Collect Waste ventilation Ensure Ventilation ppe->ventilation ventilation->weighing experiment Experimental Procedure weighing->experiment spill Spill Cleanup experiment->spill experiment->clean_glassware clean_surfaces Clean Work Surfaces spill->clean_surfaces clean_surfaces->waste_collection waste_disposal Approved Waste Disposal waste_collection->waste_disposal

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。